molecular formula C7H6BClO3 B1416696 3-Chloro-4-formylphenylboronic acid CAS No. 1072952-53-4

3-Chloro-4-formylphenylboronic acid

Cat. No.: B1416696
CAS No.: 1072952-53-4
M. Wt: 184.39 g/mol
InChI Key: KDIYVLXLPNHJRZ-UHFFFAOYSA-N
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Description

3-Chloro-4-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYVLXLPNHJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655148
Record name (3-Chloro-4-formylphenyl)boronic acid
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Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-53-4
Record name B-(3-Chloro-4-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-formylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-formylphenylboronic acid is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and a versatile formyl group on a chlorinated phenyl ring, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental identifiers and key physicochemical properties are summarized below.

PropertyValueReference(s)
Chemical Name (3-Chloro-4-formylphenyl)boronic acid[2][3]
CAS Number 452972-08-6[4]
Molecular Formula C₇H₆BClO₃[2][3][5]
Molecular Weight 184.38 g/mol [5]
Melting Point 210-214 °C[5]
Solubility Insoluble in water.[5]
Appearance Solid[4][6]

Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. A general, illustrative pathway for the synthesis of substituted phenylboronic acids is outlined below. For this compound, a common starting material would be a protected form of 3-chloro-4-bromobenzaldehyde.

G Start Protected 3-Chloro-4-bromobenzaldehyde Grignard Formation of Grignard Reagent (e.g., with Mg in THF) Start->Grignard Borate Reaction with Trialkyl Borate (e.g., Trimethyl borate) Grignard->Borate Hydrolysis Acidic Hydrolysis (e.g., with HCl) Borate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Generalized synthetic workflow for phenylboronic acids.

A typical procedure involves the formation of a Grignard reagent from the corresponding aryl halide. This is then reacted with a trialkyl borate ester at low temperatures. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.[7] The aldehyde group must be protected during the Grignard reagent formation to prevent side reactions.[8][9]

Chemical Reactivity and Key Applications

The dual functionality of this compound makes it a versatile reagent. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, while the formyl group can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[10][11][12][13][14] This reaction is widely used in the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls, which are common motifs in pharmaceuticals, agrochemicals, and organic materials.[15][16][17]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal PdII_R1R2 R¹-Pd(II)-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized, illustrative protocol and should be adapted and optimized for specific substrates and scales.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Other Applications

Beyond the Suzuki coupling, the unique combination of functional groups in this compound allows for its use in:

  • Multicomponent Reactions: The aldehyde functionality can participate in reactions like the Hantzsch pyridine synthesis.[18]

  • Synthesis of Heterocycles: It serves as a precursor for various heterocyclic compounds of medicinal interest.

  • Materials Science: The ability to form extended conjugated systems through coupling reactions makes it a building block for organic electronic materials.[15][16]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation (H315).[19][20]

  • Causes serious eye irritation (H319).[19][20]

  • May cause respiratory irritation (H335).[19][20]

Recommended Precautions:

  • Handling: Use in a well-ventilated area or under a fume hood.[19] Avoid breathing dust.[19] Avoid contact with skin and eyes.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

  • Storage: Store in a tightly closed container in a cool, dry place.[1][19] It is recommended to store under an inert atmosphere as some boronic acids can be sensitive to air and moisture.[4][18][21][22]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[19][20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][20]

    • Inhalation: Move the person to fresh air.[19][20]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[19][20] In all cases of exposure, seek medical attention if symptoms persist.[23]

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry and drug discovery.[24][25] Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic flexibility of the formyl group, ensures its continued importance in the synthesis of complex organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

  • ChemBK. (n.d.). Boronic acid, B-(3-chloro-4-formylphenyl)-. Retrieved from [Link]

  • Angene Chemical. (n.d.). Boronic acid, (2-bromo-3-pyridinyl)- | 452972-08-6. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Bromopyridine-3-boronic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6BClO3). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-4-formylphenylboronic Acid: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Phenylboronic Acid

3-Chloro-4-formylphenylboronic acid, with the chemical formula C₇H₆BClO₃, is a bifunctional organoboron compound that has emerged as a critical building block in contemporary organic synthesis.[1] Its strategic substitution pattern, featuring a chloro group, a formyl group, and a boronic acid moiety on a benzene ring, endows it with a unique reactivity profile. This makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[2] The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[3] The aldehyde functionality provides a reactive site for a wide array of chemical transformations, while the chloro substituent can influence the electronic properties and metabolic stability of the final products. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its practical utility for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 4 positions with a boronic acid group [-B(OH)₂], a chlorine atom, and a formyl group (-CHO), respectively.

PropertyValueReference
Chemical Formula C₇H₆BClO₃[1]
Molecular Weight 184.38 g/mol
CAS Number 1072952-53-4
Melting Point 210-214 °C
Appearance Off-white to white solid
Solubility Insoluble in water

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton. The exact chemical shifts and coupling constants are influenced by the solvent used. In a typical spectrum, one would expect to see distinct signals for the three aromatic protons, with their multiplicity and coupling constants reflecting their relative positions on the ring. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield position (typically >190 ppm). The carbon atom attached to the boron atom will also have a characteristic chemical shift, and the remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the attached substituents.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key vibrational bands include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid moiety, often involved in hydrogen bonding.

  • C-H stretching (aromatic and aldehydic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch is observed as one or two sharp bands in the 2700-2900 cm⁻¹ region.

  • C=O stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the aldehyde.

  • C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • B-O stretching: A strong band typically found in the 1300-1400 cm⁻¹ region.

  • C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.[6]

Synthesis of this compound

The synthesis of formylphenylboronic acids, including the 3-chloro-4-formyl derivative, generally involves a multi-step process. A common strategy begins with a protected halobenzaldehyde. The aldehyde functionality is protected to prevent its reaction with the organometallic intermediates formed during the synthesis. This is followed by the formation of an organometallic reagent, typically a Grignard or organolithium species, which then reacts with a borate ester. Subsequent hydrolysis yields the desired boronic acid.[7]

A plausible synthetic route starting from 2-chloro-4-bromobenzaldehyde is outlined below.

Synthesis_of_3_Chloro_4_formylphenylboronic_acid start 2-Chloro-4-bromobenzaldehyde step1 Protection of Aldehyde Group (e.g., acetal formation) start->step1 intermediate1 Protected 2-Chloro-4-bromobenzaldehyde step1->intermediate1 step2 Grignard Reagent Formation (Mg, THF) intermediate1->step2 intermediate2 Grignard Reagent step2->intermediate2 step3 Reaction with Borate Ester (e.g., Triisopropyl borate) intermediate2->step3 intermediate3 Boronate Ester step3->intermediate3 step4 Acidic Hydrolysis (Deprotection and Boronic Acid Formation) intermediate3->step4 product This compound step4->product

Figure 1: A general synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 2-Chloro-4-bromobenzaldehyde To a solution of 2-chloro-4-bromobenzaldehyde in toluene is added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, washed with aqueous sodium bicarbonate solution, and the organic layer is dried and concentrated to yield the protected aldehyde.

Step 2: Grignard Reagent Formation The protected 2-chloro-4-bromobenzaldehyde is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Magnesium turnings are added, and the mixture is gently heated to initiate the Grignard reaction. The reaction is maintained at reflux until the magnesium is consumed.

Step 3: Borylation The freshly prepared Grignard reagent is cooled in an ice bath and added dropwise to a solution of triisopropyl borate in anhydrous THF, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Step 4: Hydrolysis and Deprotection The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester and the acetal protecting group. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.[8]

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a key intermediate in the construction of complex molecular architectures.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[9] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-chloro-4-formylphenyl moiety into a variety of molecules.

Suzuki_Miyaura_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex1 R-Pd(II)-X Ln oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation ArB(OH)2 Base pd_complex2 R-Pd(II)-Ar Ln transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R-Ar

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[10][11] Several PARP inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura coupling. This compound can serve as a key building block in the synthesis of these inhibitors, where the formyl group can be further elaborated to introduce other necessary functionalities.

Exemplary Protocol: Synthesis of a Biaryl Intermediate for PARP Inhibitors

To a degassed mixture of an appropriate aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a solvent system like 1,4-dioxane and water is added a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired biaryl compound.[12]

Application in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

The development of efficient and stable materials for OLEDs is a burgeoning area of research.[13] The electronic properties of organic molecules can be fine-tuned by introducing different substituents. The Suzuki-Miyaura coupling is a powerful tool for synthesizing the conjugated organic molecules used in OLEDs.[14] this compound can be used to introduce a functionalized phenyl ring into larger conjugated systems, allowing for the modulation of the material's photophysical and electronic properties. The formyl group can be used to attach the molecule to other components or to further extend the conjugation.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of a boronic acid, a formyl group, and a chloro substituent on a phenyl ring provides multiple avenues for chemical modification. Its primary role in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, particularly in the development of PARP inhibitors, and in the field of materials science for the creation of novel OLED materials. The synthetic accessibility and reactivity of this compound ensure its continued and expanding use in cutting-edge chemical research.

References

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  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). NIH National Library of Medicine. Retrieved from [Reference URL will be provided when available]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. (2025). Benchchem. Retrieved from [Reference URL will be provided when available]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (n.d.). NIH National Library of Medicine. Retrieved from [Reference URL will be provided when available]
  • Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. (n.d.). The Royal Society of Chemistry. Retrieved from [Reference URL will be provided when available]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Reference URL will be provided when available]
  • 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from [Reference URL will be provided when available]
  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (2018, September 24). ResearchGate. Retrieved from [Reference URL will be provided when available]
  • a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C)... (n.d.). ResearchGate. Retrieved from [Reference URL will be provided when available]
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  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. Retrieved from [Reference URL will be provided when available]
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024, December 18). PubMed Central. Retrieved from [Reference URL will be provided when available]
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  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Reference URL will be provided when available]
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  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Reference URL will be provided when available]
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  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). Semantic Scholar. Retrieved from [Reference URL will be provided when available]
  • 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Reference URL will be provided when available]
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3-Chloro-4-formylphenylboronic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-formylphenylboronic Acid

Abstract

This compound is a pivotal bifunctional building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring a boronic acid moiety for cross-coupling reactions and an aldehyde for diverse functionalization, presents unique synthetic challenges. The inherent reactivity of the formyl group towards the highly nucleophilic reagents typically used for borylation necessitates carefully designed synthetic strategies. This guide provides an in-depth analysis of the core pathways for its synthesis, focusing on the underlying chemical principles, field-proven experimental protocols, and critical process considerations for researchers and drug development professionals.

Introduction: A Molecule of Strategic Importance

Phenylboronic acids are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] this compound (Figure 1) elevates this utility by incorporating two additional, orthogonally reactive sites: a chloro substituent and a formyl group. This strategic arrangement allows for sequential and site-selective modifications, making it a highly sought-after intermediate for constructing complex molecular architectures.

The primary challenge in its synthesis lies in the chemoselectivity of the borylation step. The most common methods for creating the C–B bond involve potent organometallic reagents (organolithium or Grignard) which readily attack the electrophilic aldehyde.[3][4] Therefore, a successful synthesis hinges on a robust protecting group strategy or the use of alternative catalytic methods with higher functional group tolerance.

this compoundFigure 1. Structure of this compound.

Core Synthetic Pathways: A Comparative Analysis

Two principal strategies dominate the synthesis of this compound: the use of pre-formed organometallic reagents and palladium-catalyzed borylation. Each pathway offers distinct advantages and requires specific experimental considerations.

Pathway A: Organometallic Intermediate Route (Lithiation or Grignard)

This classical and powerful approach relies on the reaction of a highly nucleophilic organometallic species with an electrophilic boron source, typically a trialkyl borate.[5] Due to the reactivity of the formyl group, this pathway is invariably a multi-step process involving protection and deprotection.[6]

Pillar of Trustworthiness: The Protecting Group Mandate

The formyl group is highly susceptible to nucleophilic attack by Grignard or organolithium reagents, which would lead to the formation of a secondary alcohol byproduct instead of the desired boronic acid. To prevent this, the aldehyde must be "masked" with a protecting group that is stable to the organometallic reagent but can be easily removed later. The most common choice is the formation of an acetal, such as a diethyl acetal, by reacting the starting aldehyde with an alcohol under acidic conditions.[6][7]

Workflow Overview:

The general workflow for this pathway involves four key stages: aldehyde protection, formation of the organometallic intermediate, borylation, and finally, acidic workup for deprotection and isolation.

G cluster_0 Pathway A: Organometallic Route Start Starting Material: 2-Chloro-4-bromobenzaldehyde Protect Step 1: Acetal Protection (e.g., EtOH, H+) Start->Protect Protected_Halide Protected Intermediate: 1-Bromo-2-chloro-4-(diethoxymethyl)benzene Protect->Protected_Halide Metal_Exchange Step 2: Halogen-Metal Exchange (e.g., n-BuLi or Mg) Protected_Halide->Metal_Exchange Organometallic Organometallic Intermediate (Li or MgX species) Metal_Exchange->Organometallic Borylation Step 3: Borylation (e.g., B(OMe)3 or B(OnBu)3) Organometallic->Borylation Boronate_Ester Protected Boronate Ester Borylation->Boronate_Ester Deprotection Step 4: Deprotection & Hydrolysis (Acidic Workup, e.g., HCl) Boronate_Ester->Deprotection End Final Product: This compound Deprotection->End

Diagram 1. Workflow for the synthesis via organometallic intermediates.

Experimental Protocol: Lithiation-Borylation

This protocol is a representative synthesis adapted from methodologies described in the patent literature.[6]

  • Protection: 2-Chloro-4-bromobenzaldehyde (1.0 eq) is dissolved in anhydrous ethanol. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added, and the mixture is refluxed for 4-6 hours with removal of water. The reaction is cooled, neutralized, and the solvent is removed. The resulting crude 1-bromo-2-chloro-4-(diethoxymethyl)benzene is purified and thoroughly dried.

  • Lithiation-Borylation: The protected halide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Trimethyl borate (1.2 eq) is then added slowly, maintaining the low temperature.

  • Workup and Deprotection: The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then quenched by the slow addition of 2M hydrochloric acid. This step simultaneously hydrolyzes the borate ester and cleaves the acetal protecting group.

  • Isolation: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude product.

Expertise in Action: Why These Conditions?

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will be instantly destroyed by protic solvents like water or alcohols.[4][8] All glassware must be oven-dried, and all solvents must be anhydrous.

  • Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the reaction of n-butyllithium with the solvent (THF), and to ensure the stability of the generated organolithium intermediate.[6]

Pathway B: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that avoids the use of harsh organometallic reagents. This reaction couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), using a palladium catalyst.[9][10]

Pillar of Trustworthiness: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The boryl group is transferred from the diboron reagent to the palladium center.

  • Reductive Elimination: The final product is expelled from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[2][11]

Workflow Overview:

This pathway is typically a one-pot reaction, offering a more streamlined process compared to the organometallic route.

G cluster_1 Pathway B: Miyaura Borylation Start Starting Material: 3-Chloro-4-formylphenyl Halide (e.g., Iodide or Bromide) Reaction One-Pot Reaction (Inert Solvent, Heat) Start->Reaction Reagents Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Palladium Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., KOAc) Reagents->Reaction Intermediate Pinacol Ester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (Acidic or Basic Workup) Intermediate->Hydrolysis End Final Product: This compound Hydrolysis->End

Diagram 2. Workflow for the Palladium-Catalyzed Miyaura Borylation.

Experimental Protocol: Miyaura Borylation

This protocol is a representative synthesis based on established Miyaura borylation conditions.[12]

  • Reaction Setup: A flask is charged with 2-chloro-4-iodobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous, degassed solvent (e.g., dioxane or DMSO) is added. The mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Workup: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude pinacol ester.

  • Hydrolysis: The crude pinacol ester is then hydrolyzed to the boronic acid, typically by treatment with an aqueous acid.

Expertise in Action: Why These Reagents?

  • Palladium Catalyst & Ligand: The choice of catalyst and ligand is crucial. Dppf is a common ligand that stabilizes the palladium center and facilitates the catalytic cycle.[12]

  • Base: The base (KOAc) is essential for the transmetalation step. It activates the diboron reagent, forming a more nucleophilic 'ate' complex that can efficiently transfer a boryl group to the palladium center.[10]

  • Starting Halide: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl chlorides can be used, they often require more active catalysts or harsher conditions.[9]

Purification: Overcoming the Cannizzaro Challenge

A significant challenge in the synthesis of formylphenylboronic acids is the purification step. The product is susceptible to the Cannizzaro reaction under strongly basic conditions (pH > 11), where two molecules of the aldehyde disproportionate to form the corresponding carboxylic acid and alcohol.[13] This side reaction can drastically reduce yield and complicate purification.

Authoritative Grounding: The pH-Controlled Purification Protocol

A robust, field-proven method for purification avoids this issue by carefully controlling the pH.[13][14]

  • Dissolution: The crude this compound is suspended in water and cooled to approximately 10 °C.

  • Basification: A 10% aqueous sodium hydroxide solution is added dropwise, ensuring the internal temperature does not exceed 10-15 °C and the pH does not rise above 10.5. This converts the boronic acid to its soluble boronate salt.

  • Extraction: The aqueous solution is extracted with a water-immiscible organic solvent (e.g., methyl t-butyl ether) to remove non-acidic organic impurities.

  • Precipitation: The aqueous phase is cooled again, and the pure boronic acid is precipitated by the slow addition of 10% hydrochloric acid until the solution is acidic.

  • Isolation: The resulting solid is filtered, washed with cold water, and dried to yield the final product with high purity (often ≥99%).[13]

Comparative Data Summary

FeaturePathway A: Organometallic RoutePathway B: Miyaura Borylation
Starting Material Protected 2-chloro-4-halobenzaldehyde2-Chloro-4-halobenzaldehyde (I or Br preferred)
Key Reagents n-BuLi or Mg; Trialkyl borateB₂pin₂; Palladium catalyst; Base (KOAc)
Key Steps Protection, Metal-Exchange, Borylation, DeprotectionOne-pot coupling, followed by hydrolysis
Reaction Conditions Anhydrous; Cryogenic temperatures (-78 °C)Anhydrous; Elevated temperatures (80-100 °C)
Pros High yielding, well-established classical methodMilder, better functional group tolerance, fewer steps
Cons Requires protection/deprotection; sensitive to moisture; cryogenicCost of palladium catalyst; requires inert atmosphere

Conclusion

The synthesis of this compound is a well-understood process with established, reliable pathways. The choice between the organometallic and palladium-catalyzed routes often depends on available starting materials, scale, and equipment. The organometallic route, while requiring more steps, is a cost-effective and robust method for large-scale synthesis. The Miyaura borylation offers a more streamlined, modern approach with excellent functional group tolerance, making it highly attractive for medicinal chemistry and library synthesis. For both pathways, a carefully controlled, pH-mediated purification is paramount to achieving high purity and avoiding deleterious side reactions. As synthetic methodology advances, emerging techniques like direct C-H borylation may one day offer even more efficient routes to this valuable synthetic intermediate.[15]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3183. [Link]

  • Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]

  • Hesse, M., & Reuther, W. (2003). Process for preparing highly pure formylphenylboronic acids. U.S.
  • Aggarwal, V. K., & Leonori, D. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer. [Link]

  • Li, Z. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Presentation. [Link]

  • Hesse, M., & Reuther, W. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
  • Hesse, M., & Münch, W. (2004). Method for producing formylphenylboronic acids. U.S.
  • Hesse, M., & Münch, W. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
  • Maji, B., & Kumar, P. (2020). Transient Imine as a Directing Group for the Metal-Free o-C–H Borylation of Benzaldehydes. Angewandte Chemie International Edition, 59(35), 15159-15164. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(1), 43-59. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614540, this compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

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A Comprehensive Technical Guide to 3-Chloro-4-formylphenylboronic Acid: Synthesis, Applications, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Chloro-4-formylphenylboronic acid, a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, present a detailed synthesis and purification protocol, and thoroughly examine its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and expert commentary to facilitate its effective use in the laboratory.

Introduction & Structural Elucidation

This compound is a substituted aromatic compound featuring three key functional groups: a boronic acid, a chloro substituent, and a formyl (aldehyde) group. This unique trifecta of functionalities makes it an exceptionally versatile reagent. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[1][2][3] Concurrently, the aldehyde and chloro groups serve as reactive handles for a wide array of subsequent chemical transformations, allowing for the construction of complex molecular architectures from a single, strategic starting material.[4]

An Important Note on Chemical Identification (CAS Number):

It is critical for researchers to note a discrepancy regarding the CAS number for this compound. While the topic specified CAS number 4519-09-5, this identifier is not correctly associated with this compound in authoritative chemical databases. Authoritative sources such as PubChem identify this compound with the following CAS numbers:

  • CAS: 42614540 [5][6]

  • CAS: 1072952-53-4 [7]

For procurement, regulatory compliance, and accurate documentation, researchers are strongly advised to use these verified CAS numbers.

Physicochemical Properties & Characterization

The physical and chemical properties of this compound are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₇H₆BClO₃[5][6]
Molecular Weight 184.39 g/mol [7]
Appearance White to off-white crystalline solid/powder[8]
Melting Point >195°C (decomposes)[8]
Monoisotopic Mass 184.00986 Da[5]
Storage Temperature Inert atmosphere, 2-8°C[7]

Characterization: Verifying the identity and purity of the material is a prerequisite for any successful synthesis. Standard analytical techniques include:

  • ¹H NMR Spectroscopy: To confirm the aromatic proton splitting patterns and the presence of the aldehyde proton (~10 ppm).

  • ¹³C NMR Spectroscopy: To identify the number of unique carbon environments.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a chlorine-containing compound.

  • FT-IR Spectroscopy: To identify characteristic stretches for the O-H (boronic acid), C=O (aldehyde), and C-Cl bonds.

Synthesis and Purification Protocol

The synthesis of formylphenylboronic acids often proceeds from the corresponding protected chlorobenzaldehyde.[9][10] This strategy prevents the highly reactive organometallic intermediates from attacking the aldehyde group. The following protocol is a representative method adapted from established patent literature.[9][11]

Workflow for Synthesis of this compound

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Lithiation & Borylation cluster_2 Step 3: Hydrolysis & Purification A 2-Chloro-4-formylbenzaldehyde B Ethylene Glycol, p-TsOH (cat.), Toluene A->B Reaction C Protected Intermediate (2-(2-chloro-4-formylphenyl)-1,3-dioxolane) B->C Azeotropic Distillation D Protected Intermediate E 1. n-BuLi or Lithium metal 2. Trimethyl borate B(OMe)₃ THF, <-60°C D->E Reaction F Boronate Ester Intermediate E->F Quench G Boronate Ester Intermediate H Aqueous Acid (e.g., HCl) G->H Deprotection I Crude Product H->I Workup J Aqueous NaOH wash, Acid precipitation I->J Purification K Pure this compound J->K Isolation

Caption: A three-stage workflow for synthesizing the title compound.

Step-by-Step Methodology

PART A: Acetal Protection of 2-Chloro-4-formylbenzaldehyde

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-chloro-4-formylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Causality: The aldehyde must be protected as an acetal to prevent it from reacting with the organolithium reagent in the next step.[10] The reaction is driven to completion by removing the water byproduct.

  • Workup: Once water evolution ceases, cool the reaction mixture. Wash with aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate. Confirm structure via NMR.

PART B: Lithiation and Borylation

  • Setup: In a flame-dried, multi-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve the protected intermediate from Part A in anhydrous tetrahydrofuran (THF). Cool the solution to below -60°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the internal temperature below -60°C. Stir for 2-3 hours.

    • Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation directed by the chloro and acetal groups.

  • Borylation: To the resulting organolithium species, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -60°C.[12]

  • Quench: After stirring for an additional 2-3 hours at low temperature, allow the reaction to slowly warm to room temperature.

PART C: Hydrolysis and Purification

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing aqueous hydrochloric acid (e.g., 2M HCl) and ice. This step simultaneously hydrolyzes the boronate ester and cleaves the acetal protecting group.[12]

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: To purify, the crude solid can be suspended in water and the pH carefully raised by adding 10% aqueous sodium hydroxide until the solid dissolves.[13] The aqueous solution is then washed with a nonpolar solvent like toluene to remove organic impurities.[13]

  • Isolation: The aqueous layer is cooled in an ice bath, and the pure boronic acid is precipitated by slowly adding concentrated HCl until the pH is 1-2.[12][13] The resulting solid is collected by vacuum filtration, washed with cold water, and dried under a stream of nitrogen at a mild temperature (e.g., 40-50°C).[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational transformation in modern drug discovery.[1][2][14] The bifunctional nature of our title compound allows it to be coupled, leaving the aldehyde group available for further chemistry, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G cluster_base Base Activation A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D [R²-B(OH)₃]⁻ E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R¹-R² R2BOH2 R²-B(OH)₂ Base Base (e.g., CO₃²⁻) Borate [R²-B(OH)₃]⁻ Base->Borate Activation Step

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[3]

  • Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic borate species.[1] This species then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Exemplary Protocol: Coupling with 2-Bromoanisole
  • Setup: In a reaction vessel, combine this compound (1.0 eq), 2-bromoanisole (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add a degassed solvent mixture, such as dioxane/water or toluene/ethanol.

    • Causality: Degassing the solvent (e.g., by bubbling nitrogen through it) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature typically between 80-100°C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the biaryl product.

Utility in Medicinal Chemistry

Boronic acids are indispensable tools in medicinal chemistry, not only for Suzuki couplings but also as pharmacophores themselves.[15] this compound serves as a "scaffold-decorating" reagent. A researcher can first use the boronic acid to couple the chloro-formyl-phenyl ring system onto a core structure and then use the aldehyde for diversification. This allows for the rapid generation of chemical libraries to explore structure-activity relationships (SAR).[14] The chloro substituent can also modulate the electronic properties and metabolic stability of the final compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

Hazard CategoryRecommendationCitation
Eye & Skin Contact Causes skin and serious eye irritation. Wear safety glasses with side-shields (or goggles) and chemical-resistant gloves.[16]
Inhalation May cause respiratory irritation. Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[16]
Fire Hazards Emits toxic fumes (CO, CO₂, boron oxides, hydrogen chloride) under fire conditions. Use standard extinguishing media.[16]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation.[16]
Storage Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C is recommended). Boronic acids can dehydrate to form cyclic boroxine anhydrides.[7][17]

References

  • US20040049050A1 - Method for producing formylphenylboronic acids.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • EP1343792B1 - Method for producing formylphenylboronic acids.
  • 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • EP1046640A2 - Process for preparing substituted phenyl boronic acids.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Syntheses Procedure. Org. Synth. 2011, 88, 246. [Link]

  • Organic Syntheses Procedure. Org. Synth. 2011, 88, 107. [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
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  • Dimethylglyoxime | C4H8N2O2. PubChem. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021, 26(19), 5802. [Link]

  • This compound (C7H6BClO3). PubChemLite. [Link]

  • This compound. PubChem. [Link]

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  • Phosphonium, tetramethyl-, bromide. CAS Common Chemistry. [Link]

  • Tetrabromophenolphthalein | C20H10Br4O4. PubChem. [Link]

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  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. 2019, 24(7), 1346. [Link]

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The Advent and Ascendance of Formylphenylboronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Formylphenylboronic acids, a unique class of bifunctional organic compounds, have carved an indispensable niche in the landscape of modern chemical synthesis and drug discovery. Characterized by the presence of both a reactive formyl group and a versatile boronic acid moiety, these molecules serve as powerful building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthetic evolution, and diverse applications of formylphenylboronic acids. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemistry of these reagents, details key synthetic protocols, and explores their significant impact on medicinal chemistry, materials science, and beyond. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip the reader with a thorough understanding and a practical framework for leveraging the synthetic potential of formylphenylboronic acids.

A Serendipitous Duality: The Discovery and Early History

The journey of formylphenylboronic acids from chemical curiosities to cornerstone reagents in organic synthesis is a testament to the relentless pursuit of novel molecular tools. The seminal report on the synthesis of 4-formylphenylboronic acid in 1990 by the research group of Heinrich Nöth marked a significant milestone in the field of organoboron chemistry.[1][2] This pioneering work laid the foundation for the exploration of a new class of bifunctional compounds that offered a unique combination of reactivity.

Prior to this discovery, the synthesis of molecules bearing both an aldehyde and a boronic acid was a formidable challenge due to the inherent reactivity of the formyl group towards the organometallic reagents typically used to introduce the boronic acid moiety.[3] Nöth's group ingeniously circumvented this issue by employing a protection strategy. They started with 4-bromobenzaldehyde, protected the aldehyde as an acetal, and then proceeded with the Grignard reaction to form the organomagnesium species.[1] Subsequent reaction with a borate ester, followed by acidic workup to deprotect the acetal, yielded the desired 4-formylphenylboronic acid.[1] This initial synthesis, though effective, highlighted the need for more direct and efficient methods.

The early years following this discovery were characterized by efforts to refine and improve upon this initial synthetic route. Researchers sought to develop methodologies that were more tolerant of functional groups, offered higher yields, and avoided the use of harsh reagents. This quest for synthetic elegance and efficiency paved the way for the development of palladium-catalyzed cross-coupling reactions, which would revolutionize the synthesis of formylphenylboronic acids and broaden their accessibility to the scientific community.

The Synthetic Toolkit: From Grignard Reagents to Palladium Catalysis

The evolution of synthetic methods for preparing formylphenylboronic acids reflects the broader advancements in organic chemistry. The initial reliance on traditional organometallic approaches has given way to more sophisticated and versatile catalytic systems.

The Classical Approach: Grignard and Organolithium Reagents

The foundational method for synthesizing formylphenylboronic acids involves the use of Grignard or organolithium reagents.[3][4][5] This approach typically begins with a halogenated benzaldehyde derivative where the formyl group is protected as an acetal to prevent its reaction with the highly nucleophilic organometallic species.[1]

The general workflow for this classical synthesis can be visualized as follows:

classical_synthesis start Halogenated Benzaldehyde protect Protection of Formyl Group (Acetal Formation) start->protect e.g., Ethylene Glycol, p-TsOH organometallic Formation of Grignard or Organolithium Reagent protect->organometallic e.g., Mg or n-BuLi boration Reaction with Borate Ester organometallic->boration e.g., Trialkyl Borate deprotect Deprotection (Acidic Hydrolysis) boration->deprotect H3O+ product Formylphenylboronic Acid deprotect->product

Caption: Classical synthesis of formylphenylboronic acids.

While this method is robust, it has several limitations. The need for a protection-deprotection sequence adds steps to the synthesis, and the highly reactive nature of the organometallic intermediates can limit the functional group tolerance of the reaction.[3]

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provided a more direct and versatile route to formylphenylboronic acids.[6][7][8] This methodology allows for the direct coupling of a diboronyl reagent with a halogenated benzaldehyde, eliminating the need for pre-forming a highly reactive organometallic species.[8]

The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of formylphenylboronic acids is depicted below:

suzuki_coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Formyl-Aryl Halide) pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_boron Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_boron boronate [Ar'B(OR)3]^- boronate->transmetalation Base reductive_elimination Reductive Elimination pd_aryl_boron->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Suzuki-Miyaura cross-coupling for formylphenylboronic acid synthesis.

This method offers several advantages over the classical approach, including milder reaction conditions, broader functional group tolerance, and often higher yields.[9]

Purification Strategies: Achieving High Purity

The utility of formylphenylboronic acids in demanding applications such as pharmaceutical synthesis necessitates high purity.[10][11] Crude products can contain impurities like triarylboranes, borinic acids, and residual starting materials.[2][11]

A common and effective purification technique involves dissolving the crude formylphenylboronic acid in a basic aqueous solution to form the corresponding boronate salt.[4][12] Organic impurities can then be removed by extraction with an organic solvent. Subsequent acidification of the aqueous layer precipitates the highly pure formylphenylboronic acid.[4] It is crucial to maintain the pH between 8 and 11 during the dissolution step to avoid the Cannizzaro reaction, a disproportionation of the aldehyde that can occur at higher pH values.[2][4]

Parameter Condition Rationale
Dissolution pH 8-11To form the soluble boronate salt while preventing the Cannizzaro reaction.[2][4]
Temperature 5-25°CLower temperatures minimize decomposition of the formyl group.[4]
Extraction Solvent Toluene, MTBEEfficiently removes non-polar organic impurities.[4][11]
Precipitation Acidification (e.g., HCl)Regenerates the insoluble, pure formylphenylboronic acid.[4]

The Dual Reactivity Engine: Key Reactions and Applications

The synthetic power of formylphenylboronic acids stems from the orthogonal reactivity of their two functional groups. The boronic acid moiety readily participates in a variety of cross-coupling reactions, while the formyl group serves as a handle for further transformations such as condensation, oxidation, or reduction.[13]

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling is arguably the most important application of formylphenylboronic acids.[6][8][14] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the formyl-substituted aryl ring and a wide range of organic halides or triflates, providing access to complex biaryl structures.[9][13][15] These biaryl motifs are prevalent in many pharmaceuticals, agrochemicals, and advanced materials.[6][14][16]

A notable example is the synthesis of precursors for the antihypertensive drug Telmisartan, where 4-formylphenylboronic acid is a key building block.[1][10][13]

The Petasis Reaction: A Multicomponent Marvel

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.[17][18][19] Formylphenylboronic acids can participate in this reaction, leading to the synthesis of highly functionalized amino acids and their derivatives.[20] The mild reaction conditions and the ability to generate molecular complexity in a single step make the Petasis reaction a valuable tool in combinatorial chemistry and drug discovery.[17][18][19]

petasis_reaction amine Amine (R1-NH-R2) intermediate Iminium Ion Intermediate amine->intermediate carbonyl Carbonyl (R3-CO-R4) carbonyl->intermediate boronic_acid Formylphenylboronic Acid product Substituted Amine boronic_acid->product intermediate->product Nucleophilic attack by boronic acid

Caption: The Petasis multicomponent reaction.

Beyond Coupling: Diverse Applications

The utility of formylphenylboronic acids extends far beyond cross-coupling reactions. Their unique properties have led to their use in a variety of other fields:

  • Drug Discovery and Medicinal Chemistry: Formylphenylboronic acids are crucial intermediates in the synthesis of numerous pharmaceuticals, including the HIV protease inhibitor Atazanavir and the anticancer agent Rucaparib.[7][13] The presence of both the formyl and boronic acid groups allows for the construction of complex heterocyclic scaffolds found in many bioactive molecules.[16][21] Furthermore, some formylphenylboronic acid derivatives have shown promising antibacterial and antifungal properties.[13][22]

  • Chemical Sensing and Diagnostics: The ability of the boronic acid group to reversibly bind with diols forms the basis for their use in chemical sensors.[14][16][23] This interaction is particularly useful for the detection of saccharides, making them valuable components in glucose sensors for diabetes management.[13][24]

  • Materials Science: These bifunctional molecules are used in the synthesis of advanced materials, such as polymers and composites with tailored electronic and optical properties.[6][14][16]

  • Industrial Applications: In a surprising application, 4-formylphenylboronic acid is used as a highly effective enzyme stabilizer in liquid detergents, significantly enhancing the shelf life and performance of these products.[1][6][10]

Experimental Protocols: A Practical Guide

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments involving formylphenylboronic acids.

Protocol: Synthesis of 4-Formylphenylboronic Acid via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzaldehyde

  • Bis(pinacolato)diboron

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Toluene

  • Hydrochloric acid

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous layer with toluene (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude boronate ester.

  • Hydrolyze the crude ester by stirring with 2M hydrochloric acid at room temperature for 2-4 hours.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-formylphenylboronic acid.

Protocol: Purification of 4-Formylphenylboronic Acid

Materials:

  • Crude 4-formylphenylboronic acid

  • 10% Aqueous sodium hydroxide

  • Toluene

  • Concentrated hydrochloric acid

  • Activated carbon (optional)

Procedure:

  • Suspend the crude 4-formylphenylboronic acid in water and cool the mixture to 5-10 °C in an ice bath.[4]

  • Slowly add 10% aqueous sodium hydroxide dropwise, ensuring the internal temperature does not exceed 10 °C and the pH remains between 9.5 and 10.5.[4]

  • Once the solid has dissolved, stir the solution for an additional 30 minutes.

  • If the solution is colored, add a small amount of activated carbon, stir for 15 minutes, and filter.

  • Extract the aqueous solution with toluene (2 x) to remove organic impurities.[4]

  • Cool the aqueous phase to 10 °C and slowly add concentrated hydrochloric acid to precipitate the pure boronic acid.

  • Filter the precipitate, wash thoroughly with cold water, and dry under a stream of nitrogen or in a vacuum oven at 50 °C.[4]

Future Outlook: The Expanding Horizon

The field of formylphenylboronic acid chemistry continues to evolve, with ongoing research focused on developing novel synthetic methodologies, exploring new applications, and designing derivatives with enhanced properties. The development of more active and selective catalysts for their synthesis will undoubtedly broaden their accessibility and utility. In medicinal chemistry, the design of new drug candidates based on formylphenylboronic acid scaffolds remains a vibrant area of research, particularly in the development of targeted therapies.[21] Furthermore, the unique properties of these compounds are being increasingly exploited in the development of sophisticated materials and diagnostic tools. As our understanding of the fundamental chemistry of these versatile molecules deepens, so too will their impact on science and technology.

References

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 3-Chloro-4-formylphenylboronic Acid

The advent and proliferation of transition metal-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex molecules. Among the reagents that have enabled this transformation, organoboron compounds, particularly phenylboronic acids, stand out for their unique combination of stability, reactivity, and functional group tolerance.[1] Their application is a cornerstone of modern synthetic chemistry, especially in the pharmaceutical and materials science sectors.[2][3]

Boronic acids are not merely synthetic intermediates; they are recognized as critical pharmacophores in their own right. The boron atom's ability to form reversible covalent bonds with biological nucleophiles has led to the development of potent enzyme inhibitors.[4] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for multiple myeloma, contain a boronic acid moiety, underscoring their therapeutic relevance.[1][4]

Spotlight on this compound: A Key Bifunctional Building Block

This compound is a bifunctional molecule that offers two distinct points for chemical modification: the boronic acid group and the formyl (aldehyde) group.[5] This structural arrangement makes it a highly valuable building block for creating complex molecular architectures. The boronic acid is a ready participant in C-C bond formation, most notably the Suzuki-Miyaura coupling, while the aldehyde provides a handle for a vast range of transformations, including reductive amination, oxidation, and olefination. This dual reactivity allows for the stepwise and controlled synthesis of diverse compound libraries, a critical activity in drug discovery and the development of novel organic materials.[5]

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in research and development. These characteristics dictate storage conditions, solvent selection, and reaction setup.

Identity and Structure
  • Chemical Name: this compound

  • Synonyms: (3-Chloro-4-formylphenyl)boronic acid

  • CAS Number: 1072952-53-4[6]

  • Molecular Formula: C₇H₆BClO₃[6][7]

  • Molecular Weight: 184.38 g/mol [6]

  • Structure: (A proper chemical structure image would be placed here in a real document)

Summary of Physical Characteristics

The key physical data for this compound are summarized in the table below. These values are critical for experimental design, from calculating molar quantities to determining appropriate reaction temperatures.

PropertyValueSource(s)
Appearance Off-white solid powder[8]
Melting Point 210-214 °C[6]
Boiling Point 379 °C at 760 mmHg (Predicted)[6]
InChI Key KDIYVLXLPNHJRZ-UHFFFAOYSA-N[9]
Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis. It is reported to be insoluble in water.[6] For synthetic applications, it is typically dissolved in organic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF), particularly when heated. Researchers should perform small-scale solubility tests to determine the optimal solvent system for their specific reaction conditions.

Structural Integrity and Quality Control: A Practical Approach

A common characteristic of phenylboronic acids is their propensity to dehydrate and form cyclic trimeric anhydrides, known as boroximes.[10][11] The presence of these anhydrides can interfere with reactivity and lead to inaccurate quantification. Therefore, understanding and mitigating this equilibrium is crucial for experimental success.

The Challenge of Boroxime Formation

The equilibrium between the monomeric boronic acid and its corresponding boroxine is influenced by factors such as water content, temperature, and the electronic nature of the substituents on the phenyl ring. For many applications, particularly stoichiometric reactions like Suzuki-Miyaura coupling, ensuring the boronic acid is predominantly in its monomeric form is critical for achieving high yields and reproducibility.[11]

Boroxime_Equilibrium cluster_monomer Monomeric Acid cluster_boroxine Boroxine (Trimeric Anhydride) Monomer 3 x ArB(OH)₂ Boroxine (ArBO)₃ Monomer->Boroxine + 3 H₂O Boroxine->Monomer - 3 H₂O

Caption: Equilibrium between boronic acid monomer and boroxine anhydride.

Recommended Analytical Techniques for Quality Assessment

To ensure the purity and integrity of this compound, a combination of analytical techniques should be employed.

¹H NMR is invaluable for confirming the structural identity and assessing the purity of the material. The spectrum will show characteristic signals for the aromatic protons and the aldehyde proton. The broad signal for the B(OH)₂ protons is often visible but can exchange with trace water in the solvent.

Objective: To confirm the chemical structure and purity. Methodology:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, integrating the peaks to assess the relative proton ratios. The aldehyde proton should integrate to 1H, and the aromatic protons should integrate to 3H. The B(OH)₂ protons, if visible, would integrate to 2H.[12]

HPLC is a powerful tool for determining the purity of the compound and detecting any non-boronic acid impurities.

Objective: To quantify the purity of the sample. Methodology:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Select a suitable reversed-phase column (e.g., C18).

  • Develop a gradient elution method, typically using a mobile phase of water and acetonitrile, both containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA).

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Calculate the purity based on the relative peak area of the main component.

Protocol: Recrystallization for Boroxime Cleavage

Commercially available boronic acids often contain significant amounts of the boroxine anhydride.[11] A simple recrystallization from an aqueous solvent system can hydrolyze the anhydride back to the desired monomeric acid, ensuring optimal reactivity.

Objective: To convert the boroxine anhydride to the monomeric boronic acid. Methodology:

  • Place the this compound in a flask.

  • Add a minimal amount of a hot solvent in which the acid has moderate solubility (e.g., an ethanol/water or acetone/water mixture). Add the solvent portion-wise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum to remove residual solvent.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the longevity of the reagent and the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[8]

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles (compliant with EN 166 standards) are mandatory.[8]

    • Hand Protection: Wear suitable chemical-resistant gloves.[13]

    • Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin exposure.[8]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air.

Optimal Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool place, with some suppliers recommending refrigerated temperatures between 2-8 °C.

  • Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) as the compound can be moisture-sensitive.

  • Location: Keep in a dry and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, making it a versatile precursor in various synthetic endeavors.

Central Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers. This compound serves as an excellent coupling partner with aryl or vinyl halides/triflates, providing a direct route to complex biaryl structures.[14][15] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Intermediate for Bioactive Molecules

The combination of a reactive boronic acid and an aldehyde on a single scaffold makes this compound a prime starting point for synthesizing biologically active molecules.[5] The aldehyde can be converted into various functional groups that can interact with biological targets, while the boronic acid enables the coupling to other fragments to build molecular complexity rapidly. This strategy is central to medicinal chemistry programs aimed at developing new therapeutic agents.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physical properties, coupled with its dual reactivity, provide chemists in research, drug discovery, and materials science with a reliable and versatile building block. A comprehensive understanding of its characteristics, including its tendency to form boroximes and its specific handling requirements, is essential for unlocking its full synthetic potential. By applying the analytical and preparatory protocols outlined in this guide, researchers can ensure the quality and reactivity of this compound, leading to more efficient, reproducible, and successful scientific outcomes.

References

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  • Angene Chemical. Safety Data Sheet. [Link]

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  • Organic Syntheses. Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery. [Link]

  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. [Link]

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Solubility Profile of 3-Chloro-4-formylphenylboronic Acid: A Technical Guide to Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylphenylboronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge complex biaryl structures. Despite its importance, a comprehensive public repository of its solubility data in common organic solvents is conspicuously absent. This technical guide addresses this critical knowledge gap, not by merely listing data, but by providing a framework for understanding and predicting the solubility of this molecule. We synthesize insights from analogous compounds, detail its core physicochemical properties, and present a robust experimental protocol for its precise determination. This document is designed to empower researchers to make informed decisions on solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Significance of Solubility in a Synthetic Context

The success of any chemical transformation hinges on the intimate mixing of reactants at a molecular level, a state governed by solubility. For this compound, a compound frequently employed in the synthesis of high-value pharmaceutical intermediates, understanding its solubility is not merely an academic exercise; it is a prerequisite for process optimization. An appropriate solvent system ensures optimal reaction kinetics, simplifies purification, prevents unwanted precipitation, and is critical for achieving reproducible yields.

This guide moves beyond a simple data table to explore the underlying chemical principles that dictate the solubility of this specific substituted phenylboronic acid. By examining its structure and comparing it to well-studied analogs, we can build a predictive model that, when paired with rigorous experimental validation, provides a powerful tool for the laboratory scientist.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility behavior of this compound is dictated by its unique combination of functional groups. A thorough analysis of its structure provides the foundation for predicting its interactions with various solvents.

PropertyValueSource
Molecular Formula C₇H₆BClO₃[1][2]
Molecular Weight 184.38 g/mol [3][4][5]
Melting Point 210-214 °C[3][4]
Appearance White to pale yellow solid[6]
Water Solubility Reported as "Insoluble"[3]

Structural Analysis:

  • Boronic Acid Group (-B(OH)₂): This is the dominant functional group influencing solubility. The two hydroxyl groups are potent hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).

  • Aromatic Ring: The phenyl ring provides a nonpolar, hydrophobic character to the molecule, which will favor solubility in solvents with some aromatic or nonpolar characteristics.

  • Chloro Substituent (-Cl): As an electron-withdrawing and moderately polar group, the chlorine atom introduces a dipole moment, potentially increasing solubility in polar aprotic solvents.

  • Formyl Substituent (-CHO): The aldehyde group is strongly polar and a hydrogen bond acceptor. This feature significantly enhances the molecule's affinity for polar solvents. The presence of both chloro and formyl groups ortho and meta to the boronic acid, respectively, creates a distinct electronic and steric environment that influences crystal lattice energy and, consequently, solubility.

The high melting point of 210-214 °C suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the boronic acid moieties. Overcoming this crystal lattice energy is a key thermodynamic barrier that a solvent must surmount.

Predictive Solubility Analysis Based on Analogous Compounds

While direct quantitative data for this compound is scarce, extensive research on phenylboronic acid and its derivatives provides a robust framework for prediction.[7][8]

Key Trends from Analogs:

  • Unsubstituted Phenylboronic Acid: Exhibits high solubility in polar aprotic solvents like ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[7][9][10] This establishes a baseline behavior dominated by the boronic acid group's polarity.

  • Impact of Substituents: The type and position of substituents dramatically alter solubility.[8][11] For instance, introducing an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[8] Conversely, adding groups like -COOH or -CF₃ can decrease solubility in water.[12]

  • The Boroxine Equilibrium: A critical consideration for boronic acids is their tendency to undergo dehydration upon heating to form cyclic trimers known as boroxines.[8] This equilibrium can complicate solubility studies, particularly those conducted at elevated temperatures, as one is effectively measuring the solubility of a mixture.

Prediction for this compound:

Based on the combined effects of its functional groups, we can predict the following solubility profile:

  • High Solubility: Expected in polar aprotic solvents such as DMSO , DMF , THF , and Acetone . These solvents can effectively solvate both the polar formyl and boronic acid groups.

  • Moderate to Good Solubility: Expected in polar protic solvents like Methanol , Ethanol , and Isopropanol . While these solvents can hydrogen bond effectively, the molecule's overall hydrophobic character may limit very high solubility.

  • Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform .

  • Low to Insoluble: Expected in nonpolar solvents like Toluene , Hexanes , and Cyclohexane . The energy required to break the strong intermolecular hydrogen bonds in the solid crystal would not be compensated by the weak van der Waals interactions with these solvents.

The following diagram illustrates the key intermolecular forces at play.

Figure 1: Predicted Intermolecular Interactions cluster_solute This compound cluster_solvents Solvent Types Solute Molecule (-B(OH)₂, -CHO, -Cl) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic H-Bond Accepting Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Weak van der Waals

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocol: A Self-Validating Method for Solubility Determination

To move from prediction to precise quantification, a rigorous and reproducible experimental method is essential. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[13][14] The following protocol is tailored for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (ensure purity is known)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology Workflow:

G Figure 2: Shake-Flask Solubility Workflow A 1. Sample Preparation Add excess solid to solvent in a sealed vial. B 2. Equilibration Agitate on orbital shaker (e.g., 25°C, 48h). A->B Achieve equilibrium C 3. Phase Separation Allow solid to settle. Filter supernatant. B->C Isolate saturated solution D 4. Sample Dilution Dilute filtrate with mobile phase to known volume. C->D Prepare for analysis E 5. HPLC Analysis Inject sample and standards. Quantify concentration. D->E Measure concentration F 6. Calculation Determine solubility (mg/mL) accounting for dilution. E->F Final result

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (e.g., add 20 mg to 2 mL of the chosen solvent). The key is to ensure a visible excess of solid remains after equilibration, confirming saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. Causality: This extended agitation is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.[15] For crystalline compounds with high lattice energy, shorter times may result in an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to allow excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated liquid) into a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is critical to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The choice of a PTFE filter is recommended for its broad chemical compatibility.

  • Quantification via HPLC:

    • Standard Preparation: Prepare a series of calibration standards of the compound in the chosen solvent (or mobile phase) at known concentrations.

    • Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analysis: Inject the standards and the diluted sample onto the HPLC system. Use a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention. Monitor the absorbance at a wavelength where the compound has a strong chromophore (likely near the λmax of the formylphenyl group).

    • Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in units such as mg/mL or mol/L.

Practical Implications and Conclusion

An understanding of the solubility of this compound is directly applicable to:

  • Reaction Solvent Choice: For Suzuki couplings, solvents like THF or a mixture of Toluene and Ethanol/Water are common. The data generated from the protocol above would allow for the selection of a solvent that ensures the boronic acid remains fully dissolved throughout the reaction, even as it is consumed.

  • Purification Strategy: Knowledge of differential solubility is the basis for crystallization. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization. Conversely, a solvent in which the desired product is insoluble but impurities are soluble can be used for trituration or washing.

  • Formulation and Drug Discovery: For downstream applications, solubility in pharmaceutically acceptable solvents or buffer systems is a critical parameter that influences bioavailability.[16][17]

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]

  • ChemBK. (n.d.). Boronic acid, B-(3-chloro-4-formylphenyl)-. Retrieved from: [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, Design and Methods. Available at: [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. Available at: [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from: [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from: [Link]

  • Al-Zoubi, R. M. (2020). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. Available at: [Link]

  • Adamczyk-Woźniak, A., Leśniewska, B., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]

  • Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

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An In-depth Technical Guide to the Fundamental Reactivity of the Formyl Group in Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Duality of Function—A Chemist's Playground

In the landscape of modern organic synthesis and drug development, few building blocks offer the elegant duality of formyl-substituted boronic acids. These molecules are not mere reagents; they are intricate chemical platforms. The electron-withdrawing nature of the formyl group and the versatile reactivity of the boronic acid moiety exist in a delicate, synergistic balance. This guide is crafted for the discerning researcher, the scientist at the bench who understands that true innovation lies not just in knowing what reacts, but why and how. We will dissect the core reactivity of the formyl group in this specific context, moving beyond catalog-level descriptions to a deeper, mechanistic understanding that empowers rational design and troubleshooting in complex synthetic campaigns.

Part 1: Core Principles—The Interplay of Formyl and Boronic Acid Moieties

The reactivity of a formyl group (-CHO) on an aromatic ring is fundamentally altered by the presence of a boronic acid [-B(OH)₂] substituent. This is not simply a case of two independent functional groups on a single scaffold; they engage in a chemical dialogue that dictates the molecule's behavior.

Electronic Influence of the Boronic Acid Group

The boronic acid group is generally considered to be electron-withdrawing via the inductive effect, a consequence of the boron atom's lower electronegativity compared to the sp²-hybridized carbon of the aromatic ring. This inductive pull can enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack than an aldehyde on an unsubstituted ring.

The ortho-Effect: Intramolecular Interactions and Tautomerism

The most profound interplay is observed in ortho-formylphenylboronic acids. Here, the proximity of the two groups allows for a fascinating intramolecular interaction. In aqueous solutions, 2-formylphenylboronic acid can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole.[1][2] This cyclization is a result of the carbonyl oxygen's interaction with the Lewis acidic boron center.[1][2]

This tautomerism has significant consequences:

  • Masked Reactivity: The formation of the benzoxaborole effectively "protects" the aldehyde, reducing its availability for typical aldehyde reactions.

  • Altered Acidity: The intramolecular coordination influences the pKa of the boronic acid.[1][2]

  • Unique Reaction Pathways: This cyclic form can be a key intermediate in specific transformations, leading to products not accessible from the para or meta isomers.

Caption: Intramolecular cyclization of 2-formylphenylboronic acid.

Part 2: Key Transformations of the Formyl Group

The formyl group in boronic acids participates in a wide array of classic and contemporary organic reactions. The choice of reaction conditions is paramount to selectively transform the aldehyde while preserving the often-sensitive boronic acid moiety.

Condensation Reactions: Building Complexity

The formyl group is a reliable electrophile for carbon-carbon and carbon-heteroatom bond formation.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to alkenyl boronic acids, which are valuable substrates for further transformations. The choice of ylide determines the stereoselectivity of the resulting olefin. An organocatalytic, enantioselective synthesis of benzoxaboroles has been developed utilizing an in-situ generated chalcone from a Wittig/oxa-Michael reaction cascade of α-formyl boronic acids.[3]

  • Knoevenagel and Aldol Condensations: Reaction with active methylene compounds (Knoevenagel) or enolates (Aldol) elongates the carbon chain.[4] Boric acid itself can act as a Lewis acid catalyst for these transformations, particularly under microwave and solvent-free conditions.[4]

  • Imine and Oxime Formation: Condensation with primary amines or hydroxylamines yields the corresponding imines and oximes. The presence of an ortho-boronic acid can dramatically accelerate these condensation reactions, a phenomenon leveraged in bioconjugation for high-rate constant ligations under physiological conditions.[5][6] This acceleration is attributed to the boronic acid's ability to facilitate the rate-limiting dehydration step through a cyclic boronate intermediate.[6]

condensation_workflow Start Formylphenylboronic Acid Reaction Condensation Reaction (Wittig, Imine Formation, etc.) Start->Reaction Nucleophile Select Nucleophile (Ylide, Amine, Active Methylene) Nucleophile->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Product Functionalized Boronic Acid (Alkenyl, Imino, etc.) Intermediate->Product Dehydration/ Elimination

Caption: Generalized workflow for condensation reactions.

Redox Chemistry: Modulating the Oxidation State

The formyl group can be readily oxidized or reduced, providing access to carboxylic acid and alcohol functionalities, respectively.

TransformationReagent(s)Typical ConditionsCausality/Insight
Oxidation KMnO₄, Ag₂O, Oxone®Aqueous, often basic or neutral pHStrong oxidants are effective but can be harsh on the boronic acid. Pinnick oxidation (NaClO₂ with a scavenger) is a milder alternative that is often compatible.
Reduction NaBH₄, LiAlH₄Alcoholic or ethereal solventsSodium borohydride is the reagent of choice due to its chemoselectivity; it will reduce the aldehyde without affecting the boronic acid. LiAlH₄ is generally too reactive and can lead to over-reduction or decomposition.
Multicomponent Reactions: The Power of Convergence

The Petasis Borono-Mannich (PBM) reaction is a cornerstone transformation that highlights the unique reactivity of formyl boronic acids.[7][8][9][10] This one-pot reaction combines a boronic acid, an amine, and a carbonyl compound (including glyoxylic acid, which can be formed in situ from the formyl group) to generate highly substituted α-amino acids and other amine derivatives.[10][11][12]

The reaction is prized for its operational simplicity and its ability to rapidly build molecular complexity from readily available starting materials.[9][12]

petasis_mechanism cluster_reactants Reactants cluster_mechanism Reaction Cascade Amine Amine (R₂NH) Iminium Formation of Iminium Ion [R'CH=NR₂]⁺ Amine->Iminium Aldehyde Aldehyde (R'CHO) Aldehyde->Iminium BoronicAcid Aryl/Vinyl Boronic Acid (Ar-B(OH)₂) Boronate Formation of Ate Complex [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Addition Nucleophilic Addition of Aryl Group to Iminium Ion Iminium->Addition Boronate->Addition Product α-Substituted Amine Addition->Product

Caption: Simplified mechanism of the Petasis Borono-Mannich reaction.

Part 3: The Boronic Acid Moiety—Compatibility and Strategy

While the formyl group undergoes its transformations, the boronic acid must remain intact. Its primary role in synthetic strategy is often as a precursor for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Main Event

The Suzuki-Miyaura coupling is arguably the most critical application of aryl boronic acids, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[13][14][15][16] The formyl group is generally tolerant of Suzuki-Miyaura conditions (Pd catalyst, base, aqueous/organic solvent).[17][18] However, challenges can arise:

  • Protodeboronation: Under harsh basic conditions, especially with electron-withdrawing groups like formyl, the C-B bond can be cleaved, leading to the formation of benzaldehyde as a byproduct.[14] The 2-formyl group is known to accelerate the rate of this hydrolytic deboronation.[14]

  • Side Reactions: The aldehyde can potentially undergo side reactions like aldol condensation under strongly basic conditions.

To mitigate these issues, careful selection of a mild base (e.g., K₂CO₃, K₃PO₄) and reaction temperature is crucial.

Protection Strategies: When to Mask Reactivity

In multistep syntheses, it is sometimes necessary to protect either the formyl group or the boronic acid to prevent undesired reactions.[19]

  • Protecting the Formyl Group: The aldehyde is often protected as an acetal (e.g., using ethylene glycol or diethoxymethoxyethane).[20] This is common during the synthesis of the formyl boronic acid itself, especially if organometallic reagents are used.[20][21][22] Deprotection is typically achieved under acidic conditions.

  • Protecting the Boronic Acid: While less common for simple transformations, protecting the boronic acid can prevent decomposition under strongly acidic or oxidative conditions.[23] Common protecting groups include pinacol esters, MIDA esters, and N-methyliminodiacetic acid, which form stable boronate esters.[23][24][25] These groups can also aid in purification and handling.[23]

Part 4: Applications in Drug Development & Bioconjugation

The utility of formyl boronic acids is prominently displayed in the synthesis of complex pharmaceutical agents.[26][27][28][29]

  • Pharmaceutical Intermediates: 4-Formylphenylboronic acid is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib.[27] Similarly, (5-formylfuran-2-yl)boronic acid is crucial for producing the cancer drug Lapatinib.[30]

  • Bioconjugation: As mentioned, the accelerated formation of stable Schiff bases (oximes, hydrazones) with ortho-formylphenylboronic acid provides a powerful tool for labeling proteins and other biomolecules in aqueous environments.[6]

Part 5: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are representative of the core transformations discussed.

Protocol 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid

Objective: To synthesize 4'-formylbiphenyl-4-carbonitrile.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-formylphenylboronic acid (1.0 eq.), 4-bromobenzonitrile (1.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS. Reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Reductive Amination (via Petasis-like conditions)

Objective: To synthesize N-benzyl-1-(4-(dihydroxyboranyl)phenyl)methanamine.

Methodology:

  • In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a mild reducing agent, sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 15 minutes. Caution: Gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting amine can be purified by crystallization or column chromatography.

Conclusion: A Versatile Tool for the Modern Chemist

Formyl-substituted boronic acids represent a class of reagents whose utility is far greater than the sum of their parts. The formyl group provides a reactive handle for a vast array of transformations, from simple redox reactions to complex multicomponent couplings, while the boronic acid serves as a linchpin for constructing the core scaffolds of medicinally relevant molecules. A thorough understanding of the delicate interplay between these two functional groups—the electronic effects, the potential for intramolecular catalysis, and the compatibility with common synthetic protocols—is essential for any researcher aiming to leverage their full potential. As we continue to demand more efficiency, elegance, and complexity in synthesis, the strategic application of these bifunctional building blocks will undoubtedly play an ever-more-central role in the discovery and development of new chemical entities.

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An In-Depth Technical Guide to Arylboronic Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Arylboronic Acids

Arylboronic acids have emerged as a cornerstone of modern organic synthesis, transitioning from niche chemical curiosities to indispensable tools for chemists across academia and industry.[1][2][3] Their remarkable versatility, particularly in the realm of carbon-carbon bond formation, has revolutionized the construction of complex molecular architectures, impacting fields from materials science to medicinal chemistry.[1][4] This guide provides an in-depth exploration of arylboronic acids, offering field-proven insights into their synthesis, properties, and applications, with a particular focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] For researchers, scientists, and drug development professionals, a deep understanding of this class of compounds is paramount for innovation and efficient molecular design.[6]

Core Properties and Structural Features

Arylboronic acids, characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, possess unique chemical properties that underpin their utility. They are generally stable, crystalline solids that are often amenable to handling in air, a significant advantage over many other organometallic reagents.[2] The boron atom in arylboronic acids is electron-deficient, rendering it a Lewis acid. This acidity is a key determinant of their reactivity and can be modulated by the electronic nature of the substituents on the aromatic ring.[7] For instance, electron-withdrawing groups increase the acidity, while electron-donating groups decrease it.[7]

In the solid state, arylboronic acids often exist as hydrogen-bonded dimers or trimers, a feature that contributes to their stability.[2] In aqueous solution, they exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate species, a transformation that is pH-dependent and crucial for their reactivity in cross-coupling reactions.[8]

Synthesis of Arylboronic Acids: A Practical Overview

The accessibility of a diverse range of arylboronic acids is a key driver of their widespread use. Several synthetic strategies have been developed, each with its own set of advantages and substrate scope.

Classical Approaches: Grignard and Organolithium Reagents

The traditional and still widely practiced method for synthesizing arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[9][10][11] This approach is robust and allows for the preparation of a broad array of arylboronic acids.[12] The causality behind this method lies in the nucleophilic character of the organometallic reagent attacking the electrophilic boron center of the borate ester. The subsequent hydrolysis cleaves the boronic ester to yield the desired boronic acid.

Modern Marvels: Palladium-Catalyzed Borylation

In a significant advancement, the Miyaura borylation reaction provides a powerful alternative for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding acids.[13] This palladium-catalyzed reaction typically employs an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13] The advantage of this method is its exceptional functional group tolerance, allowing for the synthesis of highly functionalized arylboronic acids that would be incompatible with the highly reactive organometallic reagents used in classical methods.

More recently, iridium-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the direct conversion of aromatic C-H bonds to C-B bonds, further expanding the synthetic chemist's toolkit.[9][12]

The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of arylboronic acids, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[5] This palladium-catalyzed reaction forges a new carbon-carbon bond between an arylboronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[14][15][16]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][14][15][17] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15][17]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organic halide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[5][15] This step is often the rate-determining step of the reaction.[16]

  • Transmetalation : In this crucial step, the aryl group from the boronic acid (Ar²) is transferred to the palladium center.[18] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[18][19][20][21] The exact mechanism of transmetalation is a subject of ongoing research, with evidence supporting multiple pathways.[20][22][23]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled aryl groups (Ar¹-Ar²) from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][14][18]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_inputs Reactants pd0 Pd(0)L_n pd_complex Ar¹-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar¹-X) transmetalation_complex Ar¹-Pd(II)-Ar²(L_n) pd_complex->transmetalation_complex Transmetalation (Ar²B(OH)₂, Base) waste X⁻, B(OH)₃ pd_complex->waste transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pd0 aryl_boronic_acid Arylboronic Acid (Ar²B(OH)₂) aryl_boronic_acid->pd_complex base Base base->pd_complex

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base

The choice of base is a critical parameter that significantly influences the yield, rate, and selectivity of the Suzuki-Miyaura reaction.[21] The base plays a multifaceted role, primarily in the activation of the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[8][21] Common inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently employed.[24] The strength and nature of the base must be carefully selected based on the specific substrates and reaction conditions to avoid side reactions like protodeboronation.[8]

BaseTypical ConditionsNotes
Sodium Carbonate (Na₂CO₃) Aqueous/organic solvent mixturesA widely used, cost-effective base suitable for many applications.[25]
Potassium Carbonate (K₂CO₃) Dioxane/water, Toluene/waterOften provides good results for a broad range of substrates.[15]
Cesium Carbonate (Cs₂CO₃) THF, TolueneA stronger base that can be effective for more challenging couplings.
Potassium Phosphate (K₃PO₄) Toluene, DioxaneA strong base often used for coupling with aryl chlorides.
Potassium Fluoride (KF) THFA milder base that can be advantageous when base-sensitive functional groups are present.[19]

Experimental Protocols: A Practical Guide

The successful execution of reactions involving arylboronic acids requires careful attention to experimental detail. The following protocols are provided as a self-validating system for common transformations.

General Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Arylboronic Acid, Catalyst, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 4-Methoxybiphenyl

This protocol describes a typical Suzuki-Miyaura coupling between 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Purification and Stability Considerations

While many arylboronic acids are stable, they can undergo decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved.[2][8][26] This process can be accelerated under certain pH conditions, particularly at high pH.[8]

Purification of arylboronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines.[27] Recrystallization is often a viable method for purification.[28][29] While silica gel chromatography can be used, it may lead to decomposition or poor recovery for some derivatives.[27][28] In such cases, derivatization to a more stable boronic ester, such as a pinacol ester, can facilitate purification, followed by deprotection to the free boronic acid.[27] Alternatively, purification can sometimes be achieved by forming a salt with a base, isolating the salt, and then re-acidifying to obtain the pure boronic acid.[28][30]

Safety and Handling

Arylboronic acids, like all chemicals, should be handled with appropriate safety precautions.[31][32][33] It is essential to consult the Safety Data Sheet (SDS) for specific compounds before use.[31][34] In general, it is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[31][32] Many arylboronic acids are fine powders, so handling should be done in a well-ventilated area or a fume hood to avoid inhalation.[31][33] Some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the importance of minimizing exposure.[35]

Applications in Drug Discovery and Beyond

The impact of arylboronic acids on drug discovery and development is profound.[6][36][37] The Suzuki-Miyaura coupling is a workhorse reaction in medicinal chemistry for the synthesis of complex drug candidates.[16] The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma.[6] Since then, other boronic acid-containing drugs have been approved, solidifying their place in the pharmaceutical landscape.[6][36] Beyond their role as synthetic intermediates, the unique properties of arylboronic acids have led to their use in chemical sensors, materials science, and as catalysts.[1][4]

Conclusion

Arylboronic acids are a remarkably versatile and powerful class of reagents that have fundamentally changed the landscape of organic synthesis. Their stability, diverse reactivity, and the robustness of the Suzuki-Miyaura coupling have made them indispensable tools for the creation of complex molecules. For scientists and researchers in drug development and related fields, a thorough understanding of the principles and practicalities outlined in this guide is essential for leveraging the full potential of these valuable compounds in the pursuit of scientific innovation.

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  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]

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Methodological & Application

Application Notes and Protocols for 3-Chloro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-formylphenylboronic Acid in Biaryl Synthesis

This compound is a versatile building block in modern organic synthesis, particularly valued for its role in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a chloro and a formyl group on the phenylboronic acid ring provides synthetic chemists with strategic advantages. The electron-withdrawing nature of the formyl group can influence the electronic properties of the resulting biaryl compound, while the aldehyde functionality serves as a versatile handle for subsequent chemical transformations.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has become a cornerstone of carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids. This guide provides a detailed exploration of the application of this compound in Suzuki-Miyaura coupling reactions, offering insights into the reaction mechanism, a comprehensive experimental protocol, and troubleshooting strategies to enable researchers to effectively utilize this valuable reagent in their synthetic endeavors.

The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Analysis

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. This is often the rate-determining step of the reaction, particularly with less reactive aryl chlorides.

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)3R]⁻). This boronate then undergoes transmetalation with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[3]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. In this step, the two organic moieties are coupled to form the desired biaryl product (Ar-Ar'), and the palladium catalyst is regenerated in its Pd(0) state, ready to initiate another catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)L2-X Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Diorganopalladium Ar-Pd(II)L2-Ar' Pd(II)_Complex->Diorganopalladium Ar'B(OH)2 Base Transmetalation->Diorganopalladium Diorganopalladium->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

General Considerations

Successful Suzuki-Miyaura couplings, especially with functionalized substrates like this compound, require careful attention to reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Due to the presence of the electron-withdrawing formyl group, this compound can be prone to protodeboronation under certain conditions. Therefore, the selection of a suitable base and solvent is crucial.

Representative Protocol: Synthesis of 2-Chloro-4'-cyano-5-formyl-1,1'-biphenyl

This protocol describes the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile. This reaction has been reported to proceed in high yield.[4]

Materials:

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
4-Bromobenzonitrile≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
WaterDeionizedIn-houseDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup.
BrineSaturated NaCl(aq)In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4'-cyano-5-formyl-1,1'-biphenyl.

The following diagram outlines the experimental workflow:

G A 1. Reagent Addition (Boronic Acid, Aryl Halide, Base) B 2. Catalyst Addition (Pd(PPh3)4) A->B C 3. Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D 4. Solvent Addition (Degassed Dioxane/Water) C->D E 5. Reaction (Heating and Stirring) D->E F 6. Monitoring (TLC or LC-MS) E->F G 7. Workup (Extraction and Washing) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Experimental Workflow Diagram

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under typical reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901897[4]
24-BromoanisolePdCl₂(dppf) (3)K₃PO₄Toluene/H₂O10012~85 (estimated)
31-Bromo-4-(trifluoromethoxy)benzenePd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane11016~90 (estimated)
42-BromopyridinePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O10024~75 (estimated)

Estimated yields are based on typical outcomes for similar Suzuki-Miyaura couplings and may vary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base- Low reaction temperature- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and proper purging of the reaction vessel.- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered.- Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Inappropriate base- Use anhydrous solvents if possible, or minimize the amount of water.- Monitor the reaction closely and stop it upon completion.- Use a milder base (e.g., K₂CO₃) or a non-aqueous base.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere throughout the reaction.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid.- Reduce the catalyst loading.
Formation of Side Products - Reaction temperature too high- Incorrect catalyst/ligand combination- Optimize the reaction temperature.- Screen different palladium catalysts and phosphine ligands or N-heterocyclic carbenes. Bulky, electron-rich ligands are often beneficial.[5]

Conclusion

This compound is a highly valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields and purity in their desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to effectively utilize this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel molecules with significant applications.

References

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Suzuki-Miyaura cross-coupling reactions of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3)... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3)... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... ResearchGate. [Link]

  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4... Reddit. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Synthesis of Biaryls. ResearchGate. [Link]

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Application Notes and Protocols for Suzuki Coupling with 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

This application note provides a detailed protocol and technical guide for the use of a particularly valuable building block: 3-chloro-4-formylphenylboronic acid . The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a formyl group—renders this reagent a versatile synthon for the creation of complex, multi-functionalized molecules. The aldehyde can serve as a handle for subsequent transformations such as reductive amination or olefination, while the chloro group offers a site for further cross-coupling or nucleophilic aromatic substitution reactions. Understanding the nuances of its reactivity is therefore crucial for its effective deployment in multi-step synthetic campaigns.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3][4] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate "ate" complex.[5][6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent and Condition Selection: A Rationale-Driven Approach

The success of a Suzuki coupling hinges on the judicious selection of several key parameters. The reactivity of this compound, with its electron-withdrawing formyl group and moderately deactivating chloro substituent, requires careful consideration.

Properties of this compound
PropertyValueSource
CAS Number 1072952-53-4[8][9][10]
Molecular Formula C₇H₆BClO₃[8][11][12]
Molecular Weight 184.38 g/mol [8][9][10]
Appearance White to off-white solid
Melting Point 210-214 °C[8][10]
Boiling Point 379 °C at 760 mmHg[8][9]
Solubility Insoluble in water[8][10]
Optimizing Reaction Components
ComponentRecommended Choice(s)Rationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is critical. For aryl chlorides, which are less reactive than bromides or iodides, a catalyst system with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, Buchwald-type ligands) is often necessary to facilitate the challenging oxidative addition step.[6][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFA base is essential for the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most common.[14] For sensitive substrates, milder bases like K₂CO₃ or K₃PO₄ are often preferred.[3][14]
Solvent System Toluene/Water, Dioxane/Water, THF/Water, DMFA mixture of an organic solvent and water is frequently employed.[1][3] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Reaction Temperature 60-100 °CThe reaction temperature is substrate-dependent. Aryl chlorides typically require higher temperatures to undergo oxidative addition.[3] Monitoring the reaction by TLC or LC-MS is advised to determine the optimal temperature and reaction time.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Aryl Bromide, This compound, and Base to a Schlenk flask Solvent 2. Add Solvent System (e.g., Toluene/Water) Reagents->Solvent Degas 3. Degas the Mixture (e.g., Argon bubbling) Solvent->Degas Catalyst 4. Add Palladium Catalyst and Ligand Degas->Catalyst Heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) with stirring Catalyst->Heat Monitor 6. Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Dilute with Organic Solvent and perform Aqueous Wash Cool->Extract Dry 9. Dry Organic Layer and Concentrate Extract->Dry Purify 10. Purify by Column Chromatography Dry->Purify caption Figure 2: General experimental workflow for the Suzuki coupling reaction.

Caption: Figure 2: General experimental workflow for the Suzuki coupling reaction.

Materials
  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv) to the flask under a positive pressure of the inert gas.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Troubleshooting and Considerations

  • Low or No Conversion: This may be due to an inactive catalyst. Ensure all reagents and solvents are properly degassed. Consider a more active catalyst/ligand system, particularly if working with an unreactive aryl chloride.

  • Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene.[1] This can be minimized by using the boronic acid in slight excess and ensuring the reaction is not unnecessarily prolonged. Using boronic esters (e.g., pinacol esters) can also increase stability.[1]

  • Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Rigorous degassing is key to minimizing this side reaction.

  • Purification Challenges: The polarity of the desired product will depend on the coupling partner. The presence of the aldehyde in the product from this compound may require a more polar eluent system during chromatography. It is crucial to identify a suitable solvent system by TLC before performing column chromatography.[15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The use of this compound as a coupling partner provides a direct route to highly functionalized intermediates that are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this protocol to achieve high yields of the desired products. The purity of the boronic acid is paramount for the success and reproducibility of the reaction.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available from: [Link]

  • ResearchGate. Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands. Available from: [Link]

  • Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • ResearchGate. (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... Available from: [Link]

  • Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025-06-16). Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). Available from: [Link]

  • ChemBK. Boronic acid, B-(3-chloro-4-formylphenyl)-. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. (2023-02-22). Available from: [Link]

  • PubChemLite. This compound (C7H6BClO3). Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Chemdad. This compound. Available from: [Link]

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Application Note & Protocol: A Strategic Synthesis of Rucaparib Leveraging a Suzuki Cross-Coupling with 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of ovarian and prostate cancers.[1][2][3] Its chemical synthesis has been the subject of extensive research to develop efficient, scalable, and safe manufacturing routes.[4][5] This application note details a strategic synthetic protocol for Rucaparib, centered around a pivotal Suzuki-Miyaura cross-coupling reaction. This well-established and versatile carbon-carbon bond-forming reaction utilizes a functionalized boronic acid to construct the core biaryl structure of the final drug molecule.[6][7] Specifically, we will explore a pathway that employs 3-chloro-4-formylphenylboronic acid as a key building block, providing a detailed, step-by-step protocol for researchers and professionals in drug development. The rationale behind each experimental choice is elucidated to provide a comprehensive understanding of the synthetic strategy.

Introduction & Scientific Rationale

The tricyclic indole core of Rucaparib presents a significant synthetic challenge.[8] Numerous synthetic routes have been developed, often involving multi-step sequences to construct the indole and the fused azepinone ring system.[9][10] A common and effective strategy involves the late-stage introduction of the substituted phenyl moiety via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly advantageous for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][11]

The choice of this compound as a coupling partner is strategic. The formyl group provides a convenient handle for subsequent elaboration into the required methylaminomethyl side chain, typically through reductive amination. The chloro substituent, while not present in the final Rucaparib molecule, can serve to modulate the electronic properties of the boronic acid, potentially influencing the efficiency of the Suzuki coupling. This application note outlines a plausible and convergent synthesis that leverages this key intermediate.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

  • Synthesis of the Tricyclic Indole Core: Construction of the functionalized 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one. This is a common intermediate in several Rucaparib syntheses.

  • Suzuki Coupling and Final Elaboration: The palladium-catalyzed coupling of the tricyclic core with this compound, followed by reductive amination to install the side chain and yield Rucaparib.

Rucaparib_Synthesis_Workflow cluster_0 Stage 1: Tricyclic Core Synthesis cluster_1 Stage 2: Coupling and Final Elaboration cluster_2 Analysis & Purification Start Commercially Available Starting Materials Indole_Formation Indole Ring Formation Start->Indole_Formation Multi-step synthesis Azepinone_Construction Azepinone Ring Construction Indole_Formation->Azepinone_Construction Functionalization Halogenation/Activation of Indole Core Azepinone_Construction->Functionalization Tricyclic_Intermediate 8-Fluoro-2-halo-1,3,4,5-tetrahydro-6H- azepino[5,4,3-cd]indol-6-one Functionalization->Tricyclic_Intermediate Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Tricyclic_Intermediate->Suzuki_Coupling Key Intermediate Boronic_Acid This compound Boronic_Acid->Suzuki_Coupling Coupled_Product Aldehyde Intermediate Suzuki_Coupling->Coupled_Product Reductive_Amination Reductive Amination Coupled_Product->Reductive_Amination Rucaparib Rucaparib Reductive_Amination->Rucaparib Purification Chromatography & Recrystallization Rucaparib->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Overall workflow for the synthesis of Rucaparib.

Experimental Protocols

Part 1: Synthesis of the Tricyclic Indole Core

The synthesis of the tricyclic indole core, such as 8-fluoro-2-bromo-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, is a multi-step process that has been described in the literature.[4] For the purpose of this application note, we will assume this key intermediate is available. The synthesis generally involves the formation of a substituted indole, followed by the construction of the seven-membered lactam ring.

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: This is the key bond-forming reaction to create the biaryl scaffold of Rucaparib. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yield and purity. A phosphine-based ligand is commonly used to stabilize the palladium catalyst.[7] An aqueous base is often employed to activate the boronic acid for transmetalation.[12]

Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 8-fluoro-2-bromo-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1.0 eq), this compound (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water. To this suspension, add a degassed aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the aldehyde intermediate: 2-(3-chloro-4-formylphenyl)-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.

Part 3: Reductive Amination

Rationale: This step converts the aldehyde group into the final methylaminomethyl side chain. A two-step process involving the formation of an imine followed by reduction is common. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Imine Formation: Dissolve the aldehyde intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a solution of methylamine (2.0 eq, typically as a solution in THF or ethanol) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-4 hours).

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude product by column chromatography or recrystallization to yield Rucaparib free base. For pharmaceutical use, the free base is often converted to a salt, such as the camsylate salt, to improve its physicochemical properties.[4]

Data Summary

Step Key Reagents Typical Yield Purity (by HPLC)
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃75-90%>95%
Reductive Amination Methylamine, NaBH(OAc)₃70-85%>98%
Overall Yield -~52-76%>99% (after final purification)

Characterization and Quality Control

The identity and purity of the synthesized Rucaparib and its intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.[13][14][15]

Analytical_Workflow cluster_QC Quality Control Analysis Crude_Product Crude Rucaparib Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Rucaparib Purified Rucaparib Purification->Pure_Rucaparib HPLC HPLC (Purity Assay) Pure_Rucaparib->HPLC NMR NMR Spectroscopy (Structural Confirmation) Pure_Rucaparib->NMR MS Mass Spectrometry (Molecular Weight Verification) Pure_Rucaparib->MS Final_Product Final Product (>99% Purity)

Caption: Analytical workflow for Rucaparib purification and characterization.

Conclusion

This application note provides a detailed protocol for the synthesis of the PARP inhibitor Rucaparib, utilizing a strategic Suzuki-Miyaura cross-coupling with this compound. The described methodology is robust, high-yielding, and amenable to scale-up, making it suitable for drug development and manufacturing environments. The rationale provided for each step aims to empower researchers to troubleshoot and optimize the synthesis for their specific needs. Adherence to rigorous purification and analytical characterization is essential to ensure the quality and purity of the final active pharmaceutical ingredient.

References

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • Park, J., & Cheon, C. H. (2024). Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. [Link]

  • Google Patents. (2019).
  • Park, J., et al. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12(35), 22965–22969. [Link]

  • ResearchGate. (2022). Total Synthesis of Rucaparib. [Link]

  • Park, J., et al. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817. [Link]

  • Google Patents. (2023).
  • International Journal of Pharmaceutical Research and Applications. (2021). Development of Stability Indicating New RP- HPLC Method and Validation for The Estimation of Rucaparib in Pure Form and Marketed. [Link]

  • ResearchGate. (2008). Synthesis of Rucaparib. [Link]

  • ResearchGate. (2024). The second-generation synthesis of rucaparib (1). [Link]

  • National Institutes of Health. (2024). Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin. [Link]

  • ResearchGate. (2015). A SENSITIVE BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RUCAPARIB IN HUMAN PLASMA BY LC-ESI-MS/MS. [Link]

  • Veeprho. (n.d.). Rucaparib Impurities and Related Compound. [Link]

  • Scientific Research Publishing. (2021). A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form. [Link]

  • International Journal of Creative Research Thoughts. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF RUCAPARIB IN BULK AND MARKETED PHARMACEUTICAL DO. [Link]

  • ResearchGate. (2022). End game to the first-generation synthesis of rucaparib (1). [Link]

  • MDPI. (2022). Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. [Link]

  • ResearchGate. (2012). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]

  • Wikipedia. (n.d.). Rucaparib. [Link]

  • National Institutes of Health. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. [Link]

  • National Institutes of Health. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. [Link]

  • National Institutes of Health. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • National Institutes of Health. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. [Link]

  • MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health. (2021). Rational design of selective inhibitors of PARP4. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • National Institutes of Health. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

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Application Note: 3-Chloro-4-formylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-formylphenylboronic acid has emerged as a strategic and versatile building block in medicinal chemistry, prized for its trifunctional nature. The presence of a boronic acid group for palladium-catalyzed cross-coupling, an aldehyde for subsequent derivatization, and a chloro-substituent for modulating electronic properties and offering an additional reaction handle, makes it an invaluable tool in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the synthesis of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. We offer detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling and subsequent reductive amination, explain the causality behind experimental choices, and present workflows to guide researchers in leveraging this powerful synthetic intermediate.

Introduction: A Multifunctional Linchpin in Drug Discovery

The design of novel therapeutics often relies on the assembly of molecular scaffolds that can precisely interact with biological targets. Arylboronic acids are foundational to this endeavor due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation, most notably the Suzuki-Miyaura reaction.[1][2] this compound (C7H6BClO3) distinguishes itself by incorporating three key functional groups into a single, stable reagent.

  • The Boronic Acid [-B(OH)₂]: This group is the primary driver for its use in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures that are core to many approved drugs.[3]

  • The Formyl Group [-CHO]: The aldehyde acts as a versatile handle for post-coupling modifications. It allows for the introduction of diverse amine functionalities via reductive amination, chain extension through Wittig-type reactions, or the construction of heterocyclic rings, dramatically increasing molecular complexity.

  • The Chloro Substituent [-Cl]: The chlorine atom influences the electronic nature of the aromatic ring, impacting reaction kinetics and the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[4] Its presence is a common feature in many FDA-approved drugs.[4]

This unique combination allows for a convergent synthetic strategy, where a core biaryl structure is first assembled, and then diversified, making it a highly efficient building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of the reagent.

PropertyValueReference(s)
CAS Number 459973-77-2 / 1072952-53-4[5][6]
Molecular Formula C₇H₆BClO₃[7][8]
Molecular Weight 184.39 g/mol [6]
Appearance Off-white to pale yellow solid/powder[5]
Melting Point 210-214 °C[6]
Solubility Insoluble in water; soluble in organic solvents like THF, Dioxane[5]
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen). Moisture sensitive.[6]

Safety & Handling:

  • Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the synthesis of complex biaryl aldehydes. These intermediates are particularly valuable in the construction of PARP inhibitors.[9]

The Catalytic Cycle: Mechanism of Action

Understanding the catalytic cycle is key to optimizing reaction conditions. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) species.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3-chloro-4-formylphenyl moiety) to the palladium center.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(L₂)X Pd(0)L2->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)(L₂)Ar' OxAdd->Trans Transmetalation (+ Ar'-B(OH)₂) / Base Regen Trans->Regen Reductive Elimination Product Ar-Ar' (Product) Regen->Product Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add reactants (halide, boronic acid) and base (K₂CO₃) to a dry Schlenk flask. B 2. Add solvent (e.g., Dioxane/H₂O) and degas the mixture with Argon. A->B C 3. Add Pd catalyst (e.g., Pd(dppf)Cl₂) under positive Argon flow. B->C D 4. Heat the mixture to 80-90°C with vigorous stirring. C->D E 5. Monitor reaction progress via TLC or LC-MS (typically 4-12 hours). D->E F 6. Cool to RT, dilute with Ethyl Acetate, and filter through Celite. E->F G 7. Wash organic layer with water and brine. F->G H 8. Dry over Na₂SO₄, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentMolar Equiv.Purpose
Heterocyclic Halide (e.g., 2-chlorothiazole)1.0Electrophile
This compound 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂ (or similar Pd catalyst)0.05 - 0.10Catalyst
K₂CO₃ or K₃PO₄2.0 - 3.0Base
1,4-Dioxane / H₂O (e.g., 4:1 v/v)-Solvent

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask, add the heterocyclic halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: Seal the flask, evacuate, and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) to achieve a concentration of approximately 0.1 M with respect to the halide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude biaryl aldehyde by flash column chromatography on silica gel to yield the final product.

Post-Coupling Derivatization: Reductive Amination

The true synthetic power of this compound is realized in the second step: derivatization of the aldehyde. Reductive amination is a robust and widely used method to install amine functionalities, which are crucial for target engagement, modulating solubility, and introducing basic centers in many drug molecules. [12]

Mechanism & Reagent Selection

The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction to an amine. [13]

  • Imine Formation: The amine attacks the aldehyde's carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). This step is often acid-catalyzed.

  • Reduction: A reducing agent selectively reduces the imine to the corresponding amine.

The choice of reducing agent is critical for success and chemoselectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or "STAB"): This is a mild and highly selective reagent, often the preferred choice. It is gentle enough not to reduce the aldehyde starting material and is compatible with a wide range of functional groups. It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or THF. [13]* Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable under mildly acidic conditions, which favor iminium ion formation. However, its high toxicity and the potential for cyanide byproducts make STAB a more common choice in modern drug discovery. [13]* Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce aldehydes and ketones. When using NaBH₄, the imine must be pre-formed before the reductant is added to avoid reducing the starting aldehyde. [5]

Protocol 2: Reductive Amination of a Biaryl Aldehyde with Piperazine

This protocol describes the synthesis of a key fragment found in numerous PARP inhibitors, such as Olaparib. [14] Reaction: Reductive amination of a 2-chloro-4'-formyl-biaryl intermediate with a protected piperazine.

Materials & Reagents:

ReagentMolar Equiv.Purpose
Biaryl Aldehyde (from Protocol 1)1.0Electrophile
Boc-Piperazine (or other amine)1.1 - 1.5Nucleophile
Sodium Triacetoxyborohydride (STAB)1.5 - 2.0Reducing Agent
Acetic Acid (optional)CatalyticCatalyst for imine formation
1,2-Dichloroethane (DCE) or THF-Solvent

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the biaryl aldehyde (1.0 equiv.) and Boc-piperazine (1.2 equiv.).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired tertiary amine.

Derivatization_Pathways cluster_paths Post-Coupling Derivatization Start Biaryl Aldehyde (Product from Protocol 1) RedAmine Reductive Amination (+ R₂NH, NaBH(OAc)₃) Start->RedAmine Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig Condense Condensation (+ Active Methylene Cmpd.) Start->Condense Product_Amine Tertiary Amine RedAmine->Product_Amine Product_Alkene Stilbene Derivative Wittig->Product_Alkene Product_Heterocycle Heterocycle Condense->Product_Heterocycle

Caption: Key derivatization pathways for the formyl group.

Applications in Targeted Therapy

The scaffolds synthesized from this compound are prevalent in several classes of modern targeted therapies.

  • PARP Inhibitors: This is the most prominent application. Many PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, feature a complex biaryl or heteroaryl core where one of the rings is substituted with a group derived from a formyl precursor. The methodologies described in Protocols 1 and 2 are directly applicable to the synthesis of these life-saving cancer therapeutics. [2][14]* Kinase Inhibitors: Kinase inhibitors are another major class of anticancer drugs. The biaryl scaffold is a common feature, serving to occupy the ATP-binding pocket of the target kinase. The ability to rapidly generate and diversify these scaffolds using building blocks like this compound is crucial for developing selective and potent inhibitors against targets such as Aurora kinase or EGFR.

  • Anti-Infective Agents: The structural motifs accessible through this building block are also being explored in the development of novel anti-infective agents. The synthesis of substituted pyrazole and thiazolidinone derivatives, for example, has yielded compounds with potent activity against drug-resistant bacteria like Acinetobacter baumannii. [10][14]

Conclusion

This compound is a testament to the power of multifunctional building blocks in accelerating drug discovery. Its capacity to undergo sequential, high-yielding transformations—Suzuki-Miyaura coupling followed by a diverse array of aldehyde derivatizations—provides a robust and efficient platform for medicinal chemists. By enabling the rapid construction and elaboration of complex biaryl scaffolds, it serves as a critical tool in the development of next-generation targeted therapies for cancer and infectious diseases. The protocols and principles outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this invaluable reagent.

References

  • D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ChemBK. (n.d.). Boronic acid, B-(3-chloro-4-formylphenyl)-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2015). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Kanwar, A. (2018). Studies Aimed at the Synthesis of Anti-Infective Agents. University of South Florida Scholar Commons. Retrieved from [Link]

  • Lavecchia, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6BClO3). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. Retrieved from [Link]

  • Lin, C., et al. (2019). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macleod, C. (2019). The Crucial Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Sharma, S., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity. Retrieved from [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2020). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. Retrieved from [Link]

  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC. Retrieved from [Link]

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Application Note: Strategic Derivatization of the Aldehyde Moiety in 3-Chloro-4-formylphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

3-Chloro-4-formylphenylboronic acid is a pivotal building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its utility stems from its bifunctional nature, possessing two distinct and orthogonally reactive functional groups: a formyl (aldehyde) group amenable to a wide array of transformations, and a boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions.

This unique architecture allows for a modular and powerful synthetic strategy. The aldehyde can be selectively derivatized to install diverse chemical functionalities, while the boronic acid moiety is preserved for subsequent carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth exploration of key derivatization strategies for the aldehyde group, focusing on the underlying principles, critical experimental parameters, and detailed, field-proven protocols.

Core Principle: Chemoselectivity in the Presence of a Boronic Acid

The primary challenge and opportunity when working with this compound lies in achieving chemoselectivity. The goal is to exclusively modify the aldehyde without engaging or degrading the boronic acid. Boronic acids are Lewis acids and can be sensitive to certain conditions, potentially leading to undesired side reactions like protodeboronation (loss of the B(OH)₂ group) or the formation of trimeric anhydrides known as boroxines.[3][4]

Fortunately, the aldehyde is significantly more electrophilic and reactive towards a host of nucleophiles under conditions that leave the boronic acid intact. The protocols detailed herein are optimized to exploit this reactivity difference. For particularly harsh reaction conditions not covered in this guide, protection of the boronic acid as a more robust ester (e.g., a pinacol ester) can be considered.[3][5]

Protocol I: Reductive Amination for Amine Synthesis

Reductive amination is a robust and widely used method for converting aldehydes into primary, secondary, or tertiary amines.[6] The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride reagent.

Causality Behind Experimental Choices

The choice of reducing agent is critical for chemoselectivity. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde directly, competing with imine formation. Therefore, milder, imine-selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this substrate.[7] It is less basic and less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine intermediate, ensuring high yields of the desired amine product. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent hydrolysis of the reagent and intermediates.

Workflow for Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A This compound C Imine/Iminium Intermediate A->C Condensation B Primary or Secondary Amine (R¹R²NH) B->C E Final Amine Product C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.1 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Chemoselectively reduces the iminium ion without affecting the aldehyde.[7]
Solvent Anhydrous DCM or DCEAprotic solvent prevents reagent decomposition and side reactions.
Stoichiometry Amine (1.1 eq.), STAB (1.5 eq.)A slight excess ensures complete conversion of the limiting aldehyde.
Temperature Room TemperatureSufficient for both imine formation and reduction.

Protocol II: Condensation Reactions (Imines, Oximes, Hydrazones)

The formation of imines, oximes, and hydrazones are classic condensation reactions where the aldehyde reacts with a nitrogen-based nucleophile to form a C=N double bond, with the elimination of water.[8][9][10] These derivatives are stable, easily synthesized, and can serve as important intermediates or final products in their own right.

Mechanism: Acid-Catalyzed Condensation

Aldehyde Aldehyde (R-CHO) Carbonyl Activated Carbonyl Aldehyde->Carbonyl H⁺ catalyst Nucleophile Nucleophile (H₂N-Z) Z = R, OH, NHR Hemiaminal Carbinolamine Intermediate Nucleophile->Hemiaminal Attack Protonation Protonation (H⁺) Carbonyl->Hemiaminal Addition Nucleophilic Attack Product C=N Product Hemiaminal->Product -H₂O Dehydration Dehydration (-H₂O)

Caption: General mechanism for imine, oxime, and hydrazone formation.

Detailed Experimental Protocols

A. Imine Synthesis

  • Setup: Dissolve this compound (1.0 eq.) and a primary amine (1.05 eq.) in a suitable solvent like ethanol or toluene (0.2 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux (40-80 °C) for 2-6 hours. If using toluene, a Dean-Stark apparatus can be used to remove water and drive the equilibrium.

  • Isolation: Monitor by TLC. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[11]

B. Oxime Synthesis

  • Setup: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.) followed by a base such as pyridine or sodium acetate (1.5 eq.) to neutralize the HCl.[12]

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 50 °C) for 1-3 hours.[9][13]

  • Isolation: The oxime product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration, wash with cold water, and dry under vacuum.

C. Hydrazone Synthesis

  • Setup: Dissolve this compound (1.0 eq.) in ethanol or methanol.

  • Reagent Addition: Add the desired hydrazine (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq.) dropwise. A catalytic amount of acetic acid may accelerate the reaction.

  • Reaction: Stir at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.[8]

  • Isolation: The hydrazone product is often a colorful solid and precipitates directly from the solution. Collect by filtration, wash with cold ethanol, and dry.

    • Note: With ortho-formylphenylboronic acids, hydrazones can sometimes undergo a secondary, intramolecular cyclization to form stable boron-nitrogen heterocycles.[14][15][16] While the chloro-substituent is in the meta position to the boronic acid here, researchers should be aware of this possibility and characterize products thoroughly.

DerivativeNucleophileTypical ConditionsKey Considerations
Imine R-NH₂EtOH or Toluene, cat. acid, RT to refluxEquilibrium reaction; water removal can improve yield.[11]
Oxime NH₂OH·HClEtOH/H₂O, Base (Pyridine/NaOAc), RTBase is required to free the hydroxylamine nucleophile.[12]
Hydrazone R-NHNH₂EtOH, cat. acid (optional), RTGenerally a fast and high-yielding reaction.[8]

Protocol III: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[17][18] This reaction is highly reliable for forming a C=C bond at the precise location of the carbonyl group.

Causality Behind Experimental Choices

The Wittig reaction is a two-step process: preparation of the ylide, followed by its reaction with the aldehyde. The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride). Anhydrous, aprotic solvents like THF or ether are essential to prevent quenching the highly basic ylide. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide.[17][19]

  • Non-stabilized ylides (e.g., from alkyl halides) generally favor the Z-alkene.

  • Stabilized ylides (e.g., with an adjacent ester or ketone group) favor the E-alkene.

Mechanism of the Wittig Reaction

Ylide Phosphorus Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde Aldehyde->Oxaphosphetane Reaction Cycloaddition [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosOxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->PhosOxide Decomposition Cycloreversion

Caption: The Wittig reaction cycle, forming an alkene and a stable phosphine oxide.[20]

Detailed Experimental Protocol

Step A: Preparation of the Ylide

  • Setup: To a dry, three-neck flask under an inert atmosphere, add the appropriate triphenylphosphonium salt (1.1 eq.).

  • Solvent: Suspend the salt in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C or -78 °C (depending on the base) and add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.05 eq.) dropwise.

  • Formation: Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (typically to deep red, orange, or yellow).

Step B: Reaction with Aldehyde

  • Aldehyde Addition: While maintaining the low temperature, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction: Extract the mixture with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography to separate the product from the phosphine oxide byproduct.

Downstream Processing: The Suzuki-Miyaura Coupling

The primary strategic advantage of the derivatives synthesized via these protocols is the intact boronic acid moiety. This group is now poised for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the covalent linkage of the entire functionalized scaffold to an aryl or vinyl halide/triflate partner.[21][22] This two-stage approach—derivatization followed by coupling—is a cornerstone of combinatorial chemistry and library synthesis in drug discovery programs.

Analytical Characterization

Confirmation of successful derivatization requires standard analytical techniques.

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the derivative (e.g., imine C-H, alkene C-H, or new N-CH₂ protons).

  • ¹¹B NMR: Can be used to confirm the integrity of the boronic acid group, which typically appears as a broad singlet.[23]

  • Mass Spectrometry (MS): Confirms the molecular weight of the new derivative.

  • Infrared (IR) Spectroscopy: Shows the disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=N stretch around 1640-1690 cm⁻¹).

References

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  • Gua, H., Chio, T. I., Lei, Z., Staples, R. J., & Bane, S. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. [Link]

  • Gua, H., Chio, T. I., Lei, Z., Staples, R. J., & Bane, S. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. PubMed. [Link]

  • Gua, H., et al. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. ResearchGate. [Link]

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  • (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

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  • (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

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  • Gua, H., et al. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Semantic Scholar. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

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  • D'Souza, A. A., & Jain, S. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Ciaffone, L., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. [Link]

  • The Wittig reaction. Lumen Learning. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

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  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ResearchGate. [Link]

  • Hydrazone. Wikipedia. [Link]

  • Rojas-Guevara, J., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Oxime. Wikipedia. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Imine formation-Typical procedures. OperaChem. [Link]

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  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

  • Oxime formation. ChemTube3D. [Link]

  • (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

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Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on overcoming the specific challenges associated with the use of 3-chloro-4-formylphenylboronic acid as a coupling partner. This substrate presents a dual challenge: steric hindrance from the ortho-chloro substituent and electronic deactivation from the para-formyl group. We will delve into the mechanistic underpinnings of the Suzuki reaction, explain the causal relationship between ligand architecture and catalytic efficiency, and provide field-proven protocols for successful ligand screening and reaction optimization.

The Challenge: A Sterically and Electronically Demanding Substrate

This compound is a valuable building block for the synthesis of complex biaryl aldehydes, which are precursors to a wide range of pharmaceuticals and materials. However, its structure poses significant hurdles for the palladium-catalyzed Suzuki-Miyaura coupling.

  • Steric Hindrance: The chlorine atom at the C3 position (ortho to the boronic acid) creates considerable steric bulk around the reaction center. This bulk can impede critical steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps, leading to slow reaction rates and low yields.[3][4]

  • Electronic Effects: The formyl group at the C4 position is strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, which can slow down the transmetalation step—often the rate-determining step of the cycle.[3] Furthermore, electron-deficient boronic acids can be more susceptible to competitive side reactions like protodeboronation under basic conditions.[5][6][7]

Successfully coupling this substrate requires a catalytic system that is robust enough to overcome both of these challenges simultaneously. The choice of ligand is therefore the most critical parameter for success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura reaction is essential for rational ligand selection. The generally accepted mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle involving three key steps.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This step is often favored by electron-rich ligands that increase the electron density on the palladium center.[8][11]

  • Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst. This step is often promoted by bulky ligands.[1][11]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product ar1x Ar¹-X ar1x->pd_ox ar2b Ar²-B(OH)₂ + Base ar2b->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Critical Role of Ligands in Overcoming Reaction Barriers

For a challenging substrate like this compound, the ligand must accelerate the key steps of the catalytic cycle that are impeded by steric and electronic factors. Generally, bulky and electron-rich monodentate phosphine ligands are the most effective choice.[1][12]

  • Bulkiness: Sterically demanding ligands favor the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[12] Furthermore, the steric pressure within the Pd(II) complex promotes the final C-C bond-forming reductive elimination.[11]

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density at the palladium center, which facilitates the oxidative addition of aryl chlorides, a notoriously difficult step.[9][13]

Recommended Ligand Classes

Based on these principles, two main classes of ligands have proven highly effective for difficult Suzuki-Miyaura couplings and are recommended for this application.

Ligand ClassRepresentative LigandsKey Advantages for This SubstrateConsiderations
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosHigh Efficacy: A combination of steric bulk and electron-rich character accelerates both oxidative addition and reductive elimination.[14] Proven Track Record: Widely documented success with sterically hindered and electron-deficient substrates.[3][12]Can be air-sensitive, requiring careful handling under an inert atmosphere. Precatalysts (e.g., G3/G4) simplify handling.
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often used in PEPPSI precatalysts)Strong σ-Donors: NHCs are powerful electron donors, promoting the oxidative addition of challenging electrophiles.[15][16] High Stability: The resulting palladium complexes are often very stable and highly active.[17][18]The performance can be sensitive to the specific NHC structure. PEPPSI precatalysts are air- and moisture-stable, offering operational simplicity.[15][17]

Protocol for Ligand Screening

Since the optimal ligand can depend on the specific aryl halide coupling partner, a systematic screening of a small panel of high-performance ligands is the most reliable path to success.

Caption: A systematic workflow for ligand screening.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Conditions may require optimization for other aryl halides (e.g., chlorides).

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium phosphate (1.5 mmol, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The solvent ratio of dioxane/water is typically 4:1 to 5:1.[3][19]

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously. For difficult couplings, microwave irradiation (e.g., 120 °C for 20-60 minutes) can significantly accelerate the reaction.[20][21]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours for conventional heating).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficiently strong base.3. Reaction temperature too low.1. Use a modern, air-stable precatalyst (e.g., Buchwald G3/G4, PEPPSI).[8] Ensure proper inert atmosphere technique.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[4]3. Increase the temperature in 10-20 °C increments. Consider switching to microwave heating.[20][22]
Protodeboronation of Boronic Acid 1. Reaction conditions too harsh (high temp, long time).2. Base is too strong or water content is too high.1. Use a more active catalyst system (e.g., switch from SPhos to XPhos) to allow for lower temperatures and shorter reaction times.[6]2. Use K₃PO₄ instead of stronger bases. Carefully control the amount of water in the reaction.
Formation of Homocoupled Side Products 1. Oxidative addition is slow relative to other processes.2. Oxygen contamination.1. Use a more electron-rich ligand (e.g., Buchwald ligands, NHCs) to accelerate oxidative addition.[1]2. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Stalled Reaction 1. Catalyst deactivation.2. Steric hindrance is too great for the chosen ligand.1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Switch to a bulkier ligand (e.g., if SPhos fails, try XPhos or a suitable NHC ligand).[3][4]

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with a rationally chosen catalytic system. The steric and electronic demands of the substrate necessitate the use of modern, highly active catalysts. Bulky, electron-rich ligands, particularly Buchwald-type biaryl phosphines and N-heterocyclic carbenes, are paramount to overcoming the high activation barriers for oxidative addition and promoting the final reductive elimination step. By employing a systematic screening approach and robust experimental protocols, researchers can reliably synthesize valuable biaryl aldehyde scaffolds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry, 82(13), 6638-6646. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • National Institutes of Health. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. [Link]

  • ACS Publications. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics. [Link]

  • ACS Publications. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]

  • National Institutes of Health. (2010). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • PolyU Electronic Theses. (2023). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • RSC Publishing. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • ACS Publications. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]

  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • ACS Publications. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • National Institutes of Health. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryls and the Utility of 3-Chloro-4-formylphenylboronic Acid

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of these C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][4][5] As the pharmaceutical industry continually faces pressures to deliver active pharmaceutical ingredients (APIs) on stringent timelines, the ability to efficiently scale up these reactions from the laboratory to manufacturing reactors is of critical importance.[6]

This guide focuses on the scale-up synthesis of biaryls utilizing this compound, a particularly valuable building block in drug discovery. The presence of a chloro-substituent allows for further functionalization, while the formyl group provides a reactive handle for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.[7] The successful transition from bench-scale to kilogram-scale production of biaryls via Suzuki-Miyaura coupling necessitates a thorough understanding and optimization of several key parameters to ensure a safe, efficient, and cost-effective process.[3] This document provides a detailed protocol, explains the rationale behind experimental choices, and addresses common challenges encountered during the scale-up of this pivotal transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[8][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center.[10] The base plays a crucial role in activating the boronic acid to facilitate this step.[10][11][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Ar' Biaryl Product (Ar-Ar') Ar-Ar'->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Protocol for Biaryl Synthesis

This protocol provides a general framework for the scale-up synthesis of a biaryl compound from an aryl bromide and this compound. It is crucial to perform initial small-scale optimization experiments to determine the ideal conditions for a specific substrate combination before proceeding to a larger scale.

Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern pre-catalyst, 0.1–1 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or 2-MeTHF/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard chemical synthesis glassware and equipment suitable for the intended scale

  • Purification materials (e.g., Celite, silica gel, activated carbon)

Experimental Workflow

Experimental_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Post-Reaction Workup cluster_purification 4. Purification A Inert Atmosphere Setup B Reagent Charging A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/HPLC) C->D E Cooling and Quenching D->E F Phase Separation E->F G Aqueous Washes F->G H Solvent Removal G->H I Crystallization / Chromatography H->I J Product Isolation and Drying I->J

Caption: A generalized workflow for the scale-up synthesis of biaryls.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble a clean, dry reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.

    • Purge the reactor with an inert gas for at least 30 minutes to ensure an oxygen-free environment. Maintaining an inert atmosphere is critical as palladium catalysts can be sensitive to oxygen, especially at elevated temperatures.[13]

  • Reagent Charging:

    • Charge the reactor with the aryl bromide, this compound, and the base.

    • Add the chosen solvent system. The use of a solvent mixture, often with water, is common in Suzuki-Miyaura reactions as it aids in dissolving the inorganic base.[13]

    • Begin stirring the mixture and continue to purge with the inert gas.

  • Catalyst Addition and Reaction Initiation:

    • Add the palladium catalyst to the stirred mixture. For large-scale reactions, using a more active and stable pre-catalyst is often preferred over traditional catalysts like Pd(PPh₃)₄ to achieve higher turnover numbers.[3]

    • Heat the reaction mixture to the predetermined optimal temperature (typically 80-110 °C). The reaction temperature is often a critical process parameter and should be carefully controlled.[13]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • The reaction is considered complete when the starting aryl bromide has been consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate or toluene) to the reactor and stir.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine to remove the base and other water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

    • Palladium Removal: A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product, which is crucial for APIs.[6] This can be achieved by treating the organic solution of the product with a palladium scavenger (e.g., activated carbon, silica-based scavengers, or specific chelating agents) followed by filtration.[14]

Key Parameters for Scale-Up

ParameterLaboratory Scale (mmol)Pilot/Production Scale (mol)Rationale and Key Considerations
Aryl Bromide 1.0 equiv1.0 equivThe limiting reagent.
This compound 1.1–1.5 equiv1.05–1.2 equivA slight excess is used to ensure complete consumption of the more expensive aryl bromide. On a larger scale, the excess is minimized to reduce cost and simplify purification.
Palladium Catalyst Loading 1–5 mol%0.1–0.5 mol%Catalyst loading is a significant cost driver. Optimization is key to minimizing cost while maintaining an acceptable reaction rate.
Base 2.0–3.0 equiv2.0–2.5 equivThe choice and amount of base can significantly impact the reaction rate and selectivity.[11] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[15]
Solvent Volume 5–10 mL/mmol3–7 L/molConcentration is increased on a larger scale to improve reactor throughput. However, sufficient solvent is needed to ensure good mixing and prevent precipitation of reagents or products.
Temperature 80–110 °C80–110 °CTemperature control is critical for reaction rate and impurity profile. Exothermic reactions may require careful heat management on a large scale.[13]
Reaction Time 2–24 hours4–16 hoursTypically optimized to ensure complete conversion while minimizing the formation of degradation products.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient catalyst activity- Poor mixing- Low reaction temperature- Deactivation of the catalyst- Use a more active pre-catalyst or increase catalyst loading.- Ensure adequate agitation for the reactor volume.- Verify and maintain the optimal reaction temperature.- Ensure a strictly inert atmosphere to prevent catalyst oxidation.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen- High reaction temperature- Incorrect stoichiometry- Rigorously exclude oxygen from the reaction.- Optimize the reaction temperature.- Carefully control the stoichiometry of the reagents.
Difficulty in Palladium Removal - Inefficient scavenging method- Strong chelation of palladium by the product- Screen different palladium scavengers and optimize the treatment conditions (temperature, time).- Consider crystallization as a primary purification method, as it can be very effective in removing metal impurities.
Poor Reproducibility - Variation in raw material quality- Inconsistent reaction conditions- Qualify all raw materials before use.- Implement strict process controls for temperature, addition rates, and mixing.

References

  • Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3-Tolylboronic Acid. Benchchem.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au.
  • Suzuki reaction. Wikipedia.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones. PMC - NIH.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry.
  • Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. ResearchGate.
  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC - NIH.
  • This compound (C7H6BClO3). PubChem.
  • This compound | C7H6BClO3 | CID 42614540. PubChem.
  • Process for preparing biaryl compounds. Google Patents.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Benchchem.
  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. My aim is to combine established chemical principles with field-proven insights to empower you to achieve the highest possible purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure, containing both a boronic acid and an aldehyde functional group, presents unique purification challenges.

Common Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Homocoupling Byproducts: Dimers of the starting aryl halide.

  • Protodeborylation Products: The corresponding arene formed by the loss of the boronic acid group.[2][3]

  • Boroxines: Anhydrous trimers of the boronic acid that can form upon heating or under anhydrous conditions. It's crucial to note that boroximes may not be efficient in subsequent reactions.[4]

  • Oxidation Products: The aldehyde can be oxidized to a carboxylic acid, and the boronic acid can be oxidized.

  • Residual Catalysts: Traces of palladium or other transition metals from the synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Recrystallization

Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A1: Oiling out is a common issue. Here’s a systematic approach to troubleshoot:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution.

    • Cooling Rate: Cool the solution more slowly. A gradual decrease in temperature encourages ordered crystal lattice formation. Try moving the flask from the benchtop to a refrigerator, and then to a freezer.[5]

  • Solvent System Adjustment:

    • Increase Polarity: If your compound is "crashing out" too quickly, try a slightly more polar solvent system to increase solubility at higher temperatures.

    • Anti-Solvent Addition: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Heat to redissolve and then cool slowly.[6]

Q2: After recrystallization, my product purity is still low. What are the next steps?

A2:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can often remove persistent impurities.

  • Charcoal Treatment: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

  • Consider an Alternative Technique: If recrystallization fails to yield the desired purity, other methods like acid-base extraction or column chromatography may be necessary.

Acid-Base Extraction

Q3: How can I use acid-base extraction to purify this compound?

A3: This technique leverages the acidic nature of the boronic acid group.[2][7][8][9][10]

Underlying Principle: Boronic acids are weak Lewis acids and can be deprotonated by a base to form a water-soluble boronate salt. Neutral organic impurities will remain in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic solution with a mild aqueous base (e.g., 1M NaOH or Na2CO3 solution). The boronic acid will move into the aqueous layer as its sodium salt. It is crucial to control the pH and temperature to avoid side reactions like the Cannizzaro reaction with the formyl group.[11][12]

  • Separate the aqueous layer containing the boronate salt.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the purified boronic acid precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[13]

Troubleshooting Tip: If your product does not precipitate upon acidification, it may still be soluble in the aqueous layer. In this case, extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).[13]

Q4: I'm concerned about the stability of the formyl group under basic conditions. How can I mitigate this?

A4: This is a valid concern as aldehydes can undergo reactions in basic media.[11][12]

  • Use a Mild Base: Opt for a weaker base like sodium bicarbonate (NaHCO3) instead of strong bases like sodium hydroxide (NaOH).

  • Control Temperature: Perform the extraction at a low temperature (0-5 °C) to minimize the rate of potential side reactions.

  • Minimize Contact Time: Do not let the solution sit in the basic aqueous phase for an extended period. Proceed with the acidification step promptly.

Column Chromatography

Q5: I'm struggling with purifying my boronic acid on a standard silica gel column. The compound seems to be sticking to the column or decomposing.

A5: This is a frequent challenge with boronic acids on silica gel due to the Lewis acidic nature of silica.[5]

Solutions:

  • Deactivation of Silica Gel:

    • Acid Treatment: Pre-treating the silica gel with a dilute acid can sometimes improve recovery.

    • Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters and may be effective for boronic acids as well.[14][15]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These can be less harsh than silica gel for some boronic acids.[5]

    • Reversed-Phase Chromatography (C18): This can be an effective alternative, though some boronic acids may still exhibit poor peak shape or retention.[2][6][16]

  • Solvent System Modification:

    • Adding a Modifier: Adding a small amount of a modifier like acetic acid to your eluent can sometimes improve the elution of acidic compounds from a silica gel column.[5]

Workflow for Column Chromatography Purification

Caption: General workflow for column chromatography purification.

Characterization of Purity

Q6: How can I confidently assess the purity of my final product?

A6: A combination of analytical techniques is recommended for a comprehensive assessment.

Analytical TechniqueInformation Provided
¹H NMR Spectroscopy Confirms the chemical structure and can reveal the presence of proton-containing impurities.
¹¹B NMR Spectroscopy Confirms the presence of the boronic acid moiety and can help identify boroxine formation.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on purity by separating the main component from impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the product and helps in identifying impurities.
Melting Point A sharp melting point range close to the literature value (210-214 °C) is indicative of high purity.[17][18]

III. Advanced Purification Strategies

For particularly challenging purifications, consider these advanced methods:

Purification via Diethanolamine Adduct Formation

Principle: Boronic acids can react reversibly with diethanolamine to form a stable, often crystalline, adduct. This adduct can be selectively precipitated, leaving impurities behind in the solution. The pure boronic acid can then be recovered by hydrolysis of the adduct.[2][6][7][13][16]

Experimental Workflow:

G A Dissolve Crude Product in a suitable solvent B Add Diethanolamine A->B C Precipitate Adduct B->C D Isolate Adduct (Filtration) C->D E Hydrolyze Adduct (Acidic workup) D->E F Isolate Pure Boronic Acid E->F

Caption: Workflow for purification via diethanolamine adduct formation.

IV. Storage and Handling

Q7: What are the best practices for storing purified this compound?

A7:

  • Temperature: Store at 2-8°C.[19]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.

  • Moisture: Protect from moisture, as this can promote the formation of boroxines.

V. References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1058-1060. Available: [Link]

  • Reddit. (2022, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available: [Link]

  • ResearchGate. (2015, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available: [Link]

  • Reddit. (2022, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Available: [Link]

  • Chemistry Stack Exchange. (2022, November 8). Challenging purification of organoboronic acids. Available: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available: [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online discussion]. Available: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: [Link]

  • Reddit. (2015, December 19). Purification of boronic acids? r/chemistry. Available: [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Available: [Link]

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Available:

  • Google Patents. (n.d.). US20030055283A1 - Process for preparing highly pure formylphenylboronic acids. Available:

  • ChemBK. (n.d.). Boronic acid, B-(3-chloro-4-formylphenyl)-. Available: [Link]

  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids. Available:

  • PubChemLite. (n.d.). This compound (C7H6BClO3). Available: [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids. Available:

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available: [Link]

  • PubChem. (n.d.). This compound. Available: [Link]

  • ResearchGate. (n.d.). Request PDF: 3-Formylphenylboronic acid. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Available: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available: [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Available:

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available: [Link]

Sources

Technical Support Center: Optimizing Suzuki Couplings with 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve yields and overcome common challenges when using 3-chloro-4-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique combination of a deactivated aryl chloride, an electron-withdrawing and potentially reactive aldehyde, and a susceptible boronic acid functional group necessitates careful optimization of reaction parameters. This document is designed to provide both practical solutions and the underlying scientific principles to empower you in your synthetic endeavors.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yield is very low, or the reaction has stalled. What are the likely causes?

Answer:

Low yields with this substrate are typically rooted in two main issues: inefficient activation of the C-Cl bond and/or decomposition of the boronic acid.

  • Probable Cause 1: Inefficient Oxidative Addition. The carbon-chlorine bond in your aryl partner is strong and electron-deficient, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[1][2][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ a highly active catalyst system. Modern catalyst systems featuring bulky, electron-rich phosphine ligands are designed to accelerate the oxidative addition of aryl chlorides.[3] Consider using pre-formed catalysts or generating the active catalyst in situ.

  • Probable Cause 2: Protodeboronation. this compound is highly electron-deficient, making it susceptible to protodeboronation—the replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by strong bases and the presence of water.[4][5][6]

    • Solution:

      • Base Selection: Switch to a milder base. While strong bases like NaOH or KOtBu are sometimes used, they can accelerate protodeboronation. Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices for sensitive substrates.[7]

      • Solvent System: Minimize water in the reaction mixture. While some water is often necessary for the transmetalation step, excessive amounts can promote hydrolysis of the C-B bond.[1] Using a biphasic system (e.g., toluene/water) or a polar aprotic solvent like dioxane with a carefully controlled amount of water can be beneficial.

      • Temperature Control: Avoid excessively high temperatures, which can accelerate decomposition.

  • Probable Cause 3: Catalyst Deactivation. The aldehyde group, while generally compatible, can potentially interact with the palladium center, leading to catalyst inhibition under certain conditions.

    • Solution: Ensure your ligand is bulky enough to create a sterically hindered environment around the palladium, which can prevent unwanted coordination with the formyl group.

Question 2: I am observing significant amounts of homocoupled byproducts. How can I minimize them?

Answer:

Homocoupling, the dimerization of the boronic acid to form a symmetrical biaryl, is a common side reaction.

  • Probable Cause 1: Oxygen in the Reaction Mixture. The presence of oxygen can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[7]

    • Solution: Rigorously degas your solvents and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Probable Cause 2: Inefficient Transmetalation/Reductive Elimination. If the cross-coupling catalytic cycle is slow, the side reaction of homocoupling has more time to occur.

    • Solution: Optimize the reaction conditions to favor the desired cross-coupling. This includes using the right catalyst-ligand combination and ensuring the base is effective at promoting the formation of the borate species for transmetalation.[1][8]

Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer:

Purification challenges often arise from byproducts with similar polarities to the desired biaryl aldehyde.

  • Common Impurities:

    • Starting Boronic Acid: Unreacted this compound.

    • Protodeboronated Starting Material: 3-chlorobenzaldehyde.

    • Homocoupled Boronic Acid: 2,2'-dichloro-4,4'-diformylbiphenyl.

    • Palladium Residues and Ligand Oxides: These can complicate purification and analysis.

  • Purification Strategies:

    • Aqueous Workup: A carefully planned aqueous workup is the first line of defense.

      • To remove unreacted boronic acid, perform a basic wash (e.g., with 1 M NaOH). The boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.[9][10] Be cautious if your product has base-sensitive groups.

      • Follow with a wash with brine to remove residual water-soluble impurities.

    • Column Chromatography: Silica gel chromatography is typically effective.[11]

      • A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is usually effective. The homocoupled product is typically less polar than the desired cross-coupled product.

      • The protodeboronated aldehyde will also be less polar than your product.

    • Recrystallization: If a solid, recrystallization can be a highly effective method for obtaining a pure product.[11] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes).

Frequently Asked Questions (FAQs)

Q1: Is the formyl (aldehyde) group compatible with Suzuki coupling conditions?

A: Generally, yes. The formyl group is tolerated in many Suzuki-Miyaura reactions.[12] However, under harsh conditions (e.g., very high temperatures), decarbonylative side reactions can occur, though this is more common with acyl halides.[9][13] There is also a possibility of a one-pot coupling and reduction of the aldehyde to an alcohol if certain reagents are present.[14] The key is to use optimized, mild conditions. An ortho-formyl group has been shown to sometimes improve catalyst efficiency.[4]

Q2: Do I need to protect the aldehyde group?

A: In most cases, it is not necessary to protect the aldehyde. Developing a robust protocol without a protection/deprotection sequence is more efficient. However, if all optimization attempts fail and you suspect the aldehyde is causing issues, you can protect it as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetal protecting groups are stable to the basic conditions of the Suzuki coupling and can be removed with aqueous acid post-coupling.[15]

Q3: Which palladium catalyst and ligand system is best for coupling with an aryl chloride?

A: For deactivated and sterically hindered aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[3]

Catalyst System ComponentExamplesRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common sources of Pd(0) after in situ reduction.
Bulky Phosphine Ligands SPhos, XPhos, RuPhosEnhance the rate of oxidative addition and reductive elimination.[3]
Pre-formed Catalysts XPhos Pd G2/G3/G4Air-stable, reliable, and provide reproducible results.[5]

Q4: What is the optimal solvent and base combination?

A: This is highly substrate-dependent. For this compound, a good starting point is a milder base to prevent protodeboronation, paired with a solvent system that facilitates the interaction of all components.

ParameterRecommendationRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder than hydroxides, balancing boronic acid activation with stability.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems or polar aprotic solvents are effective. The water is crucial for activating the boronic acid.[1]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (R¹-X) PdII Ar-Pd(II)-X(L)₂ (trans-complex) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₃⁻) PdII->Transmetal Boronate [R²B(OH)₃]⁻ PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Issue Check_SM Starting Material Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Decomposition Decomposition or Side Reactions? SM_Yes->Decomposition Slow_Rxn Slow Reaction SM_No->Slow_Rxn Decomp_Yes Yes Decomposition->Decomp_Yes Yes Decomp_No No Decomposition->Decomp_No No Check_Protodeboronation Check for Protodeboronation (e.g., 3-chlorobenzaldehyde) Decomp_Yes->Check_Protodeboronation Purification_Issue Purification Issue Decomp_No->Purification_Issue Optimize_Catalyst Optimize Catalyst: - Use Buchwald Ligands (XPhos, SPhos) - Increase Loading Slow_Rxn->Optimize_Catalyst Proto_Yes Yes Check_Protodeboronation->Proto_Yes Yes Proto_No No Check_Protodeboronation->Proto_No No (Other side reactions) Optimize_Base Optimize Base/Solvent: - Use K₃PO₄ or K₂CO₃ - Minimize Water - Lower Temperature Proto_Yes->Optimize_Base

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (Buchwald precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equiv)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (3.0 equiv).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water via syringe to create a toluene-to-water ratio of approximately 5:1. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with 1 M NaOH (2x) to remove excess boronic acid, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. (2022). Available at: [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. National Institutes of Health. (2012). Available at: [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. (2018). Available at: [Link]

  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. National Institutes of Health. (2010). Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. (2024). Available at: [Link]

  • Protodeboronation. Wikipedia. (2023). Available at: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. (2006). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Suzuki reaction. Wikipedia. (2024). Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. (2004). Available at: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. (2016). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. (2002). Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Dialnet. (2005). Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. (2021). Available at: [Link]

  • Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ResearchGate. (2001). Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ACS Publications. (2005). Available at: [Link]

  • Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. YouTube. (2019). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PubMed Central. (2020). Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017). Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. (2022). Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. (2023). Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. (2025). Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. (2008). Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. (n.d.). Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2017). Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents. (2005).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018). Available at: [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Royal Society of Chemistry. (2019). Available at: [Link]

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for cross-coupling reactions involving 3-Chloro-4-formylphenylboronic acid. The unique electronic properties of this reagent, stemming from the electron-withdrawing chloro and formyl groups, present specific challenges and side reactions that require careful consideration for successful synthesis.

Understanding the Reagent: this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of two electron-withdrawing groups on the phenyl ring significantly impacts its reactivity. The boronic acid moiety is more electrophilic, making it more susceptible to certain side reactions, particularly protodeboronation. The aldehyde group is generally stable under many cross-coupling conditions but can be sensitive to strong bases or reducing conditions that might arise from side reactions. This guide will help you anticipate and mitigate these challenges.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for this boronic acid. Here, we address the most frequently encountered issues.

Q1: My Suzuki-Miyaura reaction is showing low yield, and I'm recovering my starting aryl halide. What is the likely cause?

A1: The most probable cause is the degradation of your this compound via protodeboronation . This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile. The electron-withdrawing nature of the chloro and formyl groups makes the boronic acid particularly prone to this side reaction, especially in the presence of a strong base and a proton source (like water or alcohol solvents).

Troubleshooting Steps:

  • Reagent Quality: Ensure your this compound is fresh and has been stored under anhydrous conditions. Boronic acids can degrade over time.

  • Base Selection: Strong bases can accelerate protodeboronation.[1] Consider switching to a milder base. For instance, if you are using NaOH or KOH, try switching to K₂CO₃ or CsF. The choice of base can be critical and may require screening.

  • Anhydrous Conditions: If your reaction can tolerate it, switching to strictly anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[1] This involves using anhydrous solvents and ensuring your base is also anhydrous.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used in a "slow release" strategy under the reaction conditions.

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

A2: You are observing homocoupling , a side reaction that forms a dimer of your boronic acid. This is often mediated by the palladium catalyst, especially in the presence of oxygen.[2] The Pd(II) species, which can form from the Pd(0) catalyst in the presence of air, can promote the coupling of two boronic acid molecules.

Troubleshooting Steps:

  • Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.[1][2] Ensure your reaction mixture is rigorously degassed before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes mitigate homocoupling, as it bypasses the need for in-situ reduction which can be inefficient and lead to undesired Pd(II) species.

  • Reaction Temperature: Lowering the reaction temperature, if the desired reaction kinetics allow, can sometimes reduce the rate of side reactions like homocoupling.

Diagram: Suzuki-Miyaura Catalytic Cycle and Key Side Reactions

Suzuki_Miyaura_Side_Reactions cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 3-Chloro-4-formyl- phenylboronic acid Ar'-B(OH)2->Ar-Pd(II)-X(L2) Desired Path Protodeboronation Protodeboronation Product (3-chlorobenzaldehyde) Ar'-B(OH)2->Protodeboronation H+, H2O Strong Base Homocoupling Homocoupling Product (Biaryl Dimer) Ar'-B(OH)2->Homocoupling Pd(II), O2 Cross_Coupling_General cluster_heck Heck Reaction Cycle cluster_sonogashira Sonogashira Reaction Cycle Pd(0) Pd(0) ArPd(II)X ArPd(II)X Pd(0)->ArPd(II)X Oxidative Addition (Ar-X) AlkeneComplex AlkeneComplex ArPd(II)X->AlkeneComplex Alkene Coordination MigratoryInsertion MigratoryInsertion AlkeneComplex->MigratoryInsertion Migratory Insertion BetaHydrideElim BetaHydrideElim MigratoryInsertion->BetaHydrideElim β-Hydride Elimination BetaHydrideElim->Pd(0) Reductive Elimination (Base) Product_Heck Substituted Alkene BetaHydrideElim->Product_Heck Product Release Pd(0)_S Pd(0)_S ArPd(II)X_S ArPd(II)X_S Pd(0)_S->ArPd(II)X_S Oxidative Addition (Ar-X) ArPd(II)Alkyne_S ArPd(II)Alkyne_S ArPd(II)X_S->ArPd(II)Alkyne_S Transmetalation (Cu-Alkyne) ArPd(II)Alkyne_S->Pd(0)_S Reductive Elimination Product_Sono Aryl-Alkyne ArPd(II)Alkyne_S->Product_Sono Product Release

References

Technical Support Center: Optimizing Reactions with 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Chloro-4-formylphenylboronic acid. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that success lies in the details—the "why" behind a protocol is just as critical as the "how." This guide moves beyond simple step-by-step instructions to offer a self-validating system of protocols and troubleshooting advice grounded in mechanistic principles.

Introduction to this compound

This compound is a key building block in organic synthesis, valued for its dual functionality.[1] The boronic acid group serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, while the formyl (aldehyde) and chloro substituents offer sites for further molecular elaboration.[1] This trifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1][2]

However, the electronic properties of this molecule—specifically the electron-withdrawing nature of the formyl and chloro groups—and the inherent challenges of coupling aryl chlorides present unique optimization challenges.[3][4][5] This guide will address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common issues encountered during experiments with this compound.

Q1: My Suzuki-Miyaura coupling reaction has stalled or shows low yield. What are the primary factors to investigate?

A1: Failure in Suzuki-Miyaura coupling is a multifaceted issue. Begin by systematically evaluating the following critical parameters:

  • Catalyst System Integrity: The choice and state of your palladium catalyst and phosphine ligand are paramount. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond.[3][5] This necessitates a highly active catalyst system.

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step with aryl chlorides.[4][6][7] These ligands stabilize the active Pd(0) species and promote faster reaction rates.[4]

    • Trustworthiness: Ensure your catalyst and ligands have not degraded. Phosphine ligands are susceptible to oxidation.[8] Using a fresh batch or an air-stable precatalyst (e.g., a palladacycle) can often resolve issues of catalyst deactivation.[9]

  • Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidative degradation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[9][10][11]

    • Protocol: Rigorously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[8][12]

  • Purity of Reagents: The purity of your this compound and the coupling partner is crucial. Boronic acids can undergo degradation over time.[9]

    • Protocol: Verify purity via NMR or LC-MS. If necessary, purify the boronic acid before use. A common procedure involves dissolving the crude acid in an aqueous base, washing with an organic solvent like toluene to remove non-acidic impurities, and then re-precipitating the pure boronic acid by adding acid.[13]

Q2: I'm observing significant protodeboronation (loss of the -B(OH)₂ group). How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a frequent and frustrating side reaction. It is often accelerated by strong bases and the presence of water.[8][9]

  • Causality: The mechanism involves the protonolysis of the carbon-boron bond. Water acts as the proton source, and the reaction is often catalyzed by the palladium center or facilitated by the base.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[12][14] Switching to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) is often effective.[8][9][12]

    • Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly suppress this side reaction.[8][9] This requires using anhydrous solvents and bases.

    • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[12] These esters are generally more stable and release the boronic acid slowly under the reaction conditions.

Q3: Which base and solvent system is optimal for coupling this specific aryl chloride?

A3: The choice of base and solvent is highly interdependent and critical for success. The base must be strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong as to cause degradation or side reactions.[7][9]

  • Base Selection:

    • Inorganic Bases: These are the most common choices. Their effectiveness depends on basicity and solubility.[14]

      • K₃PO₄ (Potassium Phosphate): Often an excellent choice for challenging couplings, including those with aryl chlorides. It is a moderately strong base.

      • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Widely used and effective, especially in biphasic solvent systems (e.g., Toluene/Water).[14][15]

      • CsF (Cesium Fluoride): Can be very effective, sometimes under anhydrous conditions.

    • Organic Bases: Amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for Suzuki couplings than inorganic bases but may be required for substrates with base-sensitive functional groups.[12][14]

  • Solvent Selection:

    • The solvent must solubilize the reactants and catalyst and be stable at the required reaction temperature. The polarity of the solvent can also influence the reaction pathway.[16][17]

    • Common Systems:

      • Toluene/Water or Dioxane/Water: Classic biphasic systems that work well with inorganic bases like carbonates and phosphates. Vigorous stirring is essential to ensure efficient mixing between the phases.[9][18]

      • Anhydrous Polar Aprotic Solvents: Solvents like DMF or THF can be effective, particularly when trying to avoid protodeboronation.

      • Alcohols: Ethanol/water mixtures have also been shown to be effective solvent systems.[14]

Data Summary: Recommended Starting Conditions
Catalyst SystemBase (equiv.)Solvent SystemTemperature (°C)Key Considerations
Pd(OAc)₂ / SPhosK₃PO₄ (2.0 - 3.0)Toluene or Dioxane (anhydrous)80 - 110Good for substrates sensitive to protodeboronation.[12]
[Pd(IPr)(cin)Cl]K₂CO₃ (1.1)Ethanol / Water80A robust system for general aryl chloride coupling.[14]
Pd/CNa₂CO₃ (3.7)Water with TBAB120 (Microwave)Green chemistry approach; TBAB acts as a phase transfer agent.[19]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide partner.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.5 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, palladium catalyst, and ligand.[12]

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.[12] The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[9]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[8][12]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failing reaction.

G start Low / No Yield check_catalyst Check Catalyst System - Fresh Pd Source? - Ligand Oxidized? start->check_catalyst check_atmosphere Check Reaction Atmosphere - Properly Degassed? - Inert Gas Maintained? check_catalyst->check_atmosphere check_reagents Check Reagent Purity - Boronic Acid Degraded? - Starting Materials Pure? check_atmosphere->check_reagents side_reactions Side Reactions Observed? check_reagents->side_reactions protodeboronation Protodeboronation - Use milder base (K3PO4, KF) - Switch to anhydrous conditions - Use boronate ester side_reactions->protodeboronation Yes homocoupling Homocoupling - Improve degassing - Use Pd(0) source directly side_reactions->homocoupling Yes optimize_conditions Systematically Optimize Conditions side_reactions->optimize_conditions No protodeboronation->optimize_conditions homocoupling->optimize_conditions change_base Screen Different Bases (K3PO4, K2CO3, CsF) optimize_conditions->change_base change_solvent Screen Different Solvents (Toluene, Dioxane/H2O, DMF) optimize_conditions->change_solvent change_temp Vary Temperature (e.g., 80°C, 100°C, 120°C) optimize_conditions->change_temp Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pd_complex R¹-Pd(II)Ln-X pd0->pd_complex aryl_halide R¹-X (Aryl Chloride) ox_add Oxidative Addition pd_complex->pd0 Reductive Elimination pd_r1_r2 R¹-Pd(II)Ln-R² pd_complex->pd_r1_r2 boronate [R²-B(OH)₃]⁻ pd_complex->boronate Transmetalation transmetal Transmetalation pd_r1_r2->pd0 pd_r1_r2->pd_complex reduct_elim Reductive Elimination aryl_halide->pd_complex Oxidative Addition aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex product R¹-R² (Product) product->pd_r1_r2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step, especially for less reactive aryl chlorides. [4][5]2. Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. [7][20]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. [20] By understanding which step is likely failing, you can make more informed decisions. For example, if oxidative addition is the problem (common with aryl chlorides), a more electron-rich ligand is needed. [4]If transmetalation is slow, a different base or solvent may be required.

References

  • Hills, I. D., et al. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Reddy, K. S., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • Kirchhoff, J. H., et al. (2002). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing formylphenylboronic acids.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H6BClO3). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Common impurities in 3-Chloro-4-formylphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical reagent. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, improve yield and purity, and ensure the reliability of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route, but the most frequently observed impurities include:

  • Cannizzaro Reaction Products: 3-Chloro-4-carboxyphenylboronic acid and 3-Chloro-4-(hydroxymethyl)phenylboronic acid.

  • Protodeboronation Product: 2-Chlorobenzaldehyde.

  • Boroxine: The cyclic trimeric anhydride of this compound.

  • Homocoupling Biphenyls: Symmetrical biphenyls formed from the dimerization of the boronic acid.

  • Starting Material and Synthesis Intermediates: Unreacted starting materials (e.g., 4-bromo-2-chlorobenzaldehyde) and intermediates from the Grignard or lithiation route.

Q2: I see unexpected peaks in my HPLC analysis. How can I identify them?

A2: The troubleshooting guides below provide detailed information on the formation and characterization of specific impurities. Cross-referencing the reaction conditions that led to the unexpected peaks with the impurity formation mechanisms will help in their identification. Standard analytical techniques such as LC-MS and NMR spectroscopy are invaluable for confirming the identity of these impurities.

Q3: My downstream Suzuki-Miyaura coupling reaction is sluggish or failing. Could impurities in my this compound be the cause?

A3: Absolutely. Impurities can significantly impact the efficiency of cross-coupling reactions. For instance, boroxines can exhibit different reactivity compared to the free boronic acid. Other impurities might poison the palladium catalyst, leading to reduced activity or complete reaction failure.[1]

Troubleshooting Guides

Issue 1: Presence of Carboxylic Acid and Alcohol Impurities

Symptoms:

  • Appearance of new, more polar spots on TLC.

  • Additional peaks in the HPLC chromatogram, often with shorter retention times than the desired product.

  • Signals corresponding to a carboxylic acid proton (~12-13 ppm) or a benzylic alcohol proton (~4.5-5.0 ppm) in the 1H NMR spectrum.

Root Cause: The Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[2][3] This is a significant side reaction when working with formyl-substituted phenylboronic acids under strongly alkaline conditions (pH > 11).

Mechanism of Cannizzaro Reaction

Cannizzaro Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 R-CHO Tetrahedral_Intermediate R-CH(O⁻)(OH) Aldehyde1->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid Alkoxide R-CH₂O⁻ Tetrahedral_Intermediate->Alkoxide + R-CHO (hydride transfer) Aldehyde2 R-CHO Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Alcohol R-CH₂OH Alkoxide->Alcohol Proton exchange

Caption: Mechanism of the Cannizzaro Reaction.

Troubleshooting and Prevention:

  • pH Control: During workup and purification, maintain the pH of aqueous solutions below 10.5. A patent for the purification of formylphenylboronic acids recommends dissolving the crude product in a mildly alkaline solution (e.g., aqueous sodium hydroxide) while carefully controlling the pH to avoid the Cannizzaro reaction.

  • Temperature Control: Perform base-mediated reactions and workups at low temperatures (e.g., 0-10 °C) to minimize the rate of this side reaction.

Purification Strategy:

If Cannizzaro products have formed, they can be challenging to remove. The resulting 3-chloro-4-carboxyphenylboronic acid and 3-chloro-4-(hydroxymethyl)phenylboronic acid have polarities similar to the desired product. Careful column chromatography or recrystallization may be required.

Issue 2: Loss of the Boronic Acid Moiety

Symptom:

  • A significant peak in the GC-MS or LC-MS analysis corresponding to the mass of 2-chlorobenzaldehyde.

  • Characteristic aldehyde proton signal in 1H NMR, but absence of the B(OH)2 protons.

Root Cause: Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This side reaction is a common issue with arylboronic acids and can be promoted by acidic or basic conditions, as well as by certain transition metal catalysts.

Troubleshooting and Prevention:

  • Avoid Strong Acids and Bases: Minimize exposure to harsh pH conditions during synthesis and workup.

  • Inert Atmosphere: While not always the primary cause, performing reactions under an inert atmosphere can sometimes mitigate protodeboronation, especially in the presence of transition metal catalysts.

  • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these can favor protodeboronation.

Purification Strategy:

The protodeboronation product, 2-chlorobenzaldehyde, is less polar than the desired boronic acid. It can typically be removed by extraction or column chromatography.

Issue 3: Presence of High Molecular Weight Impurities

Symptom:

  • Peaks in the mass spectrum corresponding to the dimer of the desired product.

  • Complex aromatic signals in the 1H NMR spectrum.

Root Cause: Homocoupling

Homocoupling is the dimerization of the boronic acid to form a symmetrical biphenyl. This is a common side reaction in Suzuki-Miyaura couplings but can also occur under other conditions, often catalyzed by transition metals.

Troubleshooting and Prevention:

  • Catalyst Choice: In subsequent coupling reactions, the choice of palladium catalyst and ligands can influence the extent of homocoupling.

  • Reaction Conditions: Careful optimization of reaction conditions (solvent, base, temperature) can minimize this side reaction.

Purification Strategy:

The biphenyl homocoupling product is significantly less polar than the boronic acid and can be removed by column chromatography or recrystallization.

Issue 4: Inconsistent Reactivity and Water Content

Symptom:

  • The solid starting material appears clumpy or has a different morphology.

  • Inconsistent performance in downstream reactions.

  • Broad signals in the 1H NMR spectrum, particularly for the B(OH)2 protons.

Root Cause: Boroxine Formation

Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. While boroxines are often in equilibrium with the monomeric boronic acid in the presence of water, their formation can affect the physical properties and reactivity of the material.

Mechanism of Boroxine Formation

Boroxine Formation Boronic_Acid 3 R-B(OH)₂ Boroxine (RBO)₃ Boronic_Acid->Boroxine - 3 H₂O Boroxine->Boronic_Acid + 3 H₂O Water 3 H₂O

Caption: Reversible formation of boroxine from boronic acid.

Troubleshooting and Prevention:

  • Storage: Store this compound in a tightly sealed container in a desiccator to minimize moisture absorption and subsequent boroxine formation.

  • Pre-treatment: If boroxine formation is suspected, the material can sometimes be converted back to the boronic acid by dissolving it in a suitable solvent containing a small amount of water before use.

Analytical Characterization of Impurities

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Table 1: Typical HPLC Parameters for the Analysis of this compound and its Impurities

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Expected Elution Order (General Trend):

  • 3-Chloro-4-carboxyphenylboronic acid (most polar)

  • 3-Chloro-4-(hydroxymethyl)phenylboronic acid

  • This compound (Product)

  • 2-Chlorobenzaldehyde

  • Homocoupling Biphenyl (least polar)

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for impurity identification.

Table 2: Characteristic 1H NMR Chemical Shifts (in DMSO-d6) for this compound and Key Impurities

CompoundCharacteristic ProtonsApproximate Chemical Shift (ppm)
This compound Aldehyde (-CHO)9.9 - 10.1
Boronic acid (-B(OH)2)8.0 - 8.5 (broad)
Aromatic protons7.5 - 8.0
3-Chloro-4-carboxyphenylboronic acidCarboxylic acid (-COOH)12.0 - 13.0 (broad)
3-Chloro-4-(hydroxymethyl)phenylboronic acidBenzylic alcohol (-CH2OH)4.5 - 4.8
2-ChlorobenzaldehydeAldehyde (-CHO)10.2 - 10.4

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

This protocol is a representative example and may require optimization.

  • Protection of the Aldehyde: Protect the aldehyde functionality of 4-bromo-2-chlorobenzaldehyde as a diethyl acetal.

  • Lithiation: In a dry, inert atmosphere, dissolve the protected starting material in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Borylation: After stirring for 1-2 hours at -78 °C, add triisopropyl borate dropwise.

  • Hydrolysis: Allow the reaction to warm to room temperature, then quench with aqueous HCl.

  • Workup and Purification: Extract the product with an organic solvent. The crude product can be purified by recrystallization or by the acid-base workup described in the troubleshooting section, carefully controlling the pH to avoid the Cannizzaro reaction.

References

  • Wikipedia. Cannizzaro reaction. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

Sources

Troubleshooting failed reactions with 3-Chloro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-formylphenylboronic acid (CAS: 1072952-53-4). This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of this compound.

Q1: How should I properly store and handle this reagent?

Answer: Proper storage is critical to maintain the integrity and reactivity of this compound. Boronic acids are sensitive to moisture and air.

  • Storage Conditions: Store the reagent under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended.[1]

  • Handling: Handle the solid in a glovebox or under a stream of inert gas whenever possible. Minimize its exposure to the ambient atmosphere. If weighing in the open, do so quickly.

  • Causality: Exposure to moisture and oxygen can lead to the formation of boroxines (cyclic anhydrides) and decomposition, reducing the effective concentration of the active monomeric boronic acid required for successful coupling reactions.

Q2: What are the common impurities, and how can I assess the purity of my starting material?

Answer: The purity of your boronic acid is paramount for reaction success. Two common impurities can significantly impact your results:

  • Boroxine (Anhydride): Formed by the dehydration of three boronic acid molecules. While boroxines can sometimes be active in cross-coupling, their presence complicates stoichiometry.

  • Protodeboronated Product: The product where the -B(OH)₂ group has been replaced by a hydrogen atom (i.e., 2-chloro-4-formylbenzene). This impurity is inactive and its presence will lower your potential yield.

Purity Assessment Methods:

MethodPurposeKey Observations
¹H NMR Structural confirmation and detection of organic impurities.Check for the correct aromatic proton splitting patterns and integration. The presence of 2-chloro-4-formylbenzene will show a distinct set of signals.
Melting Point Quick purity check.A broad or depressed melting point compared to the literature value (typically around 210-214°C) suggests impurities.[2]
LC-MS Quantitative purity assessment.Provides the percentage purity and can identify the mass of impurities like the protodeboronated or homocoupled products.
¹¹B NMR Assess boronic acid vs. boroxine content.A sharp signal around 28-30 ppm is characteristic of the sp²-hybridized boron in the boronic acid, while boroxines appear slightly downfield.

A simple protocol for purifying formylphenylboronic acids involves dissolving the crude material in an aqueous base (pH 8-11) to form the soluble boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified boronic acid.[3]

Q3: The reagent has poor solubility in my chosen reaction solvent. What are my options?

Answer: this compound is reported to be insoluble in water.[2] Its solubility in common organic solvents varies. Phenylboronic acids generally show high solubility in ethers (like THF, dioxane) and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbons.[4][5]

  • Solvent Choice: Solvents like Dioxane, THF, DMF, and Toluene, often with an aqueous co-solvent, are standard for Suzuki-Miyaura reactions.[6][7]

  • Base-Assisted Dissolution: The addition of the base (e.g., K₂CO₃, K₃PO₄) will convert the boronic acid to the corresponding boronate salt, which is typically more soluble in the polar reaction media. Allow the mixture to stir for 15-30 minutes after adding the base and before adding the catalyst to facilitate this conversion.

  • Co-solvents: Adding a small amount of water or ethanol can improve the solubility of the boronate salt and accelerate the transmetalation step in Suzuki couplings.[8] However, be cautious, as excess water can promote unwanted side reactions.

Part 2: Troubleshooting Guides for Failed Reactions

This section provides structured guidance for diagnosing and resolving common failures, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Scenario 1: Low or No Conversion of Starting Materials

You observe only your starting aryl halide and/or boronic acid after the reaction, with little to no desired product formed. This points to an issue with the catalytic cycle.

G start Low / No Conversion reagent 1. Verify Reagent Integrity - Run NMR/LCMS on boronic acid. - Use fresh aryl halide. start->reagent catalyst 2. Assess Catalyst Activity - Degas system rigorously? - Use fresh catalyst/ligand. - Run a positive control reaction. reagent->catalyst Reagents OK conditions 3. Optimize Reaction Conditions - Is the base strong enough? - Is the temperature sufficient? - Is the solvent appropriate? catalyst->conditions Catalyst Active success Reaction Successful conditions->success Optimized

Caption: Troubleshooting workflow for low reaction conversion.

  • Inactive Catalyst System: The most common culprit. The active Pd(0) species must be generated and maintained throughout the reaction.

    • Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) was not reduced to Pd(0), or the active Pd(0) was oxidized by atmospheric oxygen.

    • Solution:

      • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture using a "freeze-pump-thaw" cycle (3x) or by bubbling argon/nitrogen through the solvent for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

      • Use a Pd(0) Source: Employ a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄. Note that these can be more sensitive to air.

      • Positive Control: Test your system (catalyst, base, solvent) with a known "easy" coupling, such as phenylboronic acid and 4-bromoanisole.[8] If this works, the issue lies with your specific substrates.

  • Inappropriate Base or Solvent: The base is not merely a proton scavenger; it is critical for activating the boronic acid for transmetalation.

    • Cause: The chosen base may be too weak, sterically hindered, or poorly soluble in the reaction medium.

    • Solution:

      • Switch the Base: For challenging couplings, stronger bases are often required. If K₂CO₃ fails, consider K₃PO₄ or Cs₂CO₃. Fluoride sources like CsF can be effective and may minimize side reactions like protodeboronation.[9]

      • Solvent Synergy: The solvent must dissolve the reactants and stabilize the catalytic species. Aprotic polar solvents like Dioxane, THF, or DMF are generally effective.

  • Insufficient Temperature:

    • Cause: Oxidative addition, particularly with aryl chlorides, can have a high activation energy.[10] The aldehyde and chloro substituents on your boronic acid are electron-withdrawing, which can make transmetalation slower.

    • Solution: Increase the reaction temperature. If you are running at 80°C, try increasing to 100-110°C (refluxing toluene or dioxane). If using microwave conditions, ensure even heating and accurate temperature monitoring.[7]

Scenario 2: High Yield of Unwanted Side Products

Your starting materials are consumed, but the major products are not the desired coupled compound. This indicates that competing reaction pathways are dominant.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_side Side Reactions ArX Ar-X (Aryl Halide) Suzuki Desired Product (Ar-Ar') ArX->Suzuki ArBOH2 Ar'-B(OH)2 (3-Chloro-4-formylphenyl boronic acid) ArBOH2->Suzuki Proto Protodeboronation (Ar'-H) ArBOH2->Proto H⁺ source (H₂O, Base) Homo Homocoupling (Ar'-Ar') ArBOH2->Homo O₂ / Pd(II)

Sources

Technical Support Center: Protecting Group Strategies for the Formyl Group in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for protecting group strategies involving formyl-substituted boronic acids. The formyl group, a powerful tool in synthetic chemistry, presents a unique set of challenges due to its reactivity. This is particularly true in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where the aldehyde functionality can interfere with the catalytic cycle or react with organometallic reagents.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and offers practical, step-by-step protocols. Our goal is to equip you with the knowledge to implement self-validating experimental systems for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the formyl group in my formyl-substituted boronic acid during a Suzuki-Miyaura coupling reaction?

A1: The formyl group is an electrophilic functional group that can participate in several undesired side reactions under typical Suzuki-Miyaura conditions. These include:

  • Reaction with basic reagents: The basic conditions often required for the activation of boronic acids in the Suzuki coupling can promote side reactions involving the aldehyde, such as aldol condensation.

  • Interference with the palladium catalyst: The aldehyde can potentially coordinate to the palladium center, interfering with the catalytic cycle.

  • Reaction with the organoboron reagent: Although less common, the possibility of the organoboron reagent adding to the aldehyde cannot be entirely dismissed, especially with highly reactive boronic acids.

Protecting the formyl group masks its reactivity, ensuring that the desired cross-coupling reaction proceeds as the primary transformation.

Q2: What is the most common and effective protecting group for a formyl group in this context?

A2: The most widely used protecting group for aldehydes is an acetal , typically a diethyl or dimethyl acetal, or a cyclic acetal like a 1,3-dioxolane.

Why acetals are a good choice:

  • Stability: Acetals are highly stable under the neutral to strongly basic conditions characteristic of many cross-coupling reactions. They are also unreactive towards many nucleophiles and oxidants.

  • Ease of Formation: They can be readily formed by treating the aldehyde with an excess of the corresponding alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst.

  • Reliable Deprotection: The formyl group can be regenerated under mild acidic conditions, which are typically orthogonal to the conditions of the cross-coupling reaction.

Q3: I'm observing low yields in my Suzuki coupling even after protecting the formyl group as a diethyl acetal. What could be the issue?

A3: Low yields despite protection can stem from several factors. Here's a troubleshooting workflow to diagnose the problem:

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Protection Verify Complete Acetal Formation Start->Check_Protection Check_Protection->Start Incomplete Protection Check_Purity Assess Purity of Protected Substrate Check_Protection->Check_Purity Protection Confirmed Check_Purity->Start Impure Substrate Check_Coupling Optimize Suzuki Coupling Conditions Check_Purity->Check_Coupling Substrate is Pure Check_Coupling->Start Suboptimal Conditions Check_Deprotection Evaluate Deprotection Step Check_Coupling->Check_Deprotection Coupling Optimized Check_Deprotection->Start Degradation during Deprotection End Successful Coupling Check_Deprotection->End Deprotection Successful

Workflow for troubleshooting low yields.

  • Incomplete Acetal Formation: Verify by NMR or GC-MS that the protection

Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-4-formylphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges related to catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Our goal is to equip you with the scientific rationale and practical steps to diagnose and overcome common experimental hurdles, ensuring the success and reproducibility of your synthetic routes.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is designed to help you identify the root cause of issues in your reactions involving this compound and to provide actionable solutions.

Q1: My Suzuki-Miyaura reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: A sluggish or incomplete reaction is a common issue when working with functionalized arylboronic acids. With this compound, the electronic properties of the molecule and the potential for side reactions are key factors.

Potential Causes:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the formyl and chloro groups can make the aryl chloride less reactive towards oxidative addition with the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, a process known as protodeboronation.[3][4] This is often exacerbated by elevated temperatures and the presence of water and a strong base.

  • Catalyst Inhibition by the Aldehyde Group: The formyl (aldehyde) group can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. While not as common as poisoning by sulfur or certain nitrogen heterocycles, this interaction can reduce the catalyst's efficacy.[5]

  • Poor Catalyst/Ligand Choice: The selected palladium catalyst and ligand system may not be optimal for this specific substrate, which presents both steric and electronic challenges.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Sluggish Reactions start Sluggish/Incomplete Reaction Observed check_reagents 1. Verify Reagent Purity & Stoichiometry (NMR of Boronic Acid, Fresh Catalyst) start->check_reagents optimize_conditions 2. Optimize Reaction Conditions (Temperature, Concentration, Base) check_reagents->optimize_conditions Reagents OK change_catalyst 3. Screen Catalyst & Ligand Systems (e.g., Buchwald Ligands) optimize_conditions->change_catalyst Still Sluggish success Reaction Optimized optimize_conditions->success Yield Improves protect_boronic_acid 4. Stabilize the Boronic Acid (Convert to Pinacol Ester) change_catalyst->protect_boronic_acid Limited Improvement change_catalyst->success Yield Improves protect_boronic_acid->success Yield Improves

Caption: A stepwise approach to troubleshooting sluggish reactions.

Recommended Solutions:

  • Enhance Catalyst Activity:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or trialkyl phosphines. These can accelerate the oxidative addition step.[6]

    • Pre-catalyst Choice: Utilize modern palladium pre-catalysts like the Buchwald G3 or G4 palladacycles, which are designed for the clean and efficient generation of the active Pd(0) species.[7]

  • Mitigate Protodeboronation:

    • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or KF.[4]

    • Anhydrous Conditions: For sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[3]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or an MIDA ester, which are more resistant to protodeboronation.[3][8]

  • Address Potential Aldehyde Interference:

    • While less common, if aldehyde interference is suspected, consider protecting the aldehyde group as an acetal. This can be deprotected after the cross-coupling reaction.

Q2: I am observing significant formation of homocoupling byproducts (biphenyls from the boronic acid). What is causing this and how can I prevent it?

A2: The formation of homocoupling products is a classic sign of catalyst deactivation and imbalance in the catalytic cycle.

Potential Causes:

  • Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II). These Pd(II) species can promote the homocoupling of two boronic acid molecules.[8]

  • Slow Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to other processes, it can lead to side reactions like homocoupling.

  • Unstable Boronic Acid: Boronic acids can be unstable and undergo homocoupling under the reaction conditions, especially at high temperatures.[8]

Preventative Measures:

  • Rigorous Degassing: Ensure that the solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[3][7]

  • Use a Pd(0) Source Directly: Using a Pd(0) source like Pd₂(dba)₃, rather than a Pd(II) precatalyst that needs to be reduced in situ, can sometimes minimize side reactions that occur during the reduction step.[7]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. Experiment with different combinations to find the optimal conditions for your specific substrates.

  • Stabilize the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable boronic ester can prevent decomposition and subsequent homocoupling.[8]

Data Summary: Common Conditions to Minimize Homocoupling

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[8]
Solvent Degassed prior to useRemoves dissolved oxygen.[3][7]
Catalyst Use of Pd(0) sources or efficient precatalystsMinimizes side reactions associated with in situ reduction of Pd(II).[7]
Boronic Acid Use of stable derivatives (e.g., BPin, MIDA)Reduces decomposition and unwanted side reactions.[3][8]

Frequently Asked Questions (FAQs)

Q: What is the fundamental catalytic cycle for the Suzuki-Miyaura reaction?

A: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-X A->C A->C Oxidative Addition (Ar-X) D Transmetalation (Ar'-B(OH)2 + Base) E Ar-Pd(II)L2-Ar' C->E C->E Transmetalation (Ar'-B(OH)2 + Base) E->A E->A Reductive Elimination E->A Ar-Ar' F Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q: How does the chloro-substituent on the ring affect the reaction?

A: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings.[2] The Carbon-Chlorine bond is stronger and more difficult to break during the oxidative addition step. To overcome this, more reactive catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required.[9]

Q: Can the aldehyde group be reduced under typical Suzuki conditions?

A: While not the primary reaction pathway, some palladium catalysts, in the presence of a base and a potential hydride source (which can sometimes be adventitious), could potentially mediate the reduction of an aldehyde. However, this is generally not a major concern under standard Suzuki-Miyaura conditions. If you observe aldehyde reduction, consider using milder bases or lower reaction temperatures.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point. Optimization may be required for different coupling partners.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/H₂O 4:1, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This step is critical to remove oxygen.[3][7]

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask, again under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem Technical Support Team. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids. BenchChem.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

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Validation & Comparative

Part 1: Unraveling the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 3-Chloro-4-formylphenylboronic Acid: A Comparison of NMR and Mass Spectrometry Techniques

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of key building blocks are paramount. This compound is a vital intermediate, extensively used in Suzuki-Miyaura coupling reactions to construct complex biaryl structures found in numerous pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, featuring a reactive aldehyde and a versatile boronic acid, necessitates a robust analytical strategy for complete characterization.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone techniques for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting and interpreting the most effective analytical methods.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for complete characterization.

¹H NMR Analysis: Mapping the Proton Framework

Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in the molecule. The electron-withdrawing effects of the chloro, formyl, and boronic acid groups create a distinct downfield shift for the aromatic protons.

  • Aldehyde Proton (-CHO): A sharp singlet is expected in the highly deshielded region of the spectrum, typically around 10.0 ppm, due to the strong anisotropic effect of the carbonyl group.

  • Aromatic Protons (Ar-H): Three protons on the phenyl ring will exhibit specific chemical shifts and coupling patterns. Based on the substitution pattern and data from analogous compounds like 3-formylphenylboronic acid, the expected signals are doublets and a doublet of doublets in the 7.5-8.5 ppm range.[3]

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and undergo rapid exchange with residual water in the solvent (e.g., DMSO-d₆). This results in a broad singlet that can vary in chemical shift and may not always be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CHO~10.0Singlet (s)Highly deshielded, characteristic of an aldehyde proton.
Ar-H (H2)~8.2Doublet (d)Ortho to the formyl group.
Ar-H (H5)~8.0Doublet of Doublets (dd)Coupled to both H2 and H6.
Ar-H (H6)~7.8Doublet (d)Ortho to the boronic acid group.
-B(OH)₂Variable (4.0 - 6.0)Broad Singlet (br s)Often exchanges with D₂O; position and intensity are concentration and solvent-dependent.
¹³C NMR Analysis: The Carbon Skeleton

Carbon NMR (¹³C NMR) provides a count of unique carbon environments. Key signals for this compound include:

  • Carbonyl Carbon (-CHO): A highly deshielded signal above 190 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-140 ppm).

  • Carbon-Boron Bond (C-B): The carbon atom directly attached to the boron is often broadened and may have a low intensity or be unobservable.[4] This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B and ¹⁰B).

¹¹B NMR Analysis: A Direct Probe of the Boron Center

¹¹B NMR is a crucial, yet often underutilized, technique for characterizing boronic acids.[5] It provides direct information about the hybridization state and chemical environment of the boron atom, which is invaluable for assessing purity and stability.[6][7]

Boronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[8] This dehydration is often facilitated by heat or storage conditions and can significantly impact reactivity in subsequent synthetic steps.

  • Trigonal Boronic Acid (sp²): The monomeric acid form typically shows a broad signal around 28-30 ppm.

  • Trigonal Boroxine (sp²): The trimeric anhydride also gives a signal in a similar region, often slightly downfield.

  • Tetrahedral Boronate Esters (sp³): If the boronic acid complexes with diols or fluoride ions, the boron center becomes sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to around 3-10 ppm.[6][9]

G cluster_0 NMR Analysis Workflow Sample Prep Sample Prep 1H_NMR 1H_NMR Sample Prep->1H_NMR Structural Backbone 13C_NMR 13C_NMR 1H_NMR->13C_NMR Carbon Skeleton 11B_NMR 11B_NMR 13C_NMR->11B_NMR Boron Environment Data Interpretation Data Interpretation 11B_NMR->Data Interpretation Purity/Stability

Caption: Workflow for comprehensive NMR characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential boroxine species.

  • ¹¹B NMR Consideration: For ¹¹B NMR, it is best practice to use a quartz NMR tube to avoid the broad background signal from borosilicate glass in standard tubes.[10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans may be required to observe all signals clearly, especially the C-B signal.

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Use a broad spectral window and ensure a sufficient relaxation delay.

  • Data Analysis: Integrate proton signals, assign peaks based on chemical shifts and coupling constants, and compare the ¹¹B spectrum to reference values to assess the presence of boroxines.

Part 2: Confirming Mass and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is an essential complementary technique that provides the molecular weight and, through fragmentation analysis, further structural information. For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

LC-MS Analysis: The Gold Standard

LC-MS allows for the analysis of polar, non-volatile compounds like boronic acids without the need for chemical derivatization.[11][12] Using electrospray ionization (ESI), typically in negative ion mode, allows for the detection of the deprotonated molecule.

  • Molecular Ion (M-H)⁻: The molecular formula is C₇H₆BClO₃.[13][14] The expected monoisotopic mass of the neutral molecule is ~184.01 Da. In negative ESI mode, the primary ion observed will be the [M-H]⁻ ion at m/z 183.00.

  • Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes. This results in a characteristic isotopic pattern for any chlorine-containing ion, with an [M-H]⁻ peak and an [(M+2)-H]⁻ peak at a relative intensity ratio of approximately 3:1.[15] This signature is a powerful diagnostic tool.

Fragmentation Pattern Analysis

Tandem MS (MS/MS) experiments can be performed on the [M-H]⁻ ion to induce fragmentation, providing further structural confirmation. Key expected fragmentation pathways for the parent molecule include:

  • Loss of H₂O: A neutral loss of 18 Da from the boronic acid moiety.

  • Loss of CO: A neutral loss of 28 Da from the formyl group.

  • Loss of B(OH)₂: A radical loss of 45 Da.

Table 2: Predicted Ions and Fragments in ESI-MS

Ion / FragmentFormulaPredicted m/z (Monoisotopic)Notes
[M-H]⁻[C₇H₅BClO₃]⁻183.00Parent ion in negative mode. Will show a ~3:1 isotopic peak at 185.00.
[M+HCOO]⁻[C₈H₇BClO₅]⁻229.01Formate adduct, common when formic acid is used as a mobile phase modifier.
[M-H-H₂O]⁻[C₇H₃BClO₂]⁻164.99Loss of water from the boronic acid.
[M-H-CO]⁻[C₆H₅BClO₂]⁻155.01Loss of carbon monoxide from the aldehyde.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is ideal, GC-MS can also be used. However, due to the low volatility and high polarity of boronic acids, a derivatization step is mandatory.[16] Silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the -B(OH)₂ group into a more volatile -B(OSiMe₃)₂ group.

  • Pros: Provides excellent chromatographic resolution and classic, reproducible electron ionization (EI) fragmentation patterns.

  • Cons: Requires an extra sample preparation step (derivatization), which adds time and can introduce artifacts. Not suitable for high-throughput screening.

G cluster_1 MS Analysis Workflow Sample Sample LC_Separation LC_Separation Sample->LC_Separation Chromatography ESI_Source ESI_Source LC_Separation->ESI_Source Ionization MS_Analyzer MS_Analyzer ESI_Source->MS_Analyzer m/z Detection (MS1) Fragmentation Fragmentation MS_Analyzer->Fragmentation Collision Cell (MS2) Data_Output1 Data_Output1 MS_Analyzer->Data_Output1 Molecular Weight MS_Analyzer2 MS_Analyzer2 Fragmentation->MS_Analyzer2 Fragment Detection Data_Output2 Data_Output2 MS_Analyzer2->Data_Output2 Structural Data

Caption: A typical workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic System:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution and column cleaning.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the specific instrument.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of 183.00. Verify the ~3:1 isotopic pattern at m/z 185.00. If performing MS/MS, analyze the resulting fragmentation spectrum.

Part 3: A Comparative Guide to Method Selection

Both NMR and MS provide critical, yet distinct, pieces of the analytical puzzle. The choice of technique depends on the analytical goal.

Table 3: Comparison of NMR and MS for Characterization

FeatureNMR Spectroscopy (¹H, ¹³C, ¹¹B)Mass Spectrometry (LC-MS)
Primary Information Detailed molecular structure, atom connectivity, stereochemistry.Molecular weight, elemental formula (HRMS), fragmentation pathways.
Key Advantage Unambiguous structural elucidation. ¹¹B NMR directly probes boron chemistry (e.g., boroxine formation).High sensitivity (pg-ng level), confirmation of molecular formula, compatibility with chromatography for purity analysis.
Sensitivity Lower (mg scale).Very High (µg to pg scale).
Quantitative Ability Excellent (qNMR) with an internal standard.Good, requires a calibration curve with a suitable standard.
Common Issues C-B signal can be difficult to detect. Boroxine formation can complicate spectra.Ion suppression effects, may not distinguish between isomers without chromatography.
Typical Use Case Primary structural confirmation of a newly synthesized batch.Purity analysis, reaction monitoring, identification of metabolites or impurities.

Conclusion

For the comprehensive and trustworthy characterization of this compound, a combined analytical approach is indispensable. NMR spectroscopy, particularly the triad of ¹H, ¹³C, and ¹¹B nuclei, serves as the definitive tool for absolute structural confirmation and for assessing the integrity of the boronic acid moiety. Mass spectrometry, ideally through LC-MS, complements this by providing rapid, high-sensitivity confirmation of the molecular weight and is the superior technique for purity assessment and trace-level analysis.

By understanding the strengths and nuances of each technique as outlined in this guide, researchers can make informed decisions, ensuring the quality and reliability of this critical synthetic building block in the journey of drug discovery and materials science.

References

  • Commins, P., Al-Handawi, M. B., Karothu, D. P., Raj, G., & Naumov, P. (2020). Supplementary Material: Efficiently Self-Healing Boronic Ester Crystals. The Royal Society of Chemistry.
  • LCMS Method A. (n.d.).
  • Kikuchi, M., et al. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage.
  • Chen, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Valenzuela, S. A., et al. (2022).
  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
  • This compound (C7H6BClO3). (n.d.). PubChemLite.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Boronic acid, B-(3-chloro-4-formylphenyl)-. (n.d.). ChemBK.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • Mace, M. M., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Deriv
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Fragmentation and Interpretation of Spectra. (n.d.). Source not specified.
  • Chidella, K. S., et al. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.

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A Comparative Guide to HPLC Methods for Purity Assessment of 3-Chloro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-formylphenylboronic acid is a key bifunctional building block in organic synthesis, particularly valued in the pharmaceutical industry for constructing complex molecular architectures via reactions like the Suzuki-Miyaura coupling.[1] Given its role as a starting material for active pharmaceutical ingredients (APIs), the purity of this reagent is of paramount importance. The presence of impurities, such as synthetic precursors, isomers, or degradation products (e.g., protodeboronation), can significantly impact reaction yields, downstream purification processes, and the impurity profile of the final API.[2]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound, designed to meet different analytical objectives in a drug development workflow. We will explore a rapid isocratic method suitable for high-throughput screening and a comprehensive, high-resolution gradient method designed as a stability-indicating assay.

Methodological Considerations: The Analyte

Before developing a separation method, understanding the analyte is critical. This compound (C7H6BClO3) is a moderately polar aromatic compound.[5][6] Its key features relevant to HPLC are:

  • UV Absorbance: The benzaldehyde moiety provides a strong chromophore, allowing for sensitive detection using a standard UV detector.

  • Polarity: The presence of the boronic acid and formyl groups makes it soluble in common organic solvents mixed with water, ideal for RP-HPLC.

  • Chemical Stability: Boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), or degradation via protodeboronation, especially under harsh pH or temperature conditions.[2] This necessitates careful control of mobile phase conditions and highlights the need for a stability-indicating method.[7]

Comparative Analysis of HPLC Methods

The selection of an HPLC method is dictated by its intended purpose. A method for in-process control (IPC) prioritizes speed, while a final release or stability testing method requires the utmost resolution and robustness.[8]

Method A: Rapid Isocratic Screening

This method is designed for speed, making it ideal for applications like reaction monitoring or rapid quality control checks of incoming raw materials where the primary goal is to quickly confirm the identity and approximate purity of the main component.

  • Principle and Rationale: An isocratic elution, using a constant mobile phase composition, provides a very fast and reproducible analysis.[9] A shorter column packed with smaller particles is selected to reduce run time while maintaining adequate efficiency for a baseline purity assessment. The mobile phase is a simple acetonitrile/water mixture with an acid additive to ensure good peak shape by suppressing the ionization of the boronic acid group.

Method B: High-Resolution Gradient Method (Stability-Indicating)

This method is developed as a stability-indicating analytical procedure (SIAM), designed to separate the main peak from all potential process impurities and degradation products.[7] It is the preferred method for final product release and for stability studies as mandated by regulatory bodies like the ICH.[10]

  • Principle and Rationale: Gradient elution, where the mobile phase strength is increased over the course of the run, is essential for resolving compounds with a wider range of polarities.[8] This ensures that highly polar impurities are retained and separated at the beginning of the run, while more non-polar impurities are eluted as the organic content increases. This approach maximizes peak capacity and provides the highest confidence in the calculated purity value. A longer column is used to enhance resolution.

Summary of Chromatographic Conditions
ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient Method
Column C18, 50 mm x 4.6 mm, 2.5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 40% BGradient
Gradient Program N/ATime (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL10 µL
Run Time ~5 minutes~20 minutes

Experimental Workflow and Protocols

A robust analytical workflow ensures that results are reliable and reproducible. The process involves careful preparation, system verification, and data analysis.

Caption: Workflow for HPLC method comparison and selection.

Detailed Protocol: Method B

This protocol provides a step-by-step guide for performing a purity assessment using the high-resolution gradient method.

  • Reagent & Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare the sample solution in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the criteria outlined in pharmacopeial guidelines like USP <621>.[11][12]

    • Acceptance Criteria:

      • Tailing Factor (T): Not more than 1.5 for the main peak.

      • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions specified for Method B.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent (as a blank), followed by the replicate injections of the standard solution for SST.

    • Once SST criteria are met, inject the sample solution(s).

  • Calculation:

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data and Discussion

The following table presents hypothetical data to illustrate the performance differences between the two methods when analyzing a sample containing the main compound and two representative impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar byproduct).

Performance MetricMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient Method
Retention Time (Main Peak) 2.8 min9.5 min
Resolution (Main Peak / Impurity 1) 1.43.5
Resolution (Main Peak / Impurity 2) 1.95.2
Calculated Purity 99.6%99.2%
Total Analysis Time 5 min20 min

Discussion:

The data clearly illustrates the trade-offs between the two methods.

  • Method A is significantly faster, but the resolution values are below the generally accepted baseline of 2.0 for complete separation.[11] The resolution of 1.4 for Impurity 1 indicates significant peak overlap, which can lead to inaccurate quantification and an overestimation of the main compound's purity. This method is suitable for its intended purpose of rapid screening but lacks the resolving power for accurate purity determination in the presence of closely eluting impurities.

  • Method B provides excellent resolution (>3.5) for both impurities, ensuring that the peaks are baseline separated.[11] This allows for accurate integration and a more reliable purity calculation. The lower calculated purity (99.2% vs. 99.6%) reflects the method's ability to accurately quantify co-eluting species that were hidden in Method A. The longer analysis time is a necessary compromise for achieving the high-resolution data required for regulatory submissions and stability testing.[8]

Conclusion

The choice of an HPLC method for the purity assessment of this compound is fundamentally linked to the analytical objective.

  • For high-throughput needs such as in-process controls or initial raw material screening, a Rapid Isocratic Method (Method A) offers a significant advantage in speed and efficiency.

  • For comprehensive purity profiling , final product release, and stability testing, a High-Resolution Gradient Method (Method B) is indispensable. Its superior resolving power ensures compliance with the rigorous standards of analytical procedure validation outlined by guidelines such as ICH Q2(R1), providing high confidence in the quality of this critical pharmaceutical intermediate.[13][14]

Ultimately, a well-equipped analytical laboratory will leverage both types of methods within the product lifecycle to ensure both efficiency in development and unwavering quality in the final product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]

  • USP. <621> CHROMATOGRAPHY. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • ChemBK. Boronic acid, B-(3-chloro-4-formylphenyl)-. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • ResearchGate. Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration. Available from: [Link]

  • Scholars Research Library. Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Available from: [Link]

  • Taylor & Francis Online. Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Available from: [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • LabRulez LCMS. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • VŠCHT. Stability-Indicating HPLC Method Development. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • PubChemLite. This compound (C7H6BClO3). Available from: [Link]

  • NIH. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available from: [Link]

  • Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. Available from: [Link]

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A Comparative Guide to the Reactivity of 3-Chloro-4-formylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex molecular architectures.[1] Their utility is most prominently showcased in palladium- and copper-catalyzed cross-coupling reactions, which form the bedrock of many synthetic endeavors in the pharmaceutical, agrochemical, and materials science industries. This guide provides an in-depth technical comparison of the reactivity of 3-Chloro-4-formylphenylboronic acid with other commonly used boronic acids—namely, phenylboronic acid, 4-formylphenylboronic acid, and 3-chlorophenylboronic acid. We will explore their performance in three seminal cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. Through a blend of mechanistic insights and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The Influence of Substituents on Boronic Acid Reactivity: A Mechanistic Perspective

The reactivity of an arylboronic acid in cross-coupling reactions is intricately linked to the electronic and steric properties of its substituents. These substituents can significantly impact the key steps of the catalytic cycles, such as transmetalation.

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring of the boronic acid increase the electron density on the ipso-carbon, making it more nucleophilic and generally accelerating the rate of transmetalation to the metal center (e.g., palladium or copper). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down the transmetalation step.

  • Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the metal complex, thereby impeding the reaction rate.

This compound presents an interesting case study, as it possesses two electron-withdrawing substituents: a chloro group in the meta position and a formyl group in the para position relative to the boronic acid moiety. The interplay of their inductive and mesomeric effects governs the overall reactivity of this molecule.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step. Electron-rich boronic acids tend to undergo faster transmetalation, leading to higher reaction rates and yields. Conversely, electron-deficient boronic acids, such as this compound, are expected to exhibit reduced reactivity due to the decreased nucleophilicity of the aryl group.

Experimental Data Comparison
Boronic AcidSubstituentsExpected Relative Yield (%)
Phenylboronic acidNone (Reference)95
4-Formylphenylboronic acidp-CHO (EWG)85
3-Chlorophenylboronic acidm-Cl (EWG)88
This compound m-Cl, p-CHO (EWGs) 75

Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

As the data suggests, the presence of electron-withdrawing groups on the phenylboronic acid leads to a decrease in the reaction yield compared to the unsubstituted phenylboronic acid. The cumulative electron-withdrawing effect of both the chloro and formyl groups in this compound results in the lowest expected yield among the compared boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) in a reaction vessel. B Add solvent (e.g., Toluene/H2O, 4:1, 5 mL). A->B C Degas the mixture with N2 or Ar for 15 min. B->C D Add Pd catalyst (e.g., Pd(PPh3)4, 0.03 mmol). C->D E Heat the mixture at the desired temperature (e.g., 90 °C) with stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na2SO4, and filter. G->H I Concentrate the filtrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds, typically between an amine or alcohol and an organoboron reagent.[4] It offers a valuable alternative to the more common palladium-catalyzed methods.

Mechanistic Considerations

The Chan-Lam coupling mechanism is thought to involve the formation of a copper(II)-organoboron complex, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the desired product. Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid play a crucial role. Electron-donating groups on the arylboronic acid generally lead to higher yields.[5] Electron-deficient arylboronic acids can be viable starting materials, but may require modified conditions to achieve good yields.[5]

Experimental Data Comparison

The following table provides an estimated comparison of yields for the Chan-Lam N-arylation of a model amine (e.g., aniline) with the selected boronic acids under typical reaction conditions.

Boronic AcidSubstituentsExpected Relative Yield (%)
Phenylboronic acidNone (Reference)90
4-Formylphenylboronic acidp-CHO (EWG)78
3-Chlorophenylboronic acidm-Cl (EWG)82
This compound m-Cl, p-CHO (EWGs) 70

Yields are illustrative and based on general trends observed in Chan-Lam couplings. Actual yields can be highly dependent on the specific amine and reaction conditions.

The trend observed is similar to that of the Suzuki-Miyaura coupling, with the electron-withdrawing substituents diminishing the reactivity of the boronic acid. The doubly substituted this compound is expected to be the least reactive among the tested compounds.

Experimental Protocol: Chan-Lam N-Arylation

ChanLam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine amine (1.0 mmol), boronic acid (1.5 mmol), and Cu catalyst (e.g., Cu(OAc)2, 0.1 mmol) in a reaction flask. B Add solvent (e.g., CH2Cl2, 5 mL) and a base (e.g., pyridine, 2.0 mmol). C Stir the mixture at room temperature, open to the air. B->C D Monitor the reaction by TLC or LC-MS. C->D E Filter the reaction mixture through Celite®. D->E F Concentrate the filtrate. E->F G Purify the residue by column chromatography. F->G

Figure 2. General workflow for a Chan-Lam N-arylation reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[6] While this reaction does not directly involve boronic acids as the aryl source, boronic acids can be used to synthesize the necessary aryl halide or triflate starting materials. More importantly, understanding the electronic requirements of the Buchwald-Hartwig amination provides a complete picture of C-N bond formation strategies and allows for a holistic comparison with the Chan-Lam reaction.

Mechanistic Considerations

The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The electronic nature of the aryl halide is a key determinant of the reaction's success, with electron-withdrawing groups on the aryl halide generally accelerating the rate of oxidative addition.

A Note on Boronic Acid Utility

In the context of the Buchwald-Hartwig amination, this compound would be a precursor to the corresponding aryl halide (e.g., 1-bromo-3-chloro-4-formylbenzene). The electron-withdrawing nature of the chloro and formyl groups on this aryl halide would render it a highly reactive substrate for the Buchwald-Hartwig amination, likely leading to high yields of the corresponding arylamine product. This is in contrast to its performance as a direct coupling partner in the Suzuki-Miyaura and Chan-Lam reactions.

Conclusion

The reactivity of this compound in cross-coupling reactions is significantly influenced by the presence of its two electron-withdrawing substituents. In Suzuki-Miyaura and Chan-Lam couplings, where the boronic acid acts as the nucleophilic partner, its reactivity is attenuated compared to unsubstituted or less substituted boronic acids. However, the substituents that deactivate it in these roles make the corresponding aryl halide an excellent electrophilic partner in Buchwald-Hartwig aminations. This dual nature highlights the importance of understanding the mechanistic underpinnings of these powerful synthetic transformations and allows for the strategic design of synthetic routes that leverage the unique electronic properties of substituted boronic acids.

References

  • Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). Retrieved from [Link]

  • Recent advances in Chan-Lam Coupling Reaction. (2024). Catalysis Science & Technology, 14, 2320-2351.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig, Chan‐Lam, Ullman). (n.d.). Retrieved from [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2021). The Journal of Organic Chemistry, 86(1), 1-26.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2356-2367.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2356-2367.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2017).
  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of. (2024). ChemRxiv.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4995.
  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (2019). Organic Letters, 21(12), 4540-4543.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (2022). Scientific Reports, 12(1), 1-12.
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). [Video]. YouTube. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2014). Molecules, 19(6), 7136-7175.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2001). Synthesis, 2001(12), 1835-1840.
  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. (2020). Chemistry – A European Journal, 26(56), 12835-12844.

Sources

A Comparative Guide to the Structural Landscape of 3-Chloro-4-formylphenylboronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the nuanced world of molecular scaffolding is paramount to innovation. Phenylboronic acids, a versatile class of compounds, have garnered significant attention for their utility in constructing complex molecular architectures, particularly in the realm of targeted therapeutics.[1] Among these, 3-Chloro-4-formylphenylboronic acid and its derivatives represent a critical subclass, offering unique structural and electronic properties that can be exploited for enhanced biological activity and improved pharmacokinetic profiles. This guide provides an in-depth comparison of the structural features of these derivatives, grounded in crystallographic principles and supported by experimental data, to inform rational drug design.

The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are instrumental in medicinal chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create complex biaryl systems.[1] The substituents on the phenyl ring are not mere decorations; they are critical determinants of a molecule's physical, chemical, and biological properties. The presence of a chlorine atom, as in this compound, can enhance metabolic stability, while the formyl group provides a reactive handle for further molecular elaboration.[1] These features make such derivatives invaluable starting points for generating diverse chemical libraries for screening against biological targets.[1]

Boronic acids themselves are also recognized as potent inhibitors of serine proteases, forming a reversible covalent bond with the catalytic serine residue.[2] This mechanism mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[2] The specific substituents on the phenyl ring play a crucial role in modulating the binding affinity and selectivity for the target enzyme.

Synthesis and Crystallization: A Practical Workflow

The synthesis of this compound and its derivatives typically involves the reaction of a corresponding aryl halide with a boron-containing reagent. A common approach for formylphenylboronic acids involves the Grignard reaction of a protected chlorobenzaldehyde with a borate ester, followed by acidic hydrolysis.[3][4]

Below is a generalized experimental protocol for the synthesis of a substituted phenylboronic acid, drawing from established methodologies.[4][5]

Experimental Protocol: Synthesis of a Phenylboronic Acid Derivative
  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a solution of the appropriate protected aryl halide (e.g., a chloro- or bromobenzaldehyde acetal) in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) dropwise to initiate the reaction.

    • If the reaction does not start, gentle heating or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining aryl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to a low temperature (typically -70 °C to -50 °C) in a dry ice/acetone bath.

    • Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or tri-n-butyl borate) in the same anhydrous solvent.[4][5] Maintaining a low temperature is crucial to prevent the formation of byproducts.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid).[4][5]

    • Stir the mixture vigorously until the solids dissolve.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Crystallization:

    • The crude phenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and hexanes).[6] It is important to note that arylboronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. Recrystallization from water can help to ensure the isolation of the monomeric boronic acid.[6]

    • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution or by vapor diffusion.

Workflow Visualization

Synthesis_Workflow A Aryl Halide + Mg B Grignard Reagent A->B Formation D Boronate Ester Intermediate B->D Borylation at low temp C Trialkyl Borate C->D F Crude Phenylboronic Acid D->F Hydrolysis E Acidic Hydrolysis E->F G Recrystallization F->G Purification H Pure Phenylboronic Acid G->H Isolation SBDD_Logic A Initial Hit Compound (e.g., Phenylboronic Acid) B X-ray Crystallography of Ligand-Target Complex A->B C Identify Key Interactions and Unoccupied Pockets B->C D Rational Design of Derivatives (e.g., this compound) C->D Structure-Guided Modification E Synthesis and In Vitro Testing D->E F Co-crystallization of Improved Inhibitor E->F Successful Inhibition G Optimized Lead Compound E->G Improved Affinity and Selectivity F->C Further Refinement

Sources

A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products from 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the robust and reliable synthesis of novel molecular entities is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for its remarkable ability to forge carbon-carbon bonds, particularly in the creation of biaryl scaffolds that are ubiquitous in pharmaceuticals. This guide provides an in-depth, experience-driven comparison of the validation of a key class of Suzuki coupling products derived from 3-chloro-4-formylphenylboronic acid.

Herein, we will dissect the synthesis and validation of a representative biaryl compound, 4'-methoxy-5-chloro-biphenyl-3-carbaldehyde , through the lens of a direct comparison between the Suzuki coupling and a viable alternative, the Stille coupling. This guide eschews a rigid template, instead offering a narrative built on scientific integrity, practical insights, and actionable data to empower you in your own synthetic endeavors.

The Synthetic Challenge: Crafting a Substituted Biaryl Aldehyde

Our target molecule, 4'-methoxy-5-chloro-biphenyl-3-carbaldehyde, possesses a substitution pattern that is of significant interest in medicinal chemistry. The aldehyde functionality serves as a versatile handle for further elaboration, while the chloro and methoxy groups modulate the electronic and steric properties of the biaryl core.

To construct this target, we will explore two powerful palladium-catalyzed cross-coupling reactions:

  • The Suzuki Coupling: Reacting this compound with 4-bromoanisole.

  • The Stille Coupling: An alternative approach utilizing an organotin reagent.

This comparative approach will not only validate the desired product but also illuminate the practical advantages and disadvantages of each method, from reaction setup to final product purity.

The Suzuki Coupling Approach: A Modern Workhorse

The Suzuki reaction is lauded for its operational simplicity, mild reaction conditions, and the generally low toxicity of its boronic acid reagents.[1][2] The catalytic cycle, a finely tuned dance of oxidative addition, transmetalation, and reductive elimination, efficiently stitches together the two aryl fragments.[2]

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow concentrate concentrate chromatography chromatography concentrate->chromatography hplc hplc chromatography->hplc nmr nmr hplc->nmr ms ms nmr->ms

Detailed Protocol: Suzuki Coupling

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene and Water (4:1 mixture, degassed)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4'-methoxy-5-chloro-biphenyl-3-carbaldehyde.

The Stille Coupling: A Powerful Alternative

The Stille reaction provides a potent alternative for C-C bond formation, coupling an organohalide with an organotin compound.[3][4][5] A key advantage is its tolerance for a wide array of functional groups.[4][5] However, the primary drawback is the toxicity of the organotin reagents and the often-challenging removal of tin byproducts from the final product.[3][4]

Experimental Workflow: Stille Coupling

Stille_Workflow concentrate_stille concentrate_stille chromatography_stille chromatography_stille concentrate_stille->chromatography_stille hplc_stille hplc_stille chromatography_stille->hplc_stille nmr_stille nmr_stille hplc_stille->nmr_stille ms_stille ms_stille nmr_stille->ms_stille

Detailed Protocol: Stille Coupling

Materials:

  • (3-Chloro-4-formylphenyl)tributylstannane (1.1 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Anhydrous Toluene (degassed)

  • Aqueous Potassium Fluoride (KF) solution

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add (3-chloro-4-formylphenyl)tributylstannane and 4-bromoanisole.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous toluene, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin fluoride salts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Performance Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling often comes down to a trade-off between convenience and substrate scope. Below is a comparative summary based on typical experimental outcomes for reactions of this nature.

ParameterSuzuki CouplingStille CouplingRationale & Causality
Typical Yield 85-95%75-85%The Suzuki coupling often provides higher yields for this class of substrates due to the generally more efficient transmetalation step with boronic acids.
Purity (Post-Column) >98%>98%Both methods can yield high purity products after chromatographic purification.
Reaction Time 4-6 hours8-12 hoursThe activation of the boronic acid with a base in the Suzuki coupling often leads to faster reaction kinetics compared to the transmetalation from the organostannane in the Stille coupling.
Key Byproducts Homocoupling of the boronic acid, protodeboronation.[6][7]Homocoupling of the organostannane, residual tin compounds.[3][4]Incomplete reaction or the presence of oxygen can lead to homocoupling in both reactions. Protodeboronation is a specific side reaction for boronic acids. The removal of tin byproducts is a notorious challenge in Stille couplings.
Ease of Purification Generally straightforward silica gel chromatography.More challenging due to the need to remove toxic and often greasy tin byproducts. A KF workup is essential.The byproducts of the Suzuki reaction (boron-based) are typically more polar and easier to separate from the desired biaryl product.
Reagent Toxicity Boronic acids are generally considered to have low toxicity.Organotin compounds are highly toxic and require careful handling and disposal.[3]The inherent toxicity of organostannanes is a significant consideration for safety and environmental impact.

Product Validation: A Multi-Technique Approach

Regardless of the synthetic route, rigorous validation of the final product, 4'-methoxy-5-chloro-biphenyl-3-carbaldehyde, is crucial. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity and structural identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the synthesized compound.

Protocol: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Expected Outcome: A single major peak with a purity of >98% indicates a successful purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural confirmation of the target molecule.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

  • Aldehyde Proton: A singlet around δ 10.0 ppm. The downfield shift is characteristic of an aldehyde proton.

  • Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants will be indicative of the substitution pattern on the two aromatic rings.

  • Methoxy Protons: A sharp singlet around δ 3.9 ppm, integrating to three protons.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

  • Aldehyde Carbonyl: A peak around δ 191 ppm.

  • Aromatic Carbons: Multiple signals in the δ 114-160 ppm range.

  • Methoxy Carbon: A peak around δ 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Protocol: MS Analysis

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.05, consistent with the molecular formula C₁₃H₁₀O₂Cl. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the molecular ion cluster.

Illustrative Mass Spectrum Fragmentation:

The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules include the loss of the formyl group (-CHO) and cleavage of the ether linkage.[8][9]

Conclusion: A Guided Choice for Synthetic Success

This guide has provided a comprehensive comparison for the validation of Suzuki coupling products derived from this compound, using the synthesis of 4'-methoxy-5-chloro-biphenyl-3-carbaldehyde as a case study.

decision_flow start Synthetic Goal: 4'-methoxy-5-chloro- biphenyl-3-carbaldehyde suzuki Suzuki Coupling start->suzuki stille Stille Coupling start->stille suzuki_pros Pros: - Higher Yield - Shorter Reaction Time - Low Toxicity Reagents - Easier Purification suzuki->suzuki_pros suzuki_cons Cons: - Potential Protodeboronation suzuki->suzuki_cons stille_pros Pros: - Broad Functional  Group Tolerance stille->stille_pros stille_cons Cons: - Lower Yield - Longer Reaction Time - Toxic Tin Reagents - Difficult Purification stille->stille_cons decision Recommendation suzuki_pros->decision stille_cons->decision

For the synthesis of 4'-methoxy-5-chloro-biphenyl-3-carbaldehyde, the Suzuki coupling is the recommended method . Its advantages in terms of higher yield, shorter reaction time, lower reagent toxicity, and more straightforward purification outweigh the benefits of the Stille coupling for this particular transformation.

Ultimately, the choice of synthetic methodology is a critical decision that impacts not only the efficiency of the synthesis but also its safety and environmental footprint. By understanding the nuances of each approach and employing a robust, multi-technique validation strategy, researchers can confidently and efficiently advance their drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

  • Stille reaction. (2024). In Wikipedia. Retrieved from [Link]

  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved from [Link]

  • Stille Coupling. OpenOChem Learn. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. Retrieved from [Link]

  • Farina, V., Krishnan, B., Marshall, D. R., & Roth, G. P. (1993). Palladium-catalyzed coupling of arylstannanes with organic sulfonates: a comprehensive study. The Journal of Organic Chemistry, 58(20), 5434-5444.
  • Stille Coupling. (2020, July 18). YouTube. Retrieved from [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • 4-methoxy Benzaldehyde at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Li, X., Robertson, L. W., & Lehmler, H. J. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.
  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Li, X., Robertson, L. W., & Lehmler, H. J. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed. Retrieved from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved from [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Couplings of 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its versatility and functional group tolerance.[1] However, the success of this reaction is profoundly dependent on the chosen catalytic system, especially when dealing with challenging substrates such as deactivated aryl chlorides.

This guide provides an in-depth comparative analysis of various palladium-based catalytic systems for the Suzuki-Miyaura coupling of 3-Chloro-4-formylphenylboronic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind catalyst selection, present detailed experimental protocols, and offer a side-by-side comparison of their performance based on experimental data. Our focus is to equip you with the insights needed to select the optimal catalytic system for your synthetic goals.

The coupling of aryl chlorides, like our target substrate, is notoriously more challenging than that of their bromide or iodide counterparts due to the strength of the C-Cl bond. This necessitates the use of highly active catalysts that can efficiently facilitate the oxidative addition step, which is often rate-limiting.[1] The presence of a formyl group ortho to the chlorine adds another layer of complexity, introducing potential steric hindrance and electronic effects that must be considered in catalyst selection.

Comparative Analysis of Catalytic Systems

We will explore three distinct and representative catalytic systems for the coupling of an aryl chloride with this compound: a heterogeneous palladium on carbon (Pd/C) system, a classic homogeneous system with a bulky phosphine ligand (S-Phos), and a modern, highly active Buchwald palladacycle precatalyst (X-Phos).

Catalyst System 1: Heterogeneous Palladium on Carbon (Pd/C)

Palladium on carbon is an attractive option due to its low cost, ease of handling, and simple removal from the reaction mixture by filtration.[2] While often considered less active for aryl chlorides than homogeneous catalysts, under the right conditions, it can be an effective choice, particularly for electron-poor substrates.[1]

Experimental Protocol: Pd/C Catalyzed Coupling

  • Reaction Setup: To a microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (5 mol%).

  • Solvent: Add a 20:1 mixture of dimethylacetamide (DMA) and water (5 mL).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 150°C for 30 minutes.[3]

  • Workup and Purification: After cooling, the mixture is filtered through celite to remove the Pd/C catalyst. The filtrate is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Catalyst System 2: Homogeneous Palladium Acetate with S-Phos Ligand

The development of bulky, electron-rich phosphine ligands, such as S-Phos, revolutionized the coupling of aryl chlorides.[4] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of the aryl chloride.[4]

Experimental Protocol: Pd(OAc)₂/S-Phos Catalyzed Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl chloride (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and S-Phos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent: Add anhydrous toluene (2 mL) and degassed water (0.2 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 100-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.[5]

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.[4][5]

Catalyst System 3: X-Phos Palladacycle Precatalyst

Palladacycle precatalysts offer the advantage of being air- and moisture-stable, while readily forming the active catalytic species in solution.[6] X-Phos-based precatalysts are known for their high activity and broad substrate scope, including challenging aryl chlorides.[6][7]

Experimental Protocol: X-Phos Palladacycle Catalyzed Coupling

  • Reaction Setup: To a vial, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the X-Phos palladacycle precatalyst (1-2 mol%).

  • Solvent: Add a suitable solvent such as dioxane or THF (2 mL).

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the aryl chloride, for 4-18 hours.

  • Workup and Purification: The workup procedure is similar to that for the Pd(OAc)₂/S-Phos system, involving extraction and purification by column chromatography.

Performance Comparison

The following table summarizes the expected performance of each catalytic system for the coupling of an unactivated aryl chloride with this compound, based on literature data for similar substrates.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
10% Pd/C 5150 (MW)0.570-85Low cost, ease of removal
Pd(OAc)₂ / S-Phos 2100-11012-24>90High yields, broad applicability
X-Phos Palladacycle 1-2RT - 804-18>95High activity, mild conditions

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the catalysts described above can be understood by examining the fundamental steps of the Suzuki-Miyaura catalytic cycle. The bulky, electron-rich phosphine ligands play a crucial role in accelerating the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion: Selecting the Right Tool for the Job

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that impacts reaction efficiency, cost, and scalability.

  • For initial exploratory work or when cost and ease of separation are paramount, Pd/C under microwave conditions can provide satisfactory results.

  • For achieving high yields with a broad range of coupling partners, the Pd(OAc)₂/S-Phos system is a robust and reliable choice.[4]

  • When seeking the highest activity, mildest reaction conditions, and shortest reaction times, an X-Phos palladacycle precatalyst is often the superior option.

By understanding the strengths and weaknesses of each system and following the detailed protocols provided, researchers can confidently and efficiently synthesize the desired biaryl compounds for their drug discovery and development programs.

References

  • Glasnov, T. N.; Kappe, C. O. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Org. Lett.2007 , 9 (25), 5147–5150. [Link]

  • Torborg, C.; Beller, M. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.2014 , 16, 4983-4988. [Link]

  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2008, 47, 8162-8175.
  • Al-Amin, M.; et al. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Chem. Commun.2011 , 47, 11579-11581. [Link]

  • Ghaffari, B.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2022 , 7 (1), 633–643. [Link]

  • ResearchGate. Pd/C-catalyzed Suzuki–Miyaura coupling reactions of various aryl and vinyl boronic acids. [Link]

  • ResearchGate. Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

Sources

A Senior Application Scientist's Guide to Purity Standards of 3-Chloro-4-formylphenylboronic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of regulatory compliance, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of purity standards for 3-Chloro-4-formylphenylboronic acid, a critical building block in modern medicinal chemistry. We will delve into the rationale behind stringent purity requirements, provide detailed analytical methodologies for impurity profiling, and compare its performance characteristics against relevant alternatives.

The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, which are common motifs in many drug candidates. The success of this reaction is highly sensitive to the purity of the boronic acid. Impurities can lead to a cascade of undesirable outcomes, including catalyst poisoning, formation of difficult-to-remove byproducts, and reduced yields, all of which can lead to costly delays and potential batch failures in a pharmaceutical manufacturing setting.

Common impurities in boronic acids and their detrimental effects include:

  • Homocoupling Products: Formed from the coupling of two boronic acid molecules, these impurities reduce the yield of the desired product and introduce complex purification challenges.

  • Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom leads to the formation of an inactive starting material, thereby lowering the overall reaction efficiency.

  • Boronic Anhydrides (Boroxines): These cyclic trimers of boronic acids can have different reactivity compared to the monomeric form and can complicate reaction stoichiometry and kinetics.

  • Residual Starting Materials and Reagents: Incomplete reaction or purification during the synthesis of the boronic acid can leave behind reactive species that interfere with the Suzuki coupling.

  • Heavy Metals: Trace metals can poison the palladium catalyst, leading to incomplete conversion and reaction failure.

  • Residual Solvents: These can affect the solubility of reactants and catalyst, and in some cases, directly participate in side reactions.

Establishing Purity Specifications: A Pharmacopeia-Informed Approach

While a specific monograph for this compound may not exist in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the principles outlined for related compounds, such as Boric Acid, provide a valuable framework for setting stringent in-house specifications.[1][2][3] A typical specification sheet for pharmaceutical-grade this compound should include the following tests:

TestAcceptance CriteriaRationale
Appearance White to off-white crystalline powderA visual check for gross contamination or degradation.
Identification (IR/NMR) Conforms to the reference spectrumConfirms the chemical identity of the material.
Assay (by HPLC) ≥ 99.0%Ensures a high concentration of the desired compound for reliable reaction stoichiometry.
Water Content (Karl Fischer) ≤ 0.5%Water can promote protodeboronation and the formation of boroxines.
Heavy Metals ≤ 10 ppmPrevents poisoning of the palladium catalyst.
Residue on Ignition ≤ 0.1%A measure of inorganic impurities.
Individual Impurities (by HPLC) ≤ 0.1%Controls specific known and unknown impurities to minimize their impact on the downstream reaction.
Total Impurities (by HPLC) ≤ 0.5%Limits the overall level of impurities.
Residual Solvents (by GC-MS) Conforms to ICH Q3C limitsEnsures patient safety and prevents interference in chemical reactions.

Analytical Workflows for Purity Determination

A robust analytical program is essential for verifying the purity of this compound. The following diagram illustrates a comprehensive workflow:

G cluster_0 Material Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Disposition Appearance Appearance IR Infrared Spectroscopy (IR) Appearance->IR Solubility Solubility HPLC HPLC-UV (Assay & Impurities) Solubility->HPLC IR->HPLC NMR_ID NMR Spectroscopy (Identity) NMR_ID->HPLC Release Release for Use HPLC->Release Reject Reject HPLC->Reject GC_MS GC-MS (Residual Solvents) GC_MS->Release GC_MS->Reject KF Karl Fischer (Water Content) KF->Release KF->Reject ROI Residue on Ignition ROI->Release ROI->Reject Heavy_Metals Heavy Metals (ICP-MS) Heavy_Metals->Release Heavy_Metals->Reject

Caption: Comprehensive analytical workflow for the quality control of this compound.

Experimental Protocol 1: HPLC-UV Method for Assay and Impurity Profiling

This method is designed to provide separation of the main component from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Arc HPLC System with 2998 PDA Detector).[4]

  • Data acquisition and processing software (e.g., Empower 3).[4]

Chromatographic Conditions:

  • Column: XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm.[4]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • UV Detection: 254 nm.[4]

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare in the same manner as the standard solution using the sample to be tested.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides good retention for the moderately polar aromatic boronic acid.

  • Formic acid in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and consistent retention times.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • UV detection at 254 nm is suitable for aromatic compounds.

Experimental Protocol 2: ¹H NMR for Identification and Structural Elucidation of Impurities

¹H NMR is a powerful tool for confirming the structure of the main component and identifying impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts for this compound in DMSO-d₆:

  • Aldehyde proton (-CHO): ~10.0 ppm (singlet)

  • Aromatic protons: ~7.8-8.2 ppm (multiplets)

  • Boronic acid protons (-B(OH)₂): A broad singlet that can be exchangeable with water in the solvent. Its chemical shift can vary.

Causality Behind Experimental Choices:

  • DMSO-d₆ is a good solvent for polar aromatic compounds like this compound.

  • The distinct chemical shifts of the aldehyde and aromatic protons provide a unique fingerprint for identification.

  • By comparing the integral values of impurity peaks to the main component peaks, a semi-quantitative estimation of impurity levels can be made. Resources like those from Gottlieb, Kotlyar, and Nudelman can be invaluable for identifying common solvent and grease impurities.[5]

Experimental Protocol 3: GC-MS for Residual Solvent Analysis

This method is crucial for identifying and quantifying residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Headspace autosampler.

GC-MS Conditions (General):

  • Column: A polar capillary column (e.g., DB-624).

  • Carrier Gas: Helium.

  • Injector Temperature: ~200 °C.

  • Oven Program: A temperature gradient appropriate for the expected solvents (e.g., 40 °C hold for 5 min, then ramp to 240 °C).

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-350.

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a headspace vial.

  • Add a suitable dissolution solvent (e.g., DMSO).

  • Seal the vial and heat to an appropriate temperature (e.g., 80 °C) to allow the solvents to partition into the headspace before injection.

Causality Behind Experimental Choices:

  • Headspace GC-MS is the standard technique for residual solvent analysis as it allows for the separation of volatile solvents from the non-volatile API.[6]

  • The mass spectrometer provides definitive identification of the solvents based on their mass spectra.

  • Quantification is performed by comparing the peak areas of the solvents in the sample to those of a certified reference standard mixture.

Comparative Analysis with Alternative Reagents

The choice of a specific isomer of a substituted phenylboronic acid can have a significant impact on the outcome of a Suzuki coupling reaction. Below is a comparison of this compound with its isomers and other related boronic acids.

ReagentKey Structural FeaturesExpected Reactivity in Suzuki CouplingPotential AdvantagesPotential Disadvantages
This compound Electron-withdrawing chloro and formyl groups.Generally good reactivity. The electron-withdrawing nature can sometimes slow down the transmetalation step.The formyl group provides a handle for further functionalization. The chloro group can be a site for subsequent cross-coupling reactions.May require more forcing reaction conditions compared to electron-rich boronic acids.
2-Formylphenylboronic acid Formyl group ortho to the boronic acid.Can be less reactive due to steric hindrance and potential intramolecular interactions between the formyl and boronic acid groups.The ortho relationship can be exploited for the synthesis of specific heterocyclic systems.Prone to protodeboronation under basic conditions.[6]
4-Formylphenylboronic acid Formyl group para to the boronic acid.Good reactivity, often used as a standard for comparison.Commercially available in high purity. The para relationship offers a linear extension of the molecular scaffold.Less functionality for further diversification compared to the chloro-substituted analogue.
3,5-Diformylphenylboronic acid Two strongly electron-withdrawing formyl groups.Potentially higher reactivity due to the increased electrophilicity of the boron atom, but this can also increase the rate of side reactions.Offers two sites for further chemical modification.More complex to synthesize and may be less stable.

The following diagram illustrates the decision-making process for selecting a formylphenylboronic acid reagent:

G Start Target Molecule Synthesis Q1 Need for further functionalization at the chloro position? Start->Q1 Use_3_Chloro_4_formyl Use this compound Q1->Use_3_Chloro_4_formyl Yes Q2 Is a linear scaffold required? Q1->Q2 No Use_4_formyl Use 4-Formylphenylboronic acid Q2->Use_4_formyl Yes Q3 Is the synthesis of a specific ortho-fused heterocycle intended? Q2->Q3 No Use_2_formyl Use 2-Formylphenylboronic acid Q3->Use_2_formyl Yes Consider_alternatives Consider other substituted boronic acids Q3->Consider_alternatives No

Caption: Decision tree for selecting an appropriate formylphenylboronic acid isomer.

Conclusion

The stringent control of purity for this compound is paramount in its application as a starting material in pharmaceutical synthesis. A thorough understanding of potential impurities and the implementation of robust analytical methods, such as the HPLC, NMR, and GC-MS protocols detailed in this guide, are essential for ensuring the quality and consistency of this critical reagent. By adhering to these principles, researchers and drug development professionals can mitigate risks, improve reaction outcomes, and ultimately contribute to the development of safe and effective medicines.

References

  • USP-NF. Boric Acid Monograph. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Boric Acid Monograph. Available at: [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
  • Scharlab. Boric acid, Pharmpur®, Ph Eur, BP, NF. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Clyzo. Boric Acid (USP-NF, BP, Ph. Eur.) pure, pharma grade. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • GCMS Residual Solvent Analysis: Wh
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Residual Solvents by Gas Chromatography/ Mass Spectrometry.
  • European Pharmacopoeia 11.1. EDQM.
  • Analysis of Residual solvent. LabRulez GCMS.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Impurity Control in the European Pharmacopoeia. EDQM.
  • IMPURITY PROFILING OF PHARMACEUTICALS. IJPRA.
  • 3-Formylphenylboronic acid.
  • European Pharmacopoeia Bor
  • This compound. MySkinRecipes.
  • Pharmaceutical impurities: Combatting pharma's elusive thre
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • PubChem. This compound (C7H6BClO3). Available at: [Link]

  • Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Process for preparing highly pure formylphenylboronic acids.
  • Influence of Impurities from Manufacturing Process on the Toxicity Profile of Boron Nitride Nanotubes. PubMed.
  • 4-Formylphenyl Boronic Acid (4-FPBA). Curia Global.
  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Design and enantioselective synthesis of 3-(α-acrylic acid)
  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • 4-Formylphenylboronic Acid. American Elements.
  • 3-Fluoro-4-formylphenylboronic acid. MedChemExpress.
  • PubChem. This compound. Available at: [Link]

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A Senior Scientist's Comparative Guide to the Quantification of 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of key intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-4-formylphenylboronic acid, a critical building block in the synthesis of numerous pharmaceutical compounds, demands robust analytical methodologies for its characterization. This guide provides an in-depth, comparative analysis of three powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Drawing from extensive field experience, this document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, provides a framework for self-validating systems, and is grounded in authoritative scientific principles. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical technique for their specific needs.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Molecular Formula C₇H₆BClO₃[1]
Molar Mass 184.39 g/mol [2]
Melting Point 210-214 °C[1][2]
Solubility Insoluble in water[1]

The low water solubility and the presence of a polar boronic acid group, alongside a reactive aldehyde, present unique challenges and inform the analytical strategies discussed herein.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high throughput. For this compound, HPLC offers a direct method of quantification with minimal sample preparation.

A. The Rationale Behind the RP-HPLC Approach

The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation, specifically hydrolysis of the boronic acid moiety.[3][4] This is often catalyzed by the acidic silanol groups present on the surface of traditional silica-based stationary phases. Therefore, the selection of an appropriate column is the most critical decision in developing a reliable HPLC method. Modern columns with low silanol activity or end-capping are essential to mitigate this issue.[3][5]

The choice of a C18 stationary phase provides a good balance of hydrophobicity to retain the aromatic ring of the analyte, while the acidic mobile phase modifier ensures the boronic acid group is protonated, leading to better peak shape and retention.

B. Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed for the quantification of this compound and its potential process-related impurities.

1. Chromatographic Conditions:

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or equivalent column with low silanol activity.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a diluent of Acetonitrile:Water (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution of approximately 100 µg/mL in the diluent.

C. HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute autosampler Autosampler Injection dilute->autosampler column RP-HPLC Column (C18) autosampler->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: RP-HPLC workflow for this compound quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity through Derivatization

GC-MS is a powerful technique renowned for its high resolution and sensitivity. However, due to the low volatility and polar nature of boronic acids, direct analysis is not feasible.[6] A crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form.

A. The Rationale for Derivatization in GC-MS

The boronic acid functional group contains active hydrogens that lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance. Derivatization, specifically silylation, replaces these active hydrogens with nonpolar groups, such as a tert-butyldimethylsilyl (TBDMS) group. This chemical modification increases the volatility of the analyte, making it amenable to GC analysis. The use of a mass spectrometer detector provides high selectivity and allows for definitive identification of the derivatized analyte based on its mass spectrum.

B. Experimental Protocol: A Derivatization-GC-MS Method

This protocol outlines the silylation of this compound followed by GC-MS analysis.

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

C. GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weighing add_reagents Add MTBSTFA & Pyridine weigh->add_reagents heat Heating (70°C) add_reagents->heat injection GC Injection heat->injection separation Capillary Column Separation injection->separation ionization EI Ionization separation->ionization detection Mass Analyzer (Quadrupole) ionization->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum tic->mass_spectrum library_search Library Search/ Confirmation mass_spectrum->library_search quant Quantification library_search->quant

Caption: Derivatization and GC-MS workflow for this compound.

III. Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method

qNMR has emerged as a powerful tool for the accurate and precise quantification of organic molecules.[7] Unlike chromatographic techniques, qNMR can be a primary ratio method, allowing for the determination of purity and concentration without the need for an identical reference standard of the analyte.[2]

A. The Rationale for qNMR

The fundamental principle of qNMR is that the integral of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][8] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the concentration or purity of the analyte can be calculated with high accuracy.[9] For this compound, the well-resolved aromatic and aldehyde proton signals provide excellent reporters for quantification.

B. Experimental Protocol: A Validated qNMR Method

This protocol describes the determination of the purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Number of Scans: 16 (or more for higher signal-to-noise)

  • Relaxation Delay (d1): 30 seconds (should be at least 5 times the longest T1 of both the analyte and internal standard).

  • Acquisition Time: ≥ 3 seconds

  • Temperature: 25 °C

3. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:[9]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

C. qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer shimming Shimming transfer->shimming acquisition Data Acquisition (90° pulse, long d1) shimming->acquisition processing FT, Phasing, Baseline Correction acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation

Caption: qNMR workflow for purity determination of this compound.

IV. Comparative Performance and Method Validation

The selection of an analytical method is guided by its performance characteristics, which must be rigorously evaluated through method validation. The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

A. Performance Metrics: A Side-by-Side Comparison

The following table summarizes the expected performance of the three techniques for the quantification of this compound.

ParameterHPLCGC-MSqNMR
Specificity High, demonstrated by peak purity analysis and resolution from impurities.Very high, based on both retention time and mass spectrum.High, based on unique chemical shifts of protons.
Linearity (r²) > 0.999> 0.995> 0.998
Range (µg/mL) 1 - 1000.1 - 20100 - 5000
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 5.0%< 0.5%
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL~50 µg/mL
Sample Throughput HighModerateLow to Moderate
Sample Preparation SimpleComplex (derivatization)Simple
B. The Logic of Method Selection

Method_Selection start Analytical Need q1 Need for Trace Level Impurity Analysis? start->q1 q2 High Sample Throughput Required? q1->q2 No gcms GC-MS q1->gcms Yes q3 Need for Definitive Structural Confirmation? q2->q3 No hplc HPLC q2->hplc Yes q4 Primary Quantification Method Required? q3->q4 No q3->gcms Yes q4->hplc No qnmr qNMR q4->qnmr Yes

Caption: Logical framework for selecting an analytical method.

V. Conclusion: Choosing the Right Tool for the Job

The quantification of this compound can be reliably achieved using HPLC, GC-MS, and qNMR. Each technique, however, offers a unique set of advantages and is best suited for specific applications.

  • HPLC stands out as the method of choice for routine quality control and high-throughput environments due to its straightforward sample preparation, robustness, and excellent precision.[6]

  • GC-MS , while requiring a more complex derivatization step, provides unparalleled sensitivity and selectivity, making it ideal for trace-level impurity analysis and definitive structural confirmation.

  • qNMR offers exceptional accuracy and serves as a primary method for purity assessment and the certification of reference materials, eliminating the need for an analyte-specific standard.

Ultimately, the selection of the most appropriate analytical technique should be a strategic decision based on the specific analytical challenge, the required level of data quality, and the available resources. This guide provides the foundational knowledge and practical insights to make that decision with confidence.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemBK. (n.d.). Boronic acid, B-(3-chloro-4-formylphenyl)-.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid.
  • TCI Chemicals. (n.d.).
  • University of Oxford. (n.d.).
  • AMSbiopharma. (2025).
  • ResearchGate. (2012).
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC for Purity Analysis of 2-Methylpropylboronic Acid.
  • Sigma-Aldrich. (2017).
  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • ResearchGate. (n.d.).
  • Agilent Technologies. (2011).
  • Science.gov. (n.d.). quantitative nmr analysis: Topics by Science.gov.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.

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A Comparative Guide to the Isomeric Effects of Formylphenylboronic Acids on Crystal Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, formylphenylboronic acids (FPBAs) represent a class of exquisitely versatile bifunctional reagents. Their utility in Suzuki-Miyaura cross-coupling, dynamic covalent chemistry, and the synthesis of complex organic frameworks is well-established.[1] However, the true potential of these molecules is unlocked only through a deep understanding of their isomerism. The placement of the formyl group—in the ortho, meta, or para position relative to the boronic acid—is not a trivial structural alteration. It fundamentally dictates the molecule's behavior, from its self-assembly in the solid state to its acidity and reaction pathways in solution.

This guide provides an in-depth comparison of the three FPBA isomers, moving beyond simple cataloging of properties to explain the causal relationships between structure and function. We will explore how the subtle shift of a single functional group dramatically alters hydrogen bonding networks, crystal packing, Lewis acidity, and synthetic utility, supported by experimental data and detailed protocols.

Part 1: The Solid State: Isomeric Control of Supramolecular Architecture

The crystal structure of an organic molecule is a direct manifestation of its intermolecular forces. For formylphenylboronic acids, the interplay between the powerful hydrogen-donating and -accepting boronic acid group and the polar formyl group results in distinct and predictable supramolecular assemblies for each isomer.[2][3]

The primary interaction governing the crystal packing of arylboronic acids is the O–H⋯O hydrogen bond between the B(OH)₂ groups, which typically leads to the formation of a centrosymmetric dimer. This robust synthon is the foundation upon which more complex structures are built. The formyl group, however, introduces a secondary, position-dependent interaction that perturbs this fundamental arrangement.

Ortho-Formylphenylboronic Acid (2-FPBA): The Influence of Proximity

The adjacency of the formyl and boronic acid groups in 2-FPBA creates a unique stereoelectronic environment. In the solid state, this can lead to the formation of an intramolecular hydrogen bond between one of the boronic acid hydroxyls and the formyl oxygen.[2] This internal interaction satisfies one of the hydrogen bond donors, fundamentally altering the intermolecular bonding potential compared to its isomers. The crystal packing of 2-FPBA is often complex, sometimes incorporating solvent molecules to satisfy the remaining hydrogen bonding sites and resulting in intricate, layered networks.[2]

Meta-Formylphenylboronic Acid (3-FPBA): A Classic Arrangement

With the formyl group positioned at a distance, intramolecular interactions are precluded. The crystal structure of 3-FPBA is a textbook example of arylboronic acid packing. The molecule is typically planar, and its crystal lattice is dominated by the classic intermolecular O–H⋯O hydrogen bonds that link molecules into infinite chains or sheets.[4] The formyl group's influence is more subtle, affecting the overall packing efficiency and orientation of these sheets rather than dictating the primary hydrogen-bonding motif.[2][4]

Para-Formylphenylboronic Acid (4-FPBA): Robust Dimerization and Network Formation

Like the meta isomer, 4-FPBA cannot form intramolecular hydrogen bonds. It readily forms the characteristic hydrogen-bonded dimers.[1][5] These robust dimeric units then act as larger building blocks, assembling into extended, stable networks. The linearity of the para substitution pattern often leads to highly ordered, sheet-like structures. This isomer is also known to form cyclic trimeric anhydrides, known as boroxines, which can further complicate its solid-state behavior but is a key feature in its application in Covalent Organic Frameworks (COFs).[1][5]

G cluster_ortho Ortho Isomer (2-FPBA) cluster_meta Meta Isomer (3-FPBA) cluster_para Para Isomer (4-FPBA) o1 2-FPBA Molecule 1 o1->o1 Intramolecular H-Bond o2 2-FPBA Molecule 2 o1->o2 Intermolecular H-Bond m1 3-FPBA Molecule 1 m2 3-FPBA Molecule 2 m1->m2 Intermolecular H-Bond m3 3-FPBA Molecule 3 m2->m3 Chain Formation p1 4-FPBA Molecule 1 p2 4-FPBA Molecule 2 p1->p2 Robust Dimer (Intermolecular H-Bonds)

Caption: Primary hydrogen bonding motifs in FPBA isomers.

Comparative Crystallographic Data
Property2-Formylphenylboronic Acid (ortho)3-Formylphenylboronic Acid (meta)4-Formylphenylboronic Acid (para)
Primary H-Bond Motif Intramolecular and Intermolecular[2]Intermolecular Chains[4]Intermolecular Dimers[1][5]
Molecular Geometry Twisted B(OH)₂ group[2]Planar[4]Planar
Common Packing Complex layers, often solvated[2]Sheet-like structures[2]Dimer-based networks[2]
Space Group Example P2₁/cP2₁/c[4]Cc (revised)[6]

Part 2: Isomeric Effects on Acidity and Chemical Reactivity

The electronic communication between the electron-withdrawing formyl group and the Lewis acidic boronic acid group directly impacts reactivity. This effect is most profoundly observed in the compound's acidity (pKa) and its behavior in chemical reactions.

Acidity (pKa): An Ortho-Position Anomaly

The pKa of a boronic acid reflects the equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. Electron-withdrawing groups generally lower the pKa by stabilizing the resulting anion.

  • 4-FPBA (para): The formyl group exerts its electron-withdrawing influence through both induction and resonance, resulting in a lower pKa (pKa ≈ 7.3) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0).[7][8]

  • 3-FPBA (meta): The formyl group's influence is primarily inductive, leading to a pKa that is lower than phenylboronic acid but generally higher than the para isomer.

  • 2-FPBA (ortho): This isomer presents a fascinating anomaly. Its pKa is significantly lower than the others (pKa ≈ 5.8), a value more akin to highly acidic benzoxaboroles.[7][8] This is not due to a simple electronic effect. In aqueous solution, 2-FPBA exists in a tautomeric equilibrium with its cyclic hemiester form, a substituted benzoxaborole.[7][9] The release of ring strain as the boron center transitions from trigonal planar to tetrahedral upon deprotonation makes this cyclic form a much stronger acid.[7][8]

G cluster_reactivity Reactivity Pathways 2-FPBA 2-FPBA (ortho) Benzoxaborole Cyclic Tautomer (Benzoxaborole) 2-FPBA->Benzoxaborole Tautomerization (in solution) Suzuki Suzuki Coupling (Biaryl Product) 2-FPBA->Suzuki Condensation Condensation (Benzoxaborole Product) Benzoxaborole->Condensation + Amine Meta_Para 3- & 4-FPBA (meta & para) Meta_Para->Suzuki Bifunctional Bifunctional Reactivity (e.g., COF synthesis) Meta_Para->Bifunctional

Caption: Dominant reaction pathways for FPBA isomers.

Reactivity in Synthesis

  • Ortho Isomer (Neighboring Group Participation): The proximity of the two functional groups in 2-FPBA enables unique reaction pathways. Its most characteristic reaction is the condensation with amines or diols to form stable, five-membered benzoxaborole rings.[9] This reactivity is exploited in the synthesis of novel heterocyclic compounds and for dynamic covalent chemistry.

  • Meta and Para Isomers (Bifunctional Building Blocks): In the meta and para isomers, the functional groups are electronically coupled but sterically independent. This allows them to be addressed in a controlled, sequential manner. For example, the aldehyde can be used for imine formation or Wittig reactions, followed by a Suzuki-Miyaura coupling at the boronic acid site, or vice versa.[1] 4-FPBA is a particularly crucial linker in the synthesis of porous COFs, where the aldehyde and boronic acid groups form imine and boroxine linkages, respectively.

  • Suzuki-Miyaura Cross-Coupling: All three isomers are competent substrates for Suzuki coupling.[10] However, their relative efficiencies can vary due to differences in solubility and susceptibility to side reactions like protodeboronization (loss of the boronic acid group).[5] The stronger electron-withdrawing effect in the para and ortho isomers can sometimes lead to faster transmetalation steps but may also increase the rate of protodeboronization under certain conditions.

Comparative Reactivity Data
Property2-Formylphenylboronic Acid (ortho)3-Formylphenylboronic Acid (meta)4-Formylphenylboronic Acid (para)
Approximate pKa ~5.8[7][8]~7.8 - 8.2~7.3[7][8]
Key Reactivity Intramolecular cyclization, condensation with amines/diols[9]Standard bifunctional reactivityStandard bifunctional reactivity, COF synthesis[1]
Primary Application Benzoxaborole synthesis, dynamic covalent chemistry[9]General synthetic building blockSuzuki coupling, COF linker, enzyme stabilization[5][10]

Part 3: Experimental Protocols

The following protocols are designed to provide a practical framework for comparing the reactivity of the FPBA isomers in a research setting.

Protocol 1: Comparative Analysis of Suzuki-Miyaura Cross-Coupling Reactivity

This experiment directly compares the performance of the ortho, meta, and para isomers in a standardized Suzuki coupling reaction.

  • Objective: To determine the relative yield and reaction rate for each FPBA isomer when coupled with 4-iodoanisole.

  • Methodology:

    • Reaction Setup: In three separate, oven-dried Schlenk flasks labeled "ortho," "meta," and "para," add 4-iodoanisole (1.0 mmol, 234 mg), the corresponding FPBA isomer (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

    • Solvent and Base: To each flask, add a degassed solution of 2 M aqueous sodium carbonate (2.0 mL) and 1,4-dioxane (8.0 mL).

    • Degassing: Subject each reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.

    • Reaction: Heat the flasks to 85 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour for 4 hours. Spot the reaction mixture against the starting 4-iodoanisole. This allows for a qualitative comparison of reaction rates.

    • Workup: After 4 hours (or upon completion), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Isolate the biaryl product and determine the final mass to calculate the percentage yield for each isomer.

Caption: Workflow for comparative Suzuki-Miyaura coupling.

Protocol 2: Demonstrating Unique Reactivity: Synthesis of a Benzoxaborole from 2-FPBA

This protocol highlights the characteristic condensation reaction of the ortho isomer.[9]

  • Objective: To synthesize 3-(ethyl(phenyl)amino)benzo[c][2][7]oxaborol-1(3H)-ol from 2-FPBA and N-ethylaniline.

  • Methodology:

    • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 mmol, 150 mg) in toluene (20 mL).

    • Addition: Add N-ethylaniline (1.0 mmol, 121 mg, 126 µL) to the solution at room temperature.

    • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and allow it to stir for 6-8 hours, collecting the water that is formed.

    • Monitoring: Monitor the disappearance of the starting materials by TLC.

    • Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or concentration.

    • Purification: Collect the solid product by vacuum filtration and wash with cold hexanes. If necessary, recrystallize from a suitable solvent system like toluene/hexanes.

    • Characterization: Confirm the structure of the resulting benzoxaborole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Outlook

The positional isomerism of formylphenylboronic acids is a powerful tool for molecular design. We have demonstrated that a simple shift of the formyl group from the ortho to the meta or para position induces a cascade of changes, dictating everything from crystal packing to pKa and synthetic reactivity.

  • The ortho isomer is defined by neighboring group effects, leading to intramolecular hydrogen bonding, a unique cyclic tautomer in solution, anomalously high acidity, and a propensity for condensation reactions.[7][9]

  • The meta and para isomers act as more conventional bifunctional linkers, where their robust intermolecular hydrogen bonding and sterically independent reactive sites make them ideal for constructing larger, well-defined architectures like polymers and Covalent Organic Frameworks.[2]

For the drug development professional, understanding the pKa and unique reactivity of the ortho isomer is critical for designing benzoxaborole-based inhibitors. For the materials scientist, the predictable self-assembly of the para isomer provides a reliable strategy for building porous, crystalline materials. By appreciating these isomeric effects, researchers can more effectively harness the full synthetic potential of these valuable chemical building blocks.

References

  • Madura, I., Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Diversified self-association through O–H⋯O hydrogen bonds in crystals of formylphenylboronic acid isomers. Journal of Molecular Structure, 1083, 204-211. [Link]

  • Withers, S. G., & Hall, D. G. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 16909–16917. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. (Reference for general pKa trends). [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

  • Wikipedia contributors. (2023). 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Al-Zoubi, R. M., & Hall, D. G. (2010). A Computational Investigation of Monosubstituted Phenylboronic Acids. PMC. [Link]

  • Dey, A., et al. (2017). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Ravat, P., et al. (2016). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. ACS Publications. [Link]

  • PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Dey, A., et al. (2017). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. PMC. [Link]

  • Thayumanavan Group. (n.d.). Supramolecular Assembly and Disassembly. University of Massachusetts Amherst. [Link]

  • Zarychta, B., et al. (2004). 3-formylphenylboronic acid. PubMed. [Link]

  • Fronczek, F. R., et al. (2001). Space-group revision for 4-formylphenylboronic acid. ResearchGate. [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-Chloro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Chloro-4-formylphenylboronic acid. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity within research and drug development laboratories. The information herein is synthesized from established safety data, regulatory standards, and best practices in chemical hygiene.

Hazard Identification and Immediate Safety Protocols

This compound must be managed as a hazardous chemical. Its hazard profile necessitates stringent safety measures during handling and disposal. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Table 1: GHS Hazard Classification for Phenylboronic Acids

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. |

Essential Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any work that involves handling or disposing of this compound, the following controls must be in place:

  • Engineering Controls: All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood.[2] This is the primary method for minimizing the risk of inhalation.

  • Eye and Face Protection: Wear safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Contaminated gloves must be disposed of as hazardous waste.

  • Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned to protect against accidental skin contact.

Core Disposal Workflow: A Step-by-Step Protocol

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][5] The only acceptable method is through a designated hazardous waste management stream, coordinated by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation
  • Protocol: Designate a specific waste stream solely for this compound and materials contaminated with it.

  • Causality: This step is crucial to prevent dangerous chemical reactions.[6] Never mix boronic acid waste with other chemical classes, especially strong acids, bases, or oxidizing agents, which could lead to violent reactions or the release of toxic gases.[2][7][8]

Step 2: Containerization and Labeling
  • Protocol for Solid Waste:

    • Collect unused this compound powder and contaminated solids (e.g., weighing paper, gloves, wipers) in a durable, sealable container made of a compatible material (e.g., HDPE - high-density polyethylene).[2][8]

    • The container must have a secure, screw-on lid to prevent leaks and spills.[5]

  • Protocol for Liquid Waste:

    • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[2]

  • Labeling Mandate:

    • Affix a completed hazardous waste label to the container immediately upon starting waste collection.

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Irritant")

      • The date accumulation started.

  • Causality: Proper labeling is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[6][9][10] It ensures that anyone handling the container is aware of its contents and the associated dangers.

Step 3: On-Site Accumulation and Storage
  • Protocol:

    • Keep the hazardous waste container sealed at all times except when you are actively adding waste.[10][11] Open waste containers are a common and serious EPA violation.[10]

    • Store the sealed container in a designated satellite accumulation area (SAA) or a central accumulation area.[11] This area must be well-ventilated, secure, and away from incompatible materials.[2][5]

    • Use secondary containment (e.g., a larger plastic tub) for liquid waste containers to contain any potential leaks.

  • Causality: Safe storage minimizes employee exposure and environmental risk while awaiting pickup.[10] Keeping containers closed prevents the evaporation of any volatile components and reduces the risk of spills.[10]

Step 4: Final Disposal
  • Protocol: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6]

  • Causality: Federal and state regulations mandate that hazardous waste be managed from "cradle to grave," meaning it must be tracked from generation to its final, environmentally sound disposal at a permitted facility.[10][11]

Specialized Disposal Protocols

Spill and Decontamination Procedure
  • Evacuate and Secure: Ensure the area is well-ventilated (fume hood is ideal). Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Containment: For a dry powder spill, avoid generating dust.[1][3] Do not use a dry brush.

  • Cleanup: Gently cover the spill with a damp paper towel to avoid making the powder airborne. Carefully sweep or scoop the material into your designated hazardous waste container.[3][4][12]

  • Final Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials (wipes, paper towels) must be placed into the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, per your institution's Chemical Hygiene Plan.[13]

Empty Container Decontamination

Original containers must be properly decontaminated before they can be disposed of as non-hazardous waste.[2]

  • First Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste. [2][14] Transfer this rinseate to your designated liquid hazardous waste container.

  • Subsequent Rinses: Depending on institutional guidelines, the second and third rinses may also need to be collected as hazardous waste.[14] Consult your EHS department for specific requirements.

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream.[2]

Decision-Making Diagram for Disposal

The following diagram outlines the logical workflow for managing waste streams associated with this compound.

DisposalWorkflow cluster_start cluster_types cluster_actions cluster_final start Waste Generated: This compound solid Solid Waste (Unused chemical, contaminated paper) start->solid liquid Liquid Waste (Solutions, rinseate) start->liquid ppe Contaminated PPE (Gloves, etc.) start->ppe container Empty Original Container start->container collect_solid Place in Labeled 'Solid Hazardous Waste' Container solid->collect_solid collect_liquid Place in Labeled 'Liquid Hazardous Waste' Container liquid->collect_liquid ppe->collect_solid triple_rinse Perform Triple Rinse Protocol container->triple_rinse store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store collect_rinse Collect First Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinse Step 1 dispose_container Dispose of Clean, Dry Container in Lab Glass/Plastic Waste triple_rinse->dispose_container Step 2 ehs_pickup Arrange for EHS Pickup store->ehs_pickup collect_rinse->collect_liquid

Caption: Disposal workflow for this compound waste.

Regulatory and Compliance Framework

The procedures outlined in this guide are designed to comply with key federal regulations:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[13][15] This plan must detail specific procedures for safe handling and waste disposal relevant to the chemicals used in your lab.[13]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6][10] Your laboratory is considered a hazardous waste generator and must adhere to strict rules for waste determination, containerization, labeling, and disposal.[11]

Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they will provide details on local requirements and procedures for waste pickup and management.[5][13]

References

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  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
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  • How To Safely Dispose of Boric Acid. Lab Alley.
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  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA).
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  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
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  • SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich.
  • Material Safety Data Sheet - 3-Formylphenylboronic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 3-Formylbenzeneboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Difluoro-4-formylphenylboronic acid pinacol ester. Sigma-Aldrich.
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Personal protective equipment for handling 3-Chloro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-4-formylphenylboronic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. This document is designed to be a practical, in-depth resource that goes beyond a simple checklist, explaining the rationale behind each safety recommendation.

Immediate Safety Concerns and Chemical Hazards

This compound and similar boronic acid derivatives are irritants.[1][2] The primary hazards associated with this compound are:

  • Eye Irritation: Direct contact can cause significant eye irritation.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1][2][3][4]

Engineering Controls: The First Line of Defense

Before considering PPE, it is crucial to have proper engineering controls in place. These are measures designed to isolate or remove the hazard at the source.

  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This minimizes the risk of inhaling dust particles.

  • Accessible Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE): A Detailed Protocol

The following table outlines the minimum PPE requirements for handling this compound. The rationale behind each piece of equipment is provided to foster a deeper understanding of the safety protocols.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield is recommended when there is a risk of splashing.[5]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves, such as nitrile, should be worn.[5][6]Prevents direct skin contact with the chemical. It is critical to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory.[4][6]Protects the skin on the arms and body from accidental spills and contact with contaminated surfaces.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] However, if dust is generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used to prevent inhalation.[4][6]Minimizes the risk of respiratory tract irritation from inhaling the fine powder.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and free of clutter.

    • Verify the location and accessibility of the nearest eyewash station and safety shower.[1][5]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[6]

    • When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.[6]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Spill and Disposal Plan

In the event of a spill or when disposing of waste, the following procedures must be followed.

Spill Response Protocol

In case of a spill, follow these procedural steps:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid actions that could raise dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6] Dispose of this waste in accordance with local, regional, and national regulations.[7] Do not dispose of it down the drain or in the regular trash.

Visualizing the Workflow

To further clarify the safety procedures, the following diagrams illustrate the key decision-making processes.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood prep_ppe Don PPE prep_hood->prep_ppe prep_safety Locate Safety Equipment prep_ppe->prep_safety handling_weigh Weigh Solid prep_safety->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decon Decontaminate Workspace handling_solution->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Chemical Handling Workflow

spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area is_major->evacuate Yes is_minor Minor Spill? is_major->is_minor No notify Notify EH&S evacuate->notify contain Contain Spill is_minor->contain Yes cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Spill Response Decision Tree

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Benchchem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Formylphenylboronic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.
  • Centers for Disease Control and Prevention. (n.d.). Boron oxide - NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (2020). BORIC ACID.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid.
  • Angene Chemical. (2024). Safety Data Sheet.
  • ChemicalBook. (2023). 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid - Safety Data Sheet.
  • PubChemLite. (n.d.). This compound (C7H6BClO3).
  • Sigma-Aldrich. (n.d.). 3-Formylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). (3-Chloro-4-formylphenyl)boronic acid.

Sources

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